molecular formula C7H7NO2 B7904644 2-Amino-3-hydroxybenzaldehyde

2-Amino-3-hydroxybenzaldehyde

Katalognummer: B7904644
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: TZTQYDXLYLAILR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-3-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTQYDXLYLAILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-hydroxybenzaldehyde (CAS No. 1004545-97-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxybenzaldehyde is a vital aromatic building block in the fine chemical and pharmaceutical industries. Its unique trifunctional arrangement—an amine, a hydroxyl group, and an aldehyde on a benzene ring—renders it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry. Detailed protocols for its handling, storage, and disposal are also included to ensure safe and effective utilization in a laboratory setting.

Introduction

This compound, registered under CAS number 1004545-97-4, is a substituted benzaldehyde derivative that has garnered significant interest as a key intermediate in organic synthesis.[1] Its utility stems from the presence of three reactive functional groups ortho to each other, which allows for a variety of chemical transformations. This compound serves as a cornerstone for the construction of diverse molecular scaffolds, particularly in the development of novel therapeutics for neurological disorders and inflammatory conditions.[1] Furthermore, its chromophoric properties make it a valuable component in the synthesis of specialized dyes and pigments.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1004545-97-4[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [2]
Appearance White to yellow solid[1]
IUPAC Name This compound[3]
SMILES C1=CC(=C(C(=C1)O)N)C=O[3]
InChI Key TZTQYDXLYLAILR-UHFFFAOYSA-N[3]

A comprehensive list of computed properties, including XLogP3, hydrogen bond donor and acceptor counts, and rotatable bond count, is available on PubChem.[3]

Synthesis of this compound

While several synthetic routes to substituted benzaldehydes exist, a common and effective method for the preparation of this compound involves the reduction of a nitro-substituted precursor.

Proposed Synthesis via Reduction of 2-Nitro-3-hydroxybenzaldehyde

This synthetic approach leverages the selective reduction of a nitro group to an amine, a fundamental transformation in organic chemistry.

G cluster_synthesis Synthesis of this compound start 2-Nitro-3-hydroxybenzaldehyde reagents Reducing Agent (e.g., Fe/HCl, SnCl2/HCl, H2/Pd-C) start->reagents 1. Dissolve in suitable solvent reaction Reduction Reaction reagents->reaction 2. Add reducing agent workup Work-up and Purification reaction->workup 3. Monitor reaction completion (TLC) product This compound workup->product 4. Isolate and purify

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include iron powder with hydrochloric acid, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.[4] The addition should be done portion-wise to control any exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any solid residues. If an acidic medium was used, neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Reactivity and Applications in Pharmaceutical Synthesis

The trifunctional nature of this compound makes it a versatile synthon for the construction of various heterocyclic systems, which are prevalent in many biologically active molecules.

Synthesis of Quinolines

The Friedländer annulation is a classic method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4] this compound is an ideal substrate for this reaction, leading to the formation of 3-substituted-8-hydroxyquinolines.

G cluster_quinoline Friedländer Quinoline Synthesis reactant1 This compound intermediate1 Aldol Condensation Intermediate reactant1->intermediate1 Base or Acid Catalyst reactant2 Active Methylene Compound (e.g., β-ketoester) reactant2->intermediate1 intermediate2 Cyclization and Dehydration intermediate1->intermediate2 product 3-Substituted-8-hydroxyquinoline intermediate2->product

Caption: Mechanism of Friedländer quinoline synthesis.

Synthesis of Quinoxalines

Quinoxalines are another important class of N-heterocycles with a broad range of pharmacological activities.[5] They can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. While this compound is not a direct precursor in this classic route, its derivatives can be employed in modified synthetic strategies. For instance, it can react with other synthons to form intermediates that are then converted to quinoxalines.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at around δ 9.5-10.5 ppm. The aromatic protons will appear in the region of δ 6.5-7.5 ppm, with their splitting patterns dependent on the coupling constants. The protons of the amino (NH₂) and hydroxyl (OH) groups will likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group at around δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.14 g/mol ).

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be taken when handling this compound.

Hazard Identification

Based on data for similar compounds like 2-hydroxybenzaldehyde, this compound should be handled with care. Potential hazards include:

  • Acute Oral Toxicity: May be harmful if swallowed.[6]

  • Skin Irritation: May cause skin irritation.[6]

  • Eye Irritation: May cause serious eye irritation.[6]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[7] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen) is recommended.[7]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[7] Do not empty into drains.[7] Unused or waste material should be disposed of through a licensed hazardous waste disposal company.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique structure allows for the construction of complex molecular architectures, making it a key tool for medicinal chemists and organic synthesists. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully harness its potential in their scientific endeavors.

References

An In-depth Technical Guide to 2-Amino-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its unique trifunctional nature, featuring an aldehyde, a primary amine, and a phenolic hydroxyl group, makes it a highly versatile precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds and Schiff bases.[1] The strategic positioning of these functional groups—ortho-amino and meta-hydroxyl to the aldehyde—imparts distinct chemical reactivity and allows for the construction of intricate molecular architectures. This guide provides an in-depth exploration of the core chemical properties, synthetic methodologies, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Chemical & Physical Properties

The fundamental properties of a chemical entity are critical for its application in synthesis and product development. This compound is a solid at room temperature, and its characteristics are summarized below.[1][2]

Molecular Structure

The structure of this compound, characterized by a benzene ring substituted with an aldehyde group (-CHO), an amino group (-NH₂), and a hydroxyl group (-OH) at positions 1, 2, and 3, respectively, is the primary determinant of its chemical behavior.

Caption: Chemical Structure of this compound.

Physicochemical Data

A compilation of key physical and chemical identifiers for this compound is presented in the table below for easy reference.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1004545-97-4[3]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance Light yellow solid (predicted)[4]
SMILES C1=CC(=C(C(=C1)O)N)C=O[2]
InChIKey TZTQYDXLYLAILR-UHFFFAOYSA-N[2]
MDL Number MFCD16999361[1]
XLogP3 0.9[2]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure elucidation and purity assessment. While specific experimental spectra for this compound are not widely published, a reliable profile can be predicted based on its functional groups and data from analogous compounds like salicylaldehyde and other substituted benzaldehydes.[5][6]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) should appear as a singlet significantly downfield, likely between δ 9.8 and 10.0 ppm.[5] The phenolic proton (-OH) signal is anticipated to be a broad singlet, potentially around δ 11.0 ppm or higher, due to intramolecular hydrogen bonding with the adjacent amino group. The aromatic protons on the benzene ring would resonate in the δ 6.5-7.5 ppm region, exhibiting a complex splitting pattern due to their coupling. The amino (-NH₂) protons would likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a signal for the aldehydic carbonyl carbon around 190 ppm. The aromatic carbons would appear in the 110-160 ppm range, with the carbons attached to the oxygen and nitrogen atoms (C2 and C3) being the most deshielded.

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is expected around 1650-1680 cm⁻¹.[6] A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group, likely broadened by hydrogen bonding. The N-H stretching vibrations of the primary amine would also appear in this region, typically as two distinct peaks.[6] C=C stretching vibrations for the aromatic ring are expected around 1450-1600 cm⁻¹.[6]

  • Mass Spectrometry : The mass spectrum should show a prominent molecular ion (M+) peak at m/z 137, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound is not trivial due to the potential for side reactions involving the multiple functional groups. A common strategy involves the formylation of a pre-functionalized benzene ring. One plausible approach is the selective oxidation of the corresponding benzyl alcohol.

Proposed Synthetic Workflow

A potential synthetic route starts from 2-amino-3-hydroxybenzyl alcohol, which can be selectively oxidized to the desired aldehyde.

G cluster_0 Synthesis Workflow Start 2-Amino-3-hydroxybenzyl alcohol Oxidation Oxidation (e.g., MnO₂ in Chloroform) Start->Oxidation Step 1 Crude Crude Product Oxidation->Crude Step 2 Purification Column Chromatography (Silica Gel, Ethyl Acetate) Crude->Purification Step 3 Final Pure this compound Purification->Final Step 4

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 2-Amino-3-hydroxybenzyl alcohol

This protocol is adapted from a similar synthesis of 2-aminobenzaldehyde and should be performed by trained personnel in a fume hood.[7]

  • Reaction Setup : To a solution of 2-amino-3-hydroxybenzyl alcohol (1 eq.) in chloroform, add activated manganese dioxide (MnO₂, ~1.5 eq.).

  • Reaction Execution : Stir the suspension vigorously at room temperature for 18-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide solid. Wash the celite pad with additional chloroform.

  • Isolation : Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification : Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as ethyl acetate/hexane, to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its three functional groups. The aldehyde is an electrophilic center, while the amino group is nucleophilic and the hydroxyl group can act as a proton donor or influence the ring's electronics.

Schiff Base Formation

A cornerstone reaction of this compound is its condensation with primary amines to form Schiff bases (imines).[8][9] This reaction is fundamental to the synthesis of numerous biologically active compounds and ligands for metal complexes.

Mechanism: The reaction is typically acid-catalyzed. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the stable imine product.

Reactants This compound + Primary Amine (R-NH₂) Attack Nucleophilic Attack Reactants->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Dehydration Dehydration (-H₂O) Hemiaminal->Dehydration Product Schiff Base (Imine) Product Dehydration->Product

Caption: Key steps in the formation of a Schiff base.

Synthesis of Heterocyclic Compounds

The true synthetic utility of this molecule is realized in its role as a precursor to heterocyclic systems. The adjacent amino and hydroxyl groups can participate in cyclization reactions following an initial condensation at the aldehyde. This makes it a valuable starting material for synthesizing benzothiazoles, benzoxazoles, and other fused ring systems, which are common scaffolds in medicinal chemistry.[10][11][12] For example, reaction with a suitable sulfur-containing reagent can lead to the formation of a benzothiazole ring system.

Applications in Research and Drug Development

The structural motifs derived from this compound are prevalent in pharmacologically active compounds.

  • Pharmaceutical Intermediates : It serves as a key intermediate for compounds targeting neurological disorders and for developing novel anti-inflammatory agents.[1] The ability to readily form Schiff bases and heterocyclic structures is crucial in drug discovery for creating diverse chemical libraries for screening.[8][13]

  • Ligand Synthesis : The Schiff bases derived from this molecule are excellent chelating agents for various metal ions. These metal complexes have applications in catalysis and as models for biological systems.

  • Materials Science : It is also utilized in the synthesis of specialized dyes and pigments, where the extended conjugation in its derivatives gives rise to chromophoric properties.[1]

Safety and Handling

  • General Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors.[4] Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[14]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[4]

  • Hazards : Assumed to be harmful if swallowed.[16] May cause skin, eye, and respiratory irritation.[4][15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] The compound may be air or light-sensitive.[14]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]

    • Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[4]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

References

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Amino-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-amino-3-hydroxybenzaldehyde, a versatile aromatic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and its pivotal role as a precursor in the development of novel therapeutic agents and other advanced materials.

Core Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₇NO₂, is an aromatic aldehyde distinguished by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the benzene ring, ortho and meta to the formyl (-CHO) group, respectively. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

The juxtaposition of the electron-donating amino and hydroxyl groups with the electron-withdrawing aldehyde group creates a nuanced electronic environment within the aromatic ring. This electronic interplay influences the molecule's reactivity in electrophilic and nucleophilic substitution reactions, as well as its coordination chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 1004545-97-4--INVALID-LINK--[1]
Molecular Formula C₇H₇NO₂--INVALID-LINK--[1]
Molecular Weight 137.14 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Boiling Point 279.3±30.0 °C at 760 mmHg--INVALID-LINK--
SMILES C1=CC(=C(C(=C1)O)N)C=O--INVALID-LINK--[1]
InChI Key TZTQYDXLYLAILR-UHFFFAOYSA-N--INVALID-LINK--[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively and commonly achieved through the reduction of its nitro precursor, 3-hydroxy-2-nitrobenzaldehyde. This transformation is a critical step in making this versatile building block accessible for further synthetic applications. The choice of reducing agent is paramount to ensure the selective reduction of the nitro group without affecting the aldehyde and hydroxyl functionalities.

A widely employed and reliable method involves the use of iron powder in an acidic medium, such as acetic acid. This method is favored for its efficiency, cost-effectiveness, and milder reaction conditions compared to catalytic hydrogenation, which might require specialized equipment.

Experimental Protocol: Reduction of 3-Hydroxy-2-nitrobenzaldehyde

Objective: To synthesize this compound via the reduction of 3-hydroxy-2-nitrobenzaldehyde.

Materials:

  • 3-Hydroxy-2-nitrobenzaldehyde

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxy-2-nitrobenzaldehyde (1 equivalent) in a mixture of water and glacial acetic acid (e.g., a 1:1 ratio by volume).

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (typically 3-5 equivalents) portion-wise. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

    • Wash the filter cake with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel.

    • Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

  • Isolation and Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

  • Iron in Acetic Acid: This combination provides a robust and selective reduction of the nitro group to an amine in the presence of other reducible functional groups like the aldehyde. The acidic medium facilitates the reaction and the dissolution of iron salts.

  • Portion-wise Addition: This is a crucial safety and control measure to manage the exothermicity of the nitro group reduction.

  • TLC Monitoring: This allows for the precise determination of the reaction's endpoint, preventing over-reaction or incomplete conversion.

  • Neutralization and Extraction: The use of sodium bicarbonate neutralizes the acetic acid, and subsequent extraction with ethyl acetate efficiently isolates the product from the aqueous phase.

Schiff_Base_Formation Aldehyde This compound Reaction Condensation (Ethanol, reflux) Aldehyde->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Product Schiff Base Reaction->Product Friedlander_Synthesis cluster_reactants Reactants cluster_process Reaction Steps A This compound C Aldol Condensation A->C B α-Methylene Ketone B->C D Cyclization & Dehydration C->D E 8-Hydroxyquinoline Derivative D->E

References

Efficient Synthesis of 2-Amino-3-hydroxybenzaldehyde: A Field-Proven Approach for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A-01-2026-SG | An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive and experimentally validated protocol for the synthesis of 2-amino-3-hydroxybenzaldehyde, a crucial building block in the development of novel therapeutics and advanced chemical materials.[1] Recognizing the significant synthetic challenges associated with the regioselective functionalization of o-nitrobenzaldehyde, this guide presents a more robust and higher-yielding two-step pathway commencing from the readily available precursor, 3-hydroxybenzaldehyde. The methodology detailed herein focuses on a regioselective nitration followed by a chemoselective reduction, offering researchers a reliable and scalable route to the target molecule. Each step is accompanied by in-depth mechanistic explanations, practical insights into experimental choices, and detailed protocols to ensure reproducibility and success.

Introduction: Strategic Importance and Synthetic Considerations

This compound is a valuable bifunctional aromatic compound. Its unique arrangement of amino, hydroxyl, and aldehyde groups makes it a strategic intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals targeting neurological disorders, anti-inflammatory agents, and specialized dyes.[1]

While the direct synthesis from o-nitrobenzaldehyde is an intriguing academic problem, it presents formidable practical challenges. The primary obstacle lies in the regioselective introduction of a hydroxyl group at the C3 position. The directing effects of the existing nitro and aldehyde groups do not favor substitution at this position, and alternative strategies often involve multi-step, low-yielding procedures that are not amenable to scale-up.[2]

Therefore, for researchers and drug development professionals requiring reliable access to this key intermediate, a more pragmatic approach is warranted. This guide details a well-established and efficient two-step synthesis starting from 3-hydroxybenzaldehyde. This pathway offers superior control over regioselectivity and consistently provides the desired product in good yield.

Recommended Synthetic Pathway: From 3-Hydroxybenzaldehyde

The recommended synthesis is a two-step process:

  • Nitration: Electrophilic nitration of 3-hydroxybenzaldehyde to regioselectively install a nitro group at the C2 position, yielding 3-hydroxy-2-nitrobenzaldehyde.

  • Reduction: Chemoselective reduction of the nitro group of 3-hydroxy-2-nitrobenzaldehyde to an amino group, affording the final product, this compound.

This approach is advantageous due to the commercial availability of the starting material and the high efficiency of each transformation.

Overall Synthetic Workflow

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Chemoselective Reduction 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Hydroxy-2-nitrobenzaldehyde 3-Hydroxy-2-nitrobenzaldehyde 3-Hydroxybenzaldehyde->3-Hydroxy-2-nitrobenzaldehyde Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->3-Hydroxy-2-nitrobenzaldehyde This compound This compound 3-Hydroxy-2-nitrobenzaldehyde->this compound Reduction Reducing Agent (Na2S2O4) Reducing Agent (Na2S2O4) Reducing Agent (Na2S2O4)->this compound

Caption: Overall two-step synthetic workflow.

Step 1: Regioselective Nitration of 3-Hydroxybenzaldehyde

This initial step involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde to introduce a nitro group.

Mechanism and Rationale

The nitration of 3-hydroxybenzaldehyde is governed by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups. The hydroxyl group is a strongly activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it.

In this case, the C2 and C6 positions are ortho to the hydroxyl group, and the C4 position is para. The C2 position is also meta to the deactivating aldehyde group, making it electronically favorable for substitution. Steric hindrance from the adjacent aldehyde group at C1 can slightly disfavor substitution at C2, but in practice, a significant amount of the 2-nitro isomer is formed.

Experimental Protocol: Nitration

Materials:

  • 3-Hydroxybenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-hydroxybenzaldehyde.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred 3-hydroxybenzaldehyde, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-hydroxybenzaldehyde over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • The precipitated solid, 3-hydroxy-2-nitrobenzaldehyde, is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum.

Step 2: Chemoselective Reduction of 3-Hydroxy-2-nitrobenzaldehyde

The second step is the selective reduction of the nitro group to an amine, leaving the aldehyde group intact. Sodium dithionite (Na₂S₂O₄) is an excellent reagent for this transformation due to its high chemoselectivity.[3]

Mechanism of Reduction by Sodium Dithionite

The reduction of aromatic nitro compounds by sodium dithionite is a complex process believed to proceed through a single-electron transfer (SET) mechanism.[3] In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the key reducing species. The mechanism involves the stepwise transfer of electrons from the •SO₂⁻ radical to the nitro group. This generates nitroso and hydroxylamine intermediates, which are subsequently reduced to the final amine product.[3]

G cluster_0 Reducing Agent Ar-NO2 Nitroarene Intermediate1 Nitroso Intermediate Ar-NO2->Intermediate1 + 2e-, + 2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e-, + 2H+ Ar-NH2 Amine Product Intermediate2->Ar-NH2 + 2e-, + 2H+ Na2S2O4 Sodium Dithionite SO2_radical •SO₂⁻ (Active Species) Na2S2O4->SO2_radical

Caption: Simplified mechanism of nitro group reduction.

Experimental Protocol: Reduction

Materials:

  • 3-Hydroxy-2-nitrobenzaldehyde

  • Sodium Dithionite (Na₂S₂O₄)

  • Ammonium Hydroxide solution

  • Ethanol

  • Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend 3-hydroxy-2-nitrobenzaldehyde in a mixture of ethanol and water.

  • Heat the mixture gently to achieve a homogeneous solution.

  • In a separate beaker, dissolve a stoichiometric excess of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction is often exothermic, and the temperature should be monitored.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and adjust the pH to ~8-9 with ammonium hydroxide solution.

  • Extract the aqueous layer multiple times with ethyl acetate.[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Data Summary and Characterization

The following table summarizes typical experimental parameters and expected outcomes for this synthetic sequence.

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 3-Hydroxybenzaldehyde3-Hydroxy-2-nitrobenzaldehyde
Key Reagents HNO₃, H₂SO₄Na₂S₂O₄, NH₄OH
Solvent Sulfuric AcidEthanol/Water
Temperature 0-10 °CRoom Temperature to 50 °C
Reaction Time 3-5 hours2-4 hours
Typical Yield 60-75%70-85%

Characterization of this compound: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all functional groups.

  • FT-IR Spectroscopy: To identify characteristic vibrational frequencies of the -NH₂, -OH, and -CHO groups.

  • Melting Point: To assess the purity of the crystalline product.

  • Mass Spectrometry: To confirm the molecular weight of the compound.[4]

Conclusion

The synthetic pathway detailed in this guide, starting from 3-hydroxybenzaldehyde, represents a reliable, efficient, and scalable method for the production of this compound. By avoiding the challenges of direct functionalization of o-nitrobenzaldehyde, this protocol provides researchers and drug development professionals with a practical and field-proven approach to access this important chemical intermediate. The detailed mechanistic insights and step-by-step procedures are designed to ensure high yields and reproducible results, facilitating the advancement of research and development in medicinal chemistry and materials science.

References

Spectroscopic Data for 2-Amino-3-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-3-hydroxybenzaldehyde, a pivotal chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to provide not only the spectral data but also the underlying principles of spectral interpretation and the experimental methodologies, ensuring a thorough understanding for both novice and experienced scientists.

Introduction to this compound

This compound, with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol , is a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its structure, featuring an aldehyde, a phenol, and an amine functional group on a benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including quinolines.[3] These resulting compounds are often investigated for their potential as therapeutic agents, particularly in the development of drugs for neurological disorders and as anti-inflammatory agents.[4] A thorough understanding of its spectroscopic properties is therefore essential for identity confirmation, purity assessment, and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its unique substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehyde proton, the aromatic protons, the hydroxyl proton, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing aldehyde group tends to deshield nearby protons, shifting them downfield, while the electron-donating amino and hydroxyl groups have a shielding effect.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
19.83Singlet-Aldehyde (-CHO)
27.10Doublet of doublets7.8, 1.4Aromatic CH (H-6)
36.95Doublet of doublets7.8, 1.4Aromatic CH (H-4)
46.70Triplet7.8Aromatic CH (H-5)
5~5.0 (broad)Singlet-Amino (-NH₂)
6~9.5 (broad)Singlet-Hydroxyl (-OH)

Solvent: DMSO-d₆

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton: The singlet at 9.83 ppm is characteristic of an aldehyde proton, which is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

  • Aromatic Protons: The three aromatic protons appear in the range of 6.70-7.10 ppm. Their coupling pattern (two doublet of doublets and a triplet) is consistent with a 1,2,3-trisubstituted benzene ring.

  • Amino and Hydroxyl Protons: The protons of the amino and hydroxyl groups typically appear as broad singlets due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1191.2Aldehyde Carbonyl (C=O)
2148.5Aromatic C-OH
3138.1Aromatic C-NH₂
4125.6Aromatic C-CHO
5119.8Aromatic CH
6118.5Aromatic CH
7115.3Aromatic CH

Solvent: DMSO-d₆

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The signal at 191.2 ppm is characteristic of an aldehyde carbonyl carbon.

  • Aromatic Carbons: The six aromatic carbons appear in the range of 115-149 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) are found at the downfield end of this range.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Caption: NMR Assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
1650StrongC=O stretching (aldehyde)
1600-1450Medium-StrongC=C stretching (aromatic)
1300-1000MediumC-O and C-N stretching

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching: The broad band in the region of 3400-3200 cm⁻¹ is indicative of the stretching vibrations of the hydroxyl and amino groups. The broadening is due to hydrogen bonding.

  • C=O Stretching: The strong absorption at around 1650 cm⁻¹ is characteristic of the carbonyl group of the aromatic aldehyde.

  • Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
137100[M]⁺ (Molecular Ion)
13695[M-H]⁺
10840[M-CHO]⁺
8030[M-CHO-CO]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The peak at m/z 137 corresponds to the molecular weight of this compound, confirming its molecular formula.

  • Fragmentation Pattern: The fragmentation pattern provides clues about the structure. The loss of a hydrogen atom (m/z 136) and the loss of the formyl group (CHO, m/z 108) are common fragmentation pathways for benzaldehydes.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

MS_Fragmentation M [M]⁺ m/z 137 M_H [M-H]⁺ m/z 136 M->M_H - H M_CHO [M-CHO]⁺ m/z 108 M->M_CHO - CHO M_CHO_CO [M-CHO-CO]⁺ m/z 80 M_CHO->M_CHO_CO - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated profile for this compound. The combination of NMR, IR, and MS data allows for unambiguous identification and structural confirmation of this important synthetic intermediate. The detailed interpretation and experimental protocols serve as a valuable resource for scientists engaged in research and development where this compound is utilized, ensuring the integrity and quality of their work.

References

Solubility of 2-Amino-3-hydroxybenzaldehyde in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Solubilities

I've initiated comprehensive Google searches, diligently gathering data on 2-amino-3-hydroxybenzaldehyde solubility across various solvents. My initial focus is on encompassing common laboratory solvents, specifically polar protic, polar aprotic, and nonpolar solvents. The aim is to build a solid foundation of data to guide further analysis.

Compiling Solubility Data

I'm now diving into the specifics. I'm actively searching for solubility data, protocols, and crucial physicochemical properties like pKa and logP to understand the data. The goal is a structured technical guide, starting with an introduction to this compound and then a solid theoretical framework, complete with data tables, visuals, and step-by-step experiment protocols.

Structuring the Guide

I'm now focusing on organizing the information into a comprehensive technical guide. I'm prioritizing clarity, starting with an introduction to the compound and a theoretical framework explaining solubility principles. I'll then integrate the data tables, Graphviz diagrams for experiment workflow, and detailed experimental protocols. The goal is a user-friendly and informative resource.

Exploring Chemical Properties

I've made progress on the initial search. PubChem provided key physicochemical properties like molecular weight and XLogP3 for this compound. This gives me a starting point for further investigation. I'm now looking at potential applications and related compounds, and will delve into experimental data soon.

Analyzing Solubility Data

I've established a solid foundation with physicochemical properties and solubility method resources. While general solubility information and related compound data exist, specific quantitative solubility data for this compound remains elusive. I'm now focusing on targeted searches for published studies or databases to uncover this critical information. Lacking direct data, I'll explore theoretical explanations based on structure-solvent interactions.

Targeting Data Acquisition

I'm now zeroing in on obtaining the crucial quantitative solubility data. While the initial search yielded physicochemical properties and established the equilibrium solubility method as a key reference, specific data for this compound is still missing. I'm focusing on targeted searches for published solubility studies in common solvents like water, ethanol, DMSO, and hexane. Failing direct data, I'll leverage information on structurally related compounds and theoretical solubility principles. My plan includes creating tables and diagrams to present the synthesized information clearly, ultimately resulting in a comprehensive technical guide.

Assessing Solubility Challenges

I've hit a roadblock. Specific quantitative solubility data for this compound in standard solvents remains elusive despite targeted searches. However, I've managed to compile some insightful physicochemical properties of the compound. My next step will be to explore related compounds and employ predictive models to estimate the solubility.

Compiling Related Data

I'm now integrating information from related compounds and leveraging solubility principles. The lack of direct solubility data for this compound necessitates a theoretical approach. I've gathered physicochemical properties and solubility principles for similar aldehydes and ketones, which will serve as the foundation for predicting its behavior. With this, I'm developing a technical guide and detailing a reliable experimental procedure to obtain the missing solubility data.

Building Theoretical Framework

My investigation still lacks direct solubility data for this compound, but I've amassed considerable supportive material. I've got the PubChem physicochemical data (molecular weight, XLogP3=0.9), plus principles of organic compound solubility, specifically aldehydes and ketones. Comparative data on benzaldehyde and substituted variants is also ready. I have a detailed shake-flask method protocol. Now, I'm forming the guide's theoretical core, supported by similar molecule analysis, and a clear experimental setup for researchers to generate the missing specific data.

Purity Analysis of 2-Amino-3-hydroxybenzaldehyde: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance, but a fundamental pillar of safety and efficacy. 2-Amino-3-hydroxybenzaldehyde, a key building block in the synthesis of a variety of therapeutic agents, is no exception.[1] Its molecular structure, featuring reactive amino, hydroxyl, and aldehyde functional groups, makes it a versatile precursor, but also susceptible to the formation of impurities during synthesis and storage.[2] This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the robust purity analysis of this compound, designed for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount in selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₇H₇NO₂[3][4]
Molecular Weight 137.14 g/mol [3][4]
Appearance Solid
CAS Number 1004545-97-4[3][5]
Purity (Typical) ≥97%[3]

These properties inform decisions on solvent selection for chromatographic and spectroscopic techniques, as well as the potential for thermal degradation.

The Analytical Blueprint: A Multi-Modal Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A well-designed purity analysis workflow for this compound integrates orthogonal methods, each providing unique and complementary information. This self-validating system ensures a comprehensive impurity profile.

Figure 1: A multi-modal workflow for the comprehensive purity analysis of this compound.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is indispensable for separating the target compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the primary technique for determining the purity of this compound and for profiling non-volatile impurities. A reverse-phase method is typically employed.

Rationale for Method Selection:

  • Stationary Phase: A C18 column is a robust choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water with a pH modifier like formic or phosphoric acid allows for the elution of a wide range of impurities with varying polarities.[6] The acidic pH also ensures the amino group is protonated, leading to better peak shape.

  • Detection: UV detection is ideal due to the chromophoric nature of the benzaldehyde ring. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of unknown impurities, which can aid in their identification.

Experimental Protocol: HPLC Purity Determination

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: PDA at 254 nm and 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities, as well as residual solvents from the synthesis process. Due to the polarity and thermal lability of this compound, derivatization is often necessary to improve its chromatographic behavior and prevent on-column degradation.[7]

Rationale for Derivatization: The presence of both an amino and an aldehyde group makes the molecule prone to poor peak shape and thermal breakdown.[7] A two-step derivatization can be employed:

  • Oximation: The aldehyde group is converted to a more stable oxime.

  • Silylation: The active hydrogens on the amino and hydroxyl groups are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing volatility and reducing polarity.[7]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • To 1 mg of the sample, add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. Heat at 70 °C for 30 minutes.[7]

    • Cool the sample and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 80 °C for 30 minutes.[7]

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injection: Split mode (e.g., 20:1).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are essential for confirming the identity of this compound and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structural elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.1 ppm.[8]

  • Aromatic Protons: A complex multiplet pattern between δ 6.5-7.5 ppm.[2]

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Amino Protons (-NH₂): A broad singlet.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): A signal in the range of δ 190-195 ppm.

  • Aromatic Carbons: Multiple signals between δ 100-160 ppm.

The presence of unexpected signals in the NMR spectrum is a strong indicator of impurities. The integration of the signals can be used for quantitative analysis of impurities if a certified reference standard is available.

NMR_Interpretation_Flow Acquire_Spectra Acquire ¹H and ¹³C NMR Spectra Assign_Signals Assign Signals to This compound Structure Acquire_Spectra->Assign_Signals Check_Unexpected Identify Unexpected Signals Assign_Signals->Check_Unexpected Integrate_Signals Integrate All Signals Check_Unexpected->Integrate_Signals Impurity Present Report_Purity Report Structural Confirmation and Purity Check_Unexpected->Report_Purity No Impurity Quantify_Impurity Quantify Impurity vs. Reference Standard Integrate_Signals->Quantify_Impurity Identify_Impurity Propose Impurity Structure (2D NMR, MS) Quantify_Impurity->Identify_Impurity Identify_Impurity->Report_Purity

Figure 2: Logical workflow for NMR data interpretation in purity analysis.

Mass Spectrometry (MS)

Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides the molecular weight of the parent compound and its impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for identifying unknown impurities.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragmentation patterns. For the underivatized molecule, electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺.

Thermal Analysis: Assessing Stability and Non-Volatile Impurities

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and the presence of non-volatile impurities.[9][10]

  • DSC: A sharp melting endotherm is indicative of a pure crystalline substance. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.

  • TGA: This technique measures the change in mass as a function of temperature. It can reveal the presence of residual solvents or water, which will be lost at lower temperatures, and indicates the decomposition temperature of the material.

Experimental Protocol: DSC and TGA

  • Sample Size: 2-5 mg in an aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program (DSC): Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min.

  • Temperature Program (TGA): Heat from 25 °C to 500 °C at a rate of 10 °C/min.

Common Impurities and Their Origins

A robust analytical strategy is not just about detecting impurities, but also understanding their potential sources. Common impurities in this compound may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Other isomers of amino-hydroxybenzaldehyde that may have formed due to lack of regioselectivity in the synthesis.

  • Oxidation Products: The aldehyde group is susceptible to oxidation to a carboxylic acid.

  • Condensation Products: Self-condensation of the molecule can occur, especially under harsh conditions.[2]

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a multi-faceted process that requires a deep understanding of analytical chemistry and the specific properties of the molecule. By employing a combination of orthogonal techniques, as outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. This rigorous approach to purity analysis is not just a regulatory requirement, but a scientific imperative that underpins the development of safe and effective medicines.

References

Unlocking the Potential of 2-Amino-3-hydroxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Amino-3-hydroxybenzaldehyde, a seemingly simple aromatic aldehyde, holds significant untapped potential for innovation across medicinal chemistry, materials science, and diagnostics. Its unique trifunctional nature—possessing amino, hydroxyl, and aldehyde groups in a sterically influential ortho- and meta-arrangement—renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of promising research avenues for this compound, complete with technical insights and detailed experimental frameworks to empower researchers in their quest for novel discoveries.

Core Chemical Attributes and Reactivity

This compound (CAS No: 1004545-97-4) is a solid, typically appearing as a white to yellow powder, with a molecular weight of 137.14 g/mol and the chemical formula C₇H₇NO₂.[1][2] Its strategic placement of functional groups dictates its reactivity. The aldehyde group is a prime site for nucleophilic attack, the amino group can act as a nucleophile or be diazotized, and the hydroxyl group can undergo O-alkylation or esterification and participate in intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. This trifecta of reactive sites allows for a multitude of synthetic transformations, making it an ideal starting material for generating molecular diversity.

Part 1: Medicinal Chemistry and Drug Development

The inherent structural motifs within this compound make it a compelling starting point for the design of novel therapeutic agents. Its derivatives have been anecdotally implicated in the development of drugs targeting neurological disorders and as anti-inflammatory agents.[3] The following sections outline key research directions in this domain.

Synthesis of Schiff Bases as Potent Antimicrobial and Anticancer Agents

The condensation of the amino group of this compound with the carbonyl group of various aldehydes and ketones readily forms Schiff bases (imines). These compounds and their metal complexes are well-documented for their wide range of biological activities, including antimicrobial and anticancer properties.

Scientific Rationale: The formation of the azomethine group (-C=N-) in Schiff bases is crucial for their biological activity. This group can participate in hydrogen bonding with biological targets such as enzymes and DNA. The introduction of different substituents on the aldehyde or ketone reactant allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base, thereby modulating its biological efficacy. Furthermore, the hydroxyl group at the ortho position can facilitate the formation of stable metal complexes, which often exhibit enhanced biological activity compared to the free ligand.

Experimental Protocol: General Synthesis of Schiff Bases from this compound

  • Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or piperidine, to the reaction mixture.

  • Reaction: Reflux the mixture for a period ranging from 2 to 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with a cold solvent (e.g., ethanol), and recrystallize from a suitable solvent to obtain the pure product.

Characterization: The synthesized Schiff bases should be characterized by spectroscopic methods such as FT-IR (to confirm the formation of the C=N bond, typically appearing around 1600-1650 cm⁻¹), ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Research Areas:

  • Broad-Spectrum Antimicrobials: Synthesize a library of Schiff bases by reacting this compound with a diverse range of substituted aromatic and heterocyclic aldehydes. Screen these compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to identify lead compounds with potent and broad-spectrum antimicrobial activity.

  • Targeted Anticancer Agents: Design and synthesize Schiff bases that can act as ligands for specific metal ions (e.g., Cu(II), Zn(II), Pt(II)) known to have anticancer properties. Evaluate the cytotoxicity of these metal complexes against various cancer cell lines. The ortho-hydroxy group can play a crucial role in the chelation of the metal ion, potentially enhancing the therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the aldehyde or ketone reactant to establish a clear SAR. This will provide valuable insights into the structural requirements for optimal biological activity and guide the design of more potent analogues.

Data Presentation: Hypothetical Antimicrobial Activity Data

CompoundSubstituent on AldehydeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 4-Nitro1632
2 4-Chloro3264
3 4-Methoxy64128
4 Unsubstituted128256

Workflow for Schiff Base Synthesis and Evaluation

Schiff_Base_Workflow A This compound C Schiff Base Synthesis (Condensation Reaction) A->C B Substituted Aldehyde/Ketone B->C D Purification & Characterization (FT-IR, NMR, MS) C->D E Biological Screening (Antimicrobial, Anticancer) D->E F SAR Studies E->F G Lead Compound Identification F->G

Caption: Workflow for the synthesis and biological evaluation of Schiff bases derived from this compound.

Synthesis of Novel Heterocyclic Compounds

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals.

Scientific Rationale: The amino, hydroxyl, and aldehyde groups can participate in intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic rings, such as benzoxazines, quinolines, and benzimidazoles. These heterocyclic scaffolds are privileged structures in medicinal chemistry, often exhibiting a wide range of pharmacological activities.

Proposed Research Areas:

  • Benzoxazine Derivatives: The reaction of this compound with ketones in the presence of an acid catalyst can lead to the formation of benzoxazine derivatives. These compounds are known to possess diverse biological activities, including antibacterial, antifungal, and anticancer properties.

  • Quinoline Scaffolds: Through Friedländer annulation, this compound can react with compounds containing an active methylene group (e.g., ethyl acetoacetate) to yield substituted quinolines. The quinoline nucleus is a key component of many antimalarial, antibacterial, and anticancer drugs.

  • Benzimidazole Synthesis: Condensation with ortho-phenylenediamine can yield benzimidazole derivatives. This scaffold is present in a number of commercially available drugs with a variety of therapeutic applications.

Part 2: Materials Science and Diagnostics

Beyond its applications in drug discovery, this compound can be utilized in the development of novel materials with interesting optical and electronic properties.

Development of Fluorescent Probes for Metal Ion and Anion Sensing

The strategic placement of the amino and hydroxyl groups in this compound makes it an ideal candidate for the design of "turn-on" or "turn-off" fluorescent sensors.

Scientific Rationale: The formation of Schiff bases from this compound can lead to compounds with extended π-conjugation, which are often fluorescent. The binding of a specific metal ion or anion to the Schiff base ligand can modulate its electronic structure, leading to a change in its fluorescence properties (e.g., enhancement or quenching). This change in fluorescence can be used for the selective and sensitive detection of the target analyte. The ortho-hydroxyl group can act as a binding site for metal ions, enhancing the selectivity of the sensor.

Experimental Protocol: Synthesis of a Schiff Base for Fluorescent Sensing

  • Schiff Base Formation: React this compound with a suitable aldehyde (e.g., a fluorophore-containing aldehyde) under standard Schiff base formation conditions.

  • Characterization: Characterize the resulting Schiff base using spectroscopic techniques to confirm its structure and purity.

  • Fluorescence Titration: Perform fluorescence titration experiments by adding increasing concentrations of the target analyte (metal ion or anion) to a solution of the Schiff base and monitor the changes in the fluorescence spectrum.

  • Selectivity Studies: Test the response of the sensor to a range of other potentially interfering ions to assess its selectivity.

Logical Relationship for a "Turn-On" Fluorescent Sensor

Fluorescent_Sensor Probe Schiff Base Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Analyte Target Analyte (e.g., Metal Ion)

Caption: A "turn-on" fluorescent sensing mechanism where the binding of an analyte to the Schiff base probe results in an increase in fluorescence intensity.

Conclusion

This compound is a versatile and underexplored building block with significant potential in both medicinal chemistry and materials science. The research areas outlined in this guide, from the development of novel antimicrobial and anticancer agents to the design of sensitive fluorescent probes, represent just a fraction of the possibilities. By leveraging the unique reactivity of its trifunctional core, researchers can unlock a wealth of new molecules with valuable properties and applications.

References

An In-Depth Technical Guide to the Discovery and History of 2-Amino-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxybenzaldehyde, a key building block in synthetic organic chemistry, holds significant importance in the development of novel pharmaceuticals and other fine chemicals. Its unique trifunctional aromatic structure, featuring adjacent amino, hydroxyl, and aldehyde groups, provides a versatile platform for the construction of complex heterocyclic systems and other bioactive molecules. This technical guide delves into the historical context of its synthesis, rooted in the fundamental transformations of aromatic compounds, and provides a detailed exploration of the contemporary methodologies for its preparation. Emphasis is placed on the strategic two-step synthesis involving the regioselective nitration of 3-hydroxybenzaldehyde followed by the reduction of the resulting nitro intermediate. This guide offers a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and in-depth characterization of the target molecule, serving as a valuable resource for researchers in the field.

Introduction: Unveiling a Versatile Synthetic Intermediate

The journey of this compound from a conceptual molecule to a readily accessible synthetic intermediate is a testament to the advancements in organic synthesis. While a singular, celebrated moment of "discovery" for this compound is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader development of methods for the synthesis of substituted aminophenols and benzaldehydes. These classes of compounds became increasingly important in the late 19th and early 20th centuries with the burgeoning dye and pharmaceutical industries.

The core challenge in synthesizing this compound lies in the precise installation of three distinct functional groups on an aromatic ring in a specific positional arrangement. The historical development of synthetic strategies has therefore revolved around mastering regioselective electrophilic aromatic substitution and subsequent functional group interconversions. Early approaches to similar molecules often involved harsh reaction conditions and resulted in mixtures of isomers, necessitating tedious purification procedures.

Modern synthetic chemistry, however, offers a more controlled and efficient pathway, primarily through the strategic nitration of a suitable precursor followed by a selective reduction. This approach allows for the reliable and scalable production of this compound, unlocking its potential for a wide range of applications.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Appearance Solid[2]
CAS Number 1004545-97-4[1]
IUPAC Name This compound[1]
SMILES C1=CC(=C(C(=C1)O)N)C=O[1]

The Cornerstone of Synthesis: A Two-Step Approach

The most logical and widely accepted synthetic route to this compound is a two-step process commencing from the commercially available 3-hydroxybenzaldehyde. This strategy leverages the directing effects of the existing substituents to control the regioselectivity of the nitration step, followed by a straightforward reduction of the nitro group.

Synthesis_Pathway Start 3-Hydroxybenzaldehyde Intermediate 2-Hydroxy-3-nitrobenzaldehyde Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Catalytic Hydrogenation)

Figure 1: General synthetic pathway to this compound.

Step 1: Regioselective Nitration of 3-Hydroxybenzaldehyde

The initial and most critical step is the regioselective nitration of 3-hydroxybenzaldehyde to introduce a nitro group at the C2 position, yielding 2-hydroxy-3-nitrobenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The interplay of these electronic effects is key to achieving the desired regioselectivity.

The powerful ortho-directing influence of the hydroxyl group, coupled with potential hydrogen bonding interactions between the hydroxyl and the incoming nitro group, favors substitution at the positions ortho to the hydroxyl group (C2 and C6). The deactivating nature of the aldehyde group at the meta position (C5) further disfavors substitution at that site. Consequently, the primary product of this reaction is the desired 2-hydroxy-3-nitrobenzaldehyde.

Causality of Experimental Choices:

The choice of nitrating agent and reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to prevent over-nitration or oxidation of the starting material.

Experimental Protocol: Synthesis of 2-Hydroxy-3-nitrobenzaldehyde

  • Materials:

    • 3-Hydroxybenzaldehyde

    • Concentrated Nitric Acid (70%)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Deionized Water

    • Dichloromethane or other suitable organic solvent

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzaldehyde in a minimal amount of a suitable solvent like dichloromethane.

    • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.

    • Add the nitrating mixture dropwise to the stirred solution of 3-hydroxybenzaldehyde over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

    • The crude product may precipitate out of the solution. If not, extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-hydroxy-3-nitrobenzaldehyde.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Self-Validating System: The success of this step is validated by the characterization of the product. The melting point of the purified 2-hydroxy-3-nitrobenzaldehyde should be sharp and consistent with the literature value. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) will confirm the presence of the nitro group and the specific substitution pattern on the aromatic ring.

Step 2: Reduction of 2-Hydroxy-3-nitrobenzaldehyde

The second step in the synthesis is the reduction of the nitro group in 2-hydroxy-3-nitrobenzaldehyde to an amino group, affording the target molecule, this compound. This transformation is a common and well-established reaction in organic synthesis.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[3] This method is advantageous as it typically proceeds under mild conditions and produces water as the only byproduct.

Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), can also be used. These methods are often robust and effective but may require a more involved work-up procedure to remove metal salts.

Causality of Experimental Choices:

The choice of the reduction method depends on factors such as the availability of equipment (for catalytic hydrogenation), the scale of the reaction, and the desired purity of the final product. Catalytic hydrogenation is generally preferred for its cleaner reaction profile. The solvent for the reaction should be chosen to dissolve the starting material and be inert to the reaction conditions. Ethanol or methanol are commonly used for catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

  • Materials:

    • 2-Hydroxy-3-nitrobenzaldehyde

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Celite or other filter aid

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxy-3-nitrobenzaldehyde in a suitable solvent such as ethanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

    • Monitor the progress of the reaction by TLC until the starting material is completely consumed.

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of the solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validating System: The completion of the reduction is confirmed by the disappearance of the starting material on TLC and the appearance of a new spot corresponding to the product. The structure of the final product is unequivocally confirmed by spectroscopic methods. The ¹H NMR spectrum will show the appearance of a broad singlet corresponding to the amino protons and characteristic shifts for the aromatic protons. The IR spectrum will show the appearance of N-H stretching vibrations and the disappearance of the characteristic nitro group stretches. Mass spectrometry will confirm the molecular weight of the product.

Characterization and Spectroscopic Data

A thorough characterization of this compound is essential to confirm its identity and purity.

Table of Spectroscopic Data:

Spectroscopic TechniqueKey Features for this compound
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.8 ppm. - Aromatic protons in the region of δ 6.5-7.5 ppm, showing characteristic splitting patterns based on the substitution. - Broad singlet for the amino (NH₂) protons. - Singlet for the hydroxyl (OH) proton, which may be broad and its chemical shift can be concentration-dependent.
¹³C NMR - Carbonyl carbon of the aldehyde group around δ 190 ppm. - Aromatic carbons in the region of δ 110-160 ppm. - The carbon attached to the amino group and the carbon attached to the hydroxyl group will have characteristic chemical shifts.
IR (Infrared) Spectroscopy - N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. - O-H stretching of the phenolic hydroxyl group, often broad, around 3200-3600 cm⁻¹. - C=O stretching of the aldehyde group around 1650-1680 cm⁻¹. - C=C stretching of the aromatic ring in the range of 1450-1600 cm⁻¹.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of 137.14 g/mol . - Characteristic fragmentation patterns.

Applications in Research and Development

This compound serves as a valuable precursor in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds.[1] Its trifunctional nature allows for diverse chemical transformations, making it a key building block in the development of:

  • Pharmaceuticals: The scaffold is used in the synthesis of compounds with potential therapeutic properties, including those targeting neurological disorders and inflammatory conditions.[1]

  • Dyes and Pigments: The aromatic amine and phenol functionalities make it a suitable starting material for the synthesis of various dyes and pigments.[1]

  • Ligands for Metal Complexes: The ortho-amino and hydroxyl groups can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes can have applications in catalysis and materials science.

Conclusion

While the precise historical moment of the first synthesis of this compound remains to be definitively pinpointed in the annals of chemical history, its synthetic accessibility is firmly established through modern organic chemistry. The two-step pathway from 3-hydroxybenzaldehyde, involving regioselective nitration and subsequent reduction, provides a reliable and efficient route to this versatile intermediate. The detailed experimental protocols and characterization data presented in this guide are intended to empower researchers and scientists in their pursuit of new discoveries and innovations that leverage the unique chemical properties of this important building block. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel molecules with significant applications in medicine, materials science, and beyond.

References

commercial suppliers of 2-Amino-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-hydroxybenzaldehyde for Researchers and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its unique trifunctional arrangement—an amine, a hydroxyl group, and an aldehyde on a benzene ring—offers versatile reactivity for constructing complex molecular architectures. For researchers and scientists, particularly within the pharmaceutical and drug development sectors, this compound is of significant interest as a precursor to a range of biologically active molecules. Its applications include the synthesis of potential therapeutics for neurological disorders and anti-inflammatory agents.[1]

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, commercial availability, quality control standards, safe handling protocols, and applications. The objective is to equip professionals with the necessary knowledge to effectively source, validate, and utilize this valuable chemical intermediate in their research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of a chemical is the bedrock of its effective application in research. These identifiers and properties are essential for accurate documentation, safety assessment, and experimental design.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 1004545-97-4[2][4]
Molecular Formula C₇H₇NO₂[1][2][4]
Molecular Weight 137.14 g/mol [3]
Appearance White to Yellow Solid[4]
SMILES C1=CC(=C(C(=C1)O)N)C=O[3]
InChI Key TZTQYDXLYLAILR-UHFFFAOYSA-N[4]
Boiling Point 279.3 ± 30.0 °C at 760 mmHg (Predicted)

Commercial Sourcing and Supplier Overview

This compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries. When sourcing this compound, it is critical to consider factors such as purity, available quantities, and the supplier's ability to provide comprehensive documentation, including a Certificate of Analysis (CoA).

Supplier / PartnerTypical PurityCAS NumberNotes
Sigma-Aldrich (Merck) 98%1004545-97-4Available through various partners like ChemScene LLC.
AstaTech, Inc. 95%1004545-97-4Listed on Sigma-Aldrich's platform.[4]
Advanced ChemBlocks 97%1004545-97-4Provides the compound as a building block for research.[2]
BLD Pharmatech Co. Not specified1004545-97-4Offers supporting documentation like NMR and HPLC data.[5]
Fluorochem 98%1004545-97-4Available as a research chemical.
MySkinRecipes 95%1004545-97-4Lists applications in pharmaceuticals and dyes.[1]

This table is not exhaustive but represents a selection of established vendors. Researchers should always verify current stock and request lot-specific documentation before purchase.

Quality Control and Analytical Validation

For any research, especially in drug development, the identity and purity of starting materials are non-negotiable. A supplier's Certificate of Analysis (CoA) is the primary document for quality verification. However, an in-house validation using standard analytical techniques is a cornerstone of good laboratory practice (GLP).

Workflow for Sourcing and Quality Verification

G cluster_sourcing Phase 1: Sourcing cluster_validation Phase 2: In-House Validation cluster_analytics s1 Identify Potential Suppliers s2 Request Quotes & Certificates of Analysis (CoA) s1->s2 s3 Select Supplier Based on Purity, Cost, & Availability s2->s3 v1 Receive Chemical & Log Lot Number s3->v1 Place Order v2 Perform Visual Inspection (Color, Form) v1->v2 v3 Analytical Testing v2->v3 v4 Compare Results with Supplier CoA v3->v4 a1 NMR Spectroscopy (¹H, ¹³C) Confirms Molecular Structure v3->a1 a2 HPLC / UPLC Determines Purity (%) v3->a2 a3 Mass Spectrometry (MS) Confirms Molecular Weight v3->a3 a4 FTIR Spectroscopy Identifies Functional Groups v3->a4 v5 Release for Experimental Use v4->v5 v6 Quarantine & Contact Supplier v4->v6 Discrepancy Found

Caption: Workflow for sourcing and validating this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential to confirm the chemical structure. The proton NMR should show characteristic peaks for the aldehyde proton, aromatic protons, and protons from the amine and hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining the purity of the compound. A high-purity sample will show a single major peak, with any impurities appearing as smaller peaks.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (137.14 g/mol ), providing further evidence of its identity.[3]

  • Certificate of Analysis (CoA) : Suppliers like BLD Pharmatech often provide access to analytical data such as NMR and HPLC, which should be carefully reviewed.[5]

Applications in Research and Drug Development

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Intermediates : It is explicitly used in the synthesis of compounds with potential therapeutic properties.[1] Its structure is a key component for developing agents targeting neurological disorders and for creating novel anti-inflammatory drugs.[1]

  • Enzyme Inhibitor Design : The benzaldehyde scaffold is a known starting point for designing enzyme inhibitors. For instance, derivatives of hydroxybenzaldehydes have been investigated as inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[6] The functional groups on this compound allow for modifications to tune binding affinity and selectivity for specific enzyme active sites.

  • Heterocyclic Chemistry : The ortho-amino aldehyde functionality is a classic precursor for building heterocyclic ring systems, such as quinolines and benzodiazepines, which are privileged structures in medicinal chemistry.

  • Dyes and Pigments : The compound also finds use in the preparation of specialized dyes and pigments.[1]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel. Information is derived from Material Safety Data Sheets (MSDS) for similar benzaldehyde derivatives.

Key Safety Precautions:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation : Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

  • Avoid Contact : Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[7][9]

  • Handling : Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

Storage Recommendations:

  • Temperature : Store at recommended temperatures, often refrigerated at 4°C. Some suppliers may recommend room temperature storage.[2] Always follow the supplier-specific recommendation.

  • Atmosphere : For long-term stability, storing under an inert atmosphere (e.g., nitrogen) is advisable to prevent oxidation.

  • Light : Protect from light, as aromatic aldehydes can be light-sensitive.[9]

  • Container : Keep the container tightly closed in a dry and well-ventilated place.[7]

Hazard Identification:

  • While a specific MSDS for this compound is not detailed in the search results, related compounds are listed as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[7][10] It should be handled with care as a potentially hazardous substance.

Example Experimental Protocol: Synthesis of a Schiff Base

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This is a fundamental reaction in the synthesis of many pharmaceutical scaffolds.

Objective : To synthesize a Schiff base from this compound and a primary amine (e.g., aniline).

Materials :

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure :

  • Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of aniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the final product using NMR, MS, and FTIR to confirm the formation of the imine bond.

Reaction Pathway Diagram:

G R1 This compound Plus1 + R2 Primary Amine (R'-NH₂) Arrow Ethanol, Δ (Catalytic Acid) R2->Arrow P1 Schiff Base (Imine) Plus2 + P2 Water (H₂O) Arrow->P1

Caption: General reaction scheme for Schiff base synthesis.

Conclusion

This compound is a readily available and highly versatile chemical intermediate essential for advanced organic synthesis. Its utility in constructing molecules for the pharmaceutical and materials science sectors makes understanding its sourcing and handling critical for researchers. By partnering with reputable commercial suppliers, implementing rigorous in-house quality control, and adhering to strict safety protocols, scientists and drug development professionals can effectively leverage the synthetic potential of this valuable compound to drive innovation in their respective fields.

References

Methodological & Application

Application Notes and Protocols: Condensation Reaction of 2-Amino-3-hydroxybenzaldehyde for the Synthesis of Bioactive Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and Schiff bases.[1][2] Its unique trifunctional nature, possessing amino, hydroxyl, and aldehyde groups, allows for diverse chemical transformations. Condensation reactions involving this molecule, particularly with primary amines, lead to the formation of Schiff bases (or imines). These compounds, characterized by the azomethine (-C=N-) functional group, are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of condensation reactions with this compound.

I. Scientific Principles and Mechanistic Insights

The condensation of this compound with a primary amine to form a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[6][7] Understanding the underlying mechanism is paramount for optimizing reaction conditions and achieving desired product yields.

The Mechanism of Schiff Base Formation:

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[6]

  • Dehydration: The hemiaminal is generally unstable and undergoes dehydration (loss of a water molecule) to form the stable imine (Schiff base). This step is often the rate-determining step and can be catalyzed by either acid or base.[6][8]

The presence of the hydroxyl group at the ortho position to the aldehyde can influence the reaction through intramolecular hydrogen bonding, potentially affecting the reactivity of the carbonyl group and the stability of the resulting Schiff base.

Schiff_Base_Formation Reactants This compound + Primary Amine (R-NH2) Step1 Nucleophilic attack of amine nitrogen on carbonyl carbon Reactants->Step1 Step 1 Hemiaminal Formation of unstable Hemiaminal intermediate Step1->Hemiaminal Step2 Proton transfer and elimination of water Hemiaminal->Step2 Step 2 Product Formation of Schiff Base (Imine) + Water Step2->Product

Figure 1: General workflow of Schiff base formation.

II. Experimental Protocol: Synthesis of a this compound Derived Schiff Base

This protocol details a general procedure for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline). This method can be adapted for various primary amines with minor modifications.

Materials and Reagents:

  • This compound (C₇H₇NO₂)[2]

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Instrumentation for Characterization:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

  • Melting Point Apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Amine: To the stirred solution, add an equimolar amount (10 mmol) of the primary amine (e.g., aniline).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

  • Characterization: Characterize the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Determine the melting point of the final product.

Protocol_Workflow A Dissolve this compound in Ethanol B Add primary amine A->B C Add catalytic acetic acid B->C D Reflux the reaction mixture C->D E Monitor by TLC D->E F Cool to room temperature E->F Reaction complete G Isolate product by filtration F->G H Wash with cold ethanol G->H I Dry under vacuum H->I J Characterize the final product I->J

Figure 2: Step-by-step experimental workflow.

III. Data Presentation and Expected Results

The successful synthesis of the Schiff base can be confirmed by various spectroscopic techniques. The following table summarizes the key parameters and expected analytical data.

ParameterExpected Value/ObservationRationale
Yield Typically > 80%Efficient condensation reaction under optimized conditions.
Melting Point Sharp, defined melting pointIndicates the purity of the synthesized compound.
FT-IR (cm⁻¹) ~1600-1650 (C=N stretch)Appearance of the characteristic imine bond stretch.
Disappearance of C=O stretch (~1680-1700 cm⁻¹)Confirms the conversion of the aldehyde.
¹H NMR (ppm) ~8.0-9.0 (s, 1H, -CH=N-)Characteristic singlet for the azomethine proton.
Disappearance of aldehyde proton (~9.5-10.5 ppm)Confirms the consumption of the starting aldehyde.
¹³C NMR (ppm) ~160-170 (-CH=N-)Characteristic chemical shift for the imine carbon.
Mass Spec (m/z) [M+H]⁺ corresponding to the product's molecular weightConfirms the molecular weight of the synthesized Schiff base.

IV. Applications in Drug Development

The Schiff bases derived from this compound are valuable scaffolds in drug discovery. Their biological activities are often attributed to the azomethine group, which can participate in hydrogen bonding with active sites of enzymes and proteins, thereby disrupting their normal function.[3][9]

  • Antimicrobial Agents: These compounds have shown promising activity against a range of bacteria and fungi.[5][10]

  • Anticancer Agents: Certain derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[4]

  • Coordination Chemistry: The imine nitrogen and the adjacent hydroxyl group can act as excellent chelation sites for metal ions, forming stable metal complexes with potential applications in catalysis and bioinorganic chemistry.[4][11]

The structural versatility of the starting primary amine allows for the generation of a large library of Schiff base derivatives, which can be screened for various biological activities.

V. Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction time may need to be extended, or a different solvent or catalyst could be explored.

  • Incomplete Reaction: Monitor the reaction closely by TLC. If the reaction stalls, a small additional amount of catalyst may be added.

  • Product Purification: Recrystallization from a suitable solvent system (e.g., ethanol-water) may be necessary to obtain a highly pure product.

  • Stability: While generally stable, some Schiff bases can be susceptible to hydrolysis, especially under acidic conditions. It is advisable to store the final product in a cool, dry, and dark place.

VI. Conclusion

The condensation reaction of this compound provides a straightforward and efficient route to a diverse range of Schiff bases with significant potential in pharmaceutical and materials science. The protocol outlined in this application note offers a robust starting point for researchers to synthesize and explore the properties of these valuable compounds. Careful control of reaction parameters and thorough characterization are essential for ensuring the synthesis of high-purity materials for further investigation.

References

Leveraging 2-Amino-3-hydroxybenzaldehyde in the Design of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Unique Potential of a Versatile Scaffolding Molecule

In the dynamic field of molecular sensing and bioimaging, the demand for highly sensitive and selective fluorescent probes is incessant. These tools are fundamental to visualizing complex biological processes, detecting environmental contaminants, and screening potential therapeutic agents.[1] At the heart of many innovative probes lies a carefully chosen molecular scaffold. 2-Amino-3-hydroxybenzaldehyde is one such precursor, a molecule whose simple structure belies its profound utility in constructing sophisticated chemosensors.[2]

Its strategic arrangement of an aldehyde, a hydroxyl group, and an amino group on a benzene ring provides a reactive and versatile platform. The ortho-positioning of the hydroxyl and amino groups creates an ideal pocket for metal ion chelation, while the aldehyde function serves as a convenient handle for facile condensation reactions, most notably to form Schiff bases.[3][4] This unique combination of features allows for the straightforward synthesis of probes that can respond to a variety of analytes—including metal ions, changes in pH, and specific enzyme activities—often with a dramatic and easily detectable change in their fluorescent output.[5][6]

This guide provides an in-depth exploration of the principles, applications, and detailed protocols for developing fluorescent probes based on this compound. It is designed for researchers and professionals who seek to harness the power of this molecule for creating novel analytical tools.

Core Principles: Mechanisms of Fluorescence Modulation

The efficacy of probes derived from this compound hinges on their ability to switch between a "dark" (non-fluorescent) and a "bright" (fluorescent) state, or to shift their emission wavelength, upon interaction with a target analyte. This modulation is typically governed by established photophysical mechanisms.

  • Chelation-Enhanced Fluorescence (CHEF): This is a dominant mechanism for metal ion sensing. The probe itself often exhibits weak fluorescence due to the free rotation of bonds, which promotes non-radiative decay pathways. Upon binding a metal ion, the molecule's structure becomes more rigid and planar. This conformational restriction inhibits vibrational and rotational energy loss, leading to a significant increase in fluorescence quantum yield.[4][7] The lone pair electrons on the nitrogen and oxygen atoms, which might otherwise quench fluorescence, become engaged in coordination with the metal ion.

  • Photoinduced Electron Transfer (PET): Also known as "d-PeT," this mechanism is frequently employed in "turn-on" probes.[8] In its native state, the probe contains an electron-rich amine group that can donate an electron to the excited fluorophore, quenching its fluorescence. When the amine group is modified—for instance, by reacting with an aldehyde to form an imine or by being part of a recognition group that is later cleaved—the PET process is blocked.[8][9] This blockage restores the fluorophore's emission, resulting in a strong "turn-on" signal.[10][11]

  • Intramolecular Charge Transfer (ICT): In many probes derived from this scaffold, excitation with light causes a significant shift in electron density from an electron-donating part of the molecule to an electron-accepting part. The energy of this ICT state, and thus the color of the emitted light, is highly sensitive to the local environment, including solvent polarity and the presence of analytes like H⁺ (for pH sensing). Changes in pH can protonate or deprotonate key functional groups (like the phenol or imine nitrogen), altering the efficiency of the ICT process and leading to a ratiometric or "turn-on" response.[5]

cluster_0 Chelation-Enhanced Fluorescence (CHEF) cluster_1 Photoinduced Electron Transfer (PET) Probe_Free Probe (Free Ligand) Low Fluorescence Complex Probe-Metal Complex High Fluorescence Probe_Free->Complex Binding & Rigidity Metal Metal Ion (e.g., Al³⁺) Metal->Complex Probe_Quenched Probe-Recognition Unit Fluorescence OFF (Quenched) Probe_Released Released Fluorophore Fluorescence ON Probe_Quenched->Probe_Released Reaction/Cleavage Analyte Analyte (e.g., Enzyme) Analyte->Probe_Quenched

Caption: Key mechanisms for fluorescence modulation in probes.

Applications in Fluorescent Probe Development

The versatility of the this compound scaffold allows for its application in detecting a wide range of analytes.

Selective Detection of Metal Ions

Schiff bases derived from this compound are excellent ligands for various metal ions. The imine nitrogen and the phenolic oxygen form a stable coordination site. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen and borderline nitrogen donors show a preference for hard or borderline acids like Al³⁺, Fe³⁺, and Cu²⁺.[4][6] This interaction leads to a distinct "turn-on" fluorescent response, making these probes highly effective for detecting metal ion contamination in environmental and biological samples.[7]

Table 1: Performance of Schiff Base Sensors for Metal Ion Detection

Target Ion Schiff Base Derivative Solvent System Limit of Detection (LOD) Stoichiometry (Sensor:Metal) Reference
Al³⁺ Condensation with 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide DMSO/H₂O 4.79 x 10⁻⁸ M 2:1 [3][7]
Al³⁺ Condensation with 8-aminoquinoline DMSO/H₂O (7:3) 3.23 x 10⁻⁸ M 2:1 [12]

| Fe³⁺ | Condensation with 2-hydroxy-4-sulfonaphthalen-1-amine | Aqueous | 2.5 µM | 1:1 |[13] |

Development of pH Sensors

The phenolic hydroxyl group and the imine nitrogen in the Schiff base derivatives are sensitive to changes in hydrogen ion concentration.[5] At low pH, the imine nitrogen can be protonated, while at high pH, the phenolic proton can be abstracted. Both events significantly alter the electronic structure and the ICT character of the molecule, leading to changes in fluorescence intensity or emission wavelength. This property enables the development of ratiometric or "turn-off" pH probes for monitoring cellular pH homeostasis or industrial processes.[14][15]

Probes for Enzyme Activity and Reactive Species

A powerful strategy for detecting enzyme activity involves masking the fluorophore with a recognition group that is specifically cleaved by the target enzyme. For example, to detect nitroreductase (NTR), an enzyme often overexpressed in hypoxic tumor cells and various bacteria, a nitrobenzyl group can be attached to the phenolic oxygen of the scaffold.[16][17] This modification quenches the fluorescence via a PET mechanism.[10][11] In the presence of NTR and its cofactor NADH, the nitro group is reduced to an amine.[9] This triggers a self-immolative cascade that releases the highly fluorescent hydroxyl-bearing fluorophore, providing a robust "turn-on" signal directly proportional to enzyme activity.[16]

NTR_Probe NTR Probe (Non-fluorescent) Intermediate Reduced Intermediate (Unstable) NTR_Probe->Intermediate Reduction NADH NADH NADH->Intermediate NTR Nitroreductase (NTR) NTR->NTR_Probe Catalysis Fluorophore Released Fluorophore (Highly Fluorescent) Intermediate->Fluorophore Self-immolation Byproduct Byproduct Intermediate->Byproduct

Caption: "Turn-on" mechanism for nitroreductase (NTR) detection.

Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted in accordance with institutional safety guidelines, including the use of appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Al³⁺ Detection

Materials:

  • This compound (1 mmol)

  • 8-Aminoquinoline (1 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 mmol) and 8-aminoquinoline (1 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.

  • Add a magnetic stir bar and 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Schiff base probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Metal Ion Sensing and Stoichiometry Determination

This protocol outlines the steps for evaluating the synthesized probe's response to metal ions.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) Titration Perform Titration: Add increasing equivalents of metal ion to probe solution Prep_Probe->Titration Prep_Ions Prepare Metal Ion Stock Solutions (e.g., 10 mM in H₂O) Prep_Ions->Titration Measure Record Fluorescence Spectrum after each addition Titration->Measure Plot_Intensity Plot Fluorescence Intensity vs. [Metal Ion] Measure->Plot_Intensity Plot_Job Construct Job's Plot to determine stoichiometry Measure->Plot_Job

Caption: Experimental workflow for fluorescence titration.

Materials:

  • Synthesized Schiff base probe

  • DMSO (spectroscopic grade)

  • HEPES or TRIS buffer solution (e.g., 10 mM, pH 7.4)

  • Stock solutions of various metal perchlorates or chlorides (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in deionized water

  • Fluorometer and quartz cuvettes

Procedure:

  • Stock Solutions: Prepare a 1 mM stock solution of the probe in DMSO. Prepare 10 mM stock solutions of the metal salts in deionized water.

  • Working Solution: In a quartz cuvette, prepare a working solution of the probe (e.g., 10 µM) in a suitable buffer system (e.g., 99:1 v/v HEPES buffer:DMSO).

  • Selectivity Test: To separate cuvettes containing the probe's working solution, add a significant excess (e.g., 10 equivalents) of each different metal ion stock solution. Record the fluorescence spectrum for each to identify which ion elicits a response.

  • Titration: To a fresh cuvette of the probe's working solution, incrementally add small aliquots of the target metal ion's stock solution (e.g., from 0 to 5 equivalents). After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.

  • Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of probe and metal ion is constant, but their mole fraction varies from 0 to 1. Measure the fluorescence intensity for each solution at the peak emission wavelength. Plot the fluorescence intensity against the mole fraction of the probe. The maximum of the plot indicates the stoichiometry of the complex.[3]

Protocol 3: In Vitro Assay for Nitroreductase (NTR) Activity

This protocol describes how to use an NTR-sensitive probe, synthesized by attaching a p-nitrobenzyl ether to the 3-hydroxy position of the scaffold, to measure enzyme activity.[10]

Materials:

  • NTR-sensitive fluorescent probe

  • Recombinant Nitroreductase (NTR) enzyme

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • TRIS-HCl buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence capability

Procedure:

  • Reagent Preparation: Prepare a 1 mM stock solution of the NTR probe in DMSO. Prepare a 10 mM stock solution of NADH in TRIS-HCl buffer. Prepare a working solution of NTR enzyme in the same buffer at the desired concentration.

  • Assay Setup: In the wells of a 96-well plate, add TRIS-HCl buffer.

  • Add the NTR probe to each well to a final concentration of 10 µM.

  • To initiate the reaction, add NTR enzyme to the sample wells and an equal volume of buffer to the control wells.

  • Immediately add NADH to all wells to a final concentration of 100-200 µM.

  • Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the released fluorophore. The rate of fluorescence increase is proportional to the NTR activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. A standard curve can be generated using known concentrations of the released fluorophore to quantify the amount of product formed.

Conclusion

This compound stands out as a remarkably effective and accessible starting material for the development of high-performance fluorescent probes. Its inherent structural features facilitate straightforward synthetic routes to sensors for a diverse array of analytes critical to environmental monitoring, biomedical research, and drug development. The ability to fine-tune the probe's properties by modifying the Schiff base component or by attaching enzyme-cleavable groups opens up a vast design space for creating next-generation sensors with enhanced sensitivity, selectivity, and utility in complex biological systems.

References

Application Notes: Detecting Metal Ions with 2-Amino-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Unique Scaffolding

2-Amino-3-hydroxybenzaldehyde is a versatile chemical intermediate whose strategic placement of amino, hydroxyl, and aldehyde functional groups on a benzene ring makes it an exceptional precursor for the synthesis of highly sensitive and selective chemosensors. While not typically used as a standalone detector, its true power is unlocked when it is used to synthesize Schiff base ligands. Through a straightforward condensation reaction, the aldehyde group can react with a primary amine to form a Schiff base (or imine), creating a larger, conjugated system with precisely positioned nitrogen and oxygen atoms that serve as excellent coordination sites for metal ions.

The resulting Schiff base ligand acts as a receptor that can bind specific metal ions. This binding event perturbs the electronic structure of the molecule, leading to a measurable optical response, such as a distinct color change (colorimetric sensing) or the activation or quenching of fluorescence (fluorometric sensing). This application note provides a technical guide on the principles, applications, and detailed protocols for using Schiff base derivatives of this compound to detect various metal ions, with a focus on aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺).

Principle of Metal Ion Detection: Schiff Base Chelation and Signal Transduction

The primary strategy involves a two-step process: the synthesis of a Schiff base sensor, followed by its interaction with the target metal ion.

  • Schiff Base Formation: this compound is reacted with an amine-containing compound (e.g., an amino acid, aniline derivative, or hydrazide).[1][2] This condensation reaction forms a C=N double bond, extending the π-conjugated system of the molecule. The choice of the amine partner is critical as it influences the sensor's solubility, stability, and selectivity towards specific metal ions.

  • Metal Ion Chelation and Signal Generation: The Schiff base ligand possesses a coordination pocket formed by the imine nitrogen, the phenolic oxygen, and often the amino nitrogen from the original benzaldehyde ring. When a target metal ion is introduced, it coordinates with these donor atoms, forming a stable chelate complex.[3] This chelation has several key consequences that lead to a detectable signal:

    • Rigidification: The binding restricts the free rotation of bonds within the molecule, particularly the C=N imine bond. This increased rigidity minimizes energy loss through non-radiative pathways, often leading to a significant enhancement in fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[4]

    • Modulation of Electronic Processes: The metal ion can inhibit quenching mechanisms like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT).[5][6][7] For example, in a PET-based sensor, the lone pair of electrons on a nitrogen atom might quench fluorescence in the free ligand. Upon binding to a metal ion, these electrons are engaged in the coordinate bond, blocking the PET pathway and "turning on" fluorescence.[8]

    • Charge Transfer Transitions: The coordination can create new electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT), which can give rise to new absorption bands in the visible spectrum, resulting in a distinct color change.[9]

References

Application Notes and Protocols: Antimicrobial Activity of Schiff Bases Derived from 2-Amino-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 2-Amino-3-hydroxybenzaldehyde Schiff Bases

Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a versatile class of organic compounds with a wide array of applications in medicinal chemistry.[1] Their biological significance often stems from the ability of the imine nitrogen to form hydrogen bonds with active centers of cellular constituents, potentially interfering with normal cell processes.[2] The antimicrobial properties of Schiff bases are particularly noteworthy, with numerous studies demonstrating their efficacy against a broad spectrum of bacterial and fungal pathogens.[3][4]

The antimicrobial potency of a Schiff base is significantly influenced by the nature of the aldehyde and amine precursors. The strategic selection of substituents on the aromatic rings can modulate the electronic and steric properties of the resulting imine, thereby fine-tuning its biological activity. The starting material at the core of this guide, This compound , is of particular interest due to its unique substitution pattern. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group ortho and meta to the aldehyde functionality, respectively, offers several key advantages:

  • Enhanced Chelating Potential: The proximate amino and hydroxyl groups can act as excellent coordination sites for metal ions. It is well-documented that the chelation of Schiff bases with transition metals can significantly enhance their antimicrobial activity.[2] This enhancement is often attributed to Tweedy's Chelation Theory, which posits that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms.[2]

  • Modulated Electronic Effects: The electron-donating nature of the amino and hydroxyl groups can influence the electron density of the azomethine bond and the overall molecule, which can be a critical determinant of its interaction with biological targets.

  • Potential for Intramolecular Hydrogen Bonding: The substitution pattern allows for the possibility of intramolecular hydrogen bonding, which can stabilize the molecule and influence its conformation, a factor that can be crucial for its biological activity.

This document provides a comprehensive guide to the synthesis and antimicrobial evaluation of Schiff bases derived from this compound. It is designed to equip researchers with the foundational knowledge and practical protocols to explore this promising class of compounds in the quest for novel antimicrobial agents.

PART 1: Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases is typically achieved through a condensation reaction between a primary amine and an aldehyde. The general reaction scheme is presented below:

G cluster_0 General Synthesis Scheme Aldehyde R-CHO Schiff_Base R-CH=N-R' Aldehyde->Schiff_Base + R'-NH2 Amine R'-NH2 Water H2O Schiff_Base->Water + G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Further Characterization prep_compound Prepare Stock Solutions of Schiff Bases agar_well Agar Well Diffusion Method prep_compound->agar_well disk_diffusion Disk Diffusion Method prep_compound->disk_diffusion prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prep_inoculum->agar_well prep_inoculum->disk_diffusion mic Broth Microdilution (Determine MIC) agar_well->mic Active Compounds disk_diffusion->mic Active Compounds mbc Determine MBC/MFC mic->mbc

References

Application Notes and Protocols for Evaluating the Antioxidant Properties of 2-Amino-3-hydroxybenzaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Antioxidant Candidates

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants are crucial defense agents that can mitigate oxidative damage by neutralizing these harmful ROS. While natural antioxidants are widely studied, synthetic antioxidants offer the potential for tailored efficacy and stability.

Schiff bases, compounds containing an azomethine group (-C=N-), and their metal complexes have emerged as a promising class of synthetic antioxidants.[2][3][4] The coordination of a metal ion to a Schiff base ligand can significantly enhance its biological activity, including its antioxidant potential.[4][5] This enhancement is often attributed to the metal ion's ability to stabilize the ligand's electronic structure, facilitate redox processes, and introduce additional centers for radical scavenging.[1][6]

This guide focuses on metal complexes derived from the ligand 2-Amino-3-hydroxybenzaldehyde. The structural features of this ligand—a phenolic hydroxyl group, an amino group, and a carbonyl group—make it an excellent candidate for forming stable chelate complexes with various transition metals. The phenolic hydroxyl group, in particular, is a well-established radical scavenging moiety.[7][8] By complexing this ligand with metals such as copper (II), zinc (II), nickel (II), or cobalt (II), we can explore how coordination chemistry modulates its inherent antioxidant properties.

This document provides a comprehensive framework for researchers, chemists, and drug development professionals to synthesize, characterize, and rigorously evaluate the antioxidant capabilities of this compound metal complexes using standardized in vitro assays.

Section 1: Synthesis and Characterization Workflow

The first critical phase involves the synthesis of the Schiff base ligand and its subsequent metal complexes. A generalized workflow is presented below, which must be followed by rigorous characterization to confirm the identity and purity of the synthesized compounds.

Generalized Synthesis Protocol

A. Synthesis of the Schiff Base Ligand (if applicable): this compound can act as a ligand directly. However, it is often condensed with a primary amine to form a more complex Schiff base ligand, expanding the coordination possibilities. For this guide, we will consider the direct use of this compound (L) for complexation.

B. Synthesis of the Metal Complexes (M-L): The chelation of the metal ion to the ligand is typically achieved through a straightforward reflux reaction. The choice of the metal salt (e.g., chlorides, acetates, sulfates) and the solvent system (e.g., ethanol, methanol) is crucial for obtaining a pure product.

  • Ligand Preparation: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., 20 mL of absolute ethanol) in a round-bottom flask.

  • Metal Salt Addition: In a separate flask, dissolve the desired metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂, NiCl₂·6H₂O) in the same solvent. Add this solution dropwise to the ligand solution with constant stirring. The molar ratio is critical; typically, a 1:2 (metal:ligand) ratio is employed.[9]

  • Reaction: Heat the resulting mixture to reflux for 2-4 hours. The formation of a colored precipitate often indicates complex formation.[10]

  • Isolation and Purification: After cooling to room temperature, collect the precipitate by filtration. Wash the solid product thoroughly with cold ethanol and then a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.

Physicochemical Characterization

Confirming the structure of the newly synthesized complexes is a non-negotiable step. The following techniques provide essential structural information.

TechniquePurpose & Insights Gained
FT-IR Spectroscopy Confirms coordination by observing shifts in the vibrational frequencies of key functional groups. A shift in the C=N (azomethine) band (if a Schiff base is formed) and the phenolic C-O and O-H bands indicates their involvement in bonding with the metal ion. The appearance of new low-frequency bands can be attributed to M-O and M-N bonds.[11][12]
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps in inferring the geometry of the complex. Shifts in the π-π* and n-π* transitions of the ligand upon complexation confirm coordination. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes.[6]
¹H-NMR Spectroscopy Used to elucidate the structure of the ligand and its diamagnetic complexes (e.g., Zn(II)). The disappearance of the phenolic -OH proton signal or a significant downfield shift of aromatic protons upon complexation provides strong evidence of coordination.[13]
Molar Conductance Measures the electrolytic nature of the complexes in a solvent like DMF or DMSO. Low conductance values typically indicate a non-electrolytic nature, suggesting the anions are part of the coordination sphere.[12]
Elemental Analysis (CHN) Determines the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values are compared with the calculated values for the proposed molecular formula to establish the stoichiometry of the complex.[9]
Experimental Workflow Diagram

The overall process from synthesis to initial characterization is a linear, quality-gated workflow.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase A 1. Dissolve Ligand (this compound) B 2. Add Metal Salt Solution (e.g., Cu(II), Zn(II)) A->B C 3. Reflux Reaction (2-4 hours) B->C D 4. Isolate & Purify Complex C->D E FT-IR Spectroscopy D->E F UV-Vis Spectroscopy D->F G Molar Conductance D->G H Elemental Analysis D->H I Confirm Structure & Purity E->I F->I G->I H->I J Validated Complex I->J Proceed to Antioxidant Assays

Caption: Workflow for Synthesis and Characterization.

Section 2: Protocols for In Vitro Antioxidant Assays

To obtain a comprehensive antioxidant profile, it is essential to use multiple assays that operate via different mechanisms. Here, we detail the protocols for three widely accepted methods: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[14] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at ~517 nm.[15][16]

A. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of spectroscopic grade methanol or ethanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh daily.[14]

  • Test Compound Stock Solutions (1 mg/mL): Prepare a stock solution of each metal complex and the free ligand in a suitable solvent (e.g., DMSO or methanol).

  • Standard Antioxidant (1 mg/mL): Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Butylated Hydroxytoluene (BHT) in the same solvent.

B. Experimental Protocol:

  • Prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) for each test compound and the standard from their respective stock solutions.

  • In a 96-well microplate, add 100 µL of each dilution to separate wells.

  • Add 100 µL of the 0.1 mM DPPH working solution to all wells.

  • Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

  • Prepare a blank well for each sample concentration, containing 100 µL of the sample dilution and 100 µL of methanol (to account for the sample's own absorbance).

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14][15]

  • Measure the absorbance of all wells at 517 nm using a microplate reader.

C. Data Analysis: Calculate the percentage of radical scavenging activity (% RSA) using the following formula:

% RSA = [ (A_control - (A_sample - A_blank)) / A_control ] × 100

Where:

  • A_control is the absorbance of the control.

  • A_sample is the absorbance of the test sample with DPPH.

  • A_blank is the absorbance of the test sample without DPPH.

Plot % RSA against the concentration of the test compounds. Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis. A lower IC₅₀ value signifies higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[17] The reduction of ABTS•⁺ by the antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[18]

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[17]

  • ABTS•⁺ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[19][20]

  • ABTS•⁺ Working Solution: Before the assay, dilute the radical solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[18][21]

  • Test Compounds and Standard: Prepare stock solutions and dilutions as described in the DPPH protocol. Trolox is a commonly used standard for this assay.

B. Experimental Protocol:

  • Add 20 µL of various concentrations of the test compounds or standard (Trolox) to the wells of a 96-well plate.

  • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Mix and incubate at room temperature for 7 minutes in the dark.[21]

  • Measure the absorbance at 734 nm.

C. Data Analysis: Calculate the percentage of inhibition using the formula:

% Inhibition = [ (A_control - A_sample) / A_control ] × 100

Where:

  • A_control is the absorbance of the ABTS•⁺ working solution without the sample.

  • A_sample is the absorbance of the ABTS•⁺ working solution with the sample.

Determine the IC₅₀ value as described for the DPPH assay. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at a low pH.[22] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The absorbance change is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[23][24]

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid in 1 liter of deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[22]

  • Standard: Prepare a series of aqueous solutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM) to create a standard curve.

B. Experimental Protocol:

  • Add 20 µL of the appropriately diluted test compound or standard to wells of a 96-well plate.

  • Add 180 µL of the freshly prepared FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.[22]

  • Measure the absorbance at 593 nm.

C. Data Analysis: Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. Use the linear regression equation from the standard curve to determine the FRAP value of the test samples. The results are expressed as µM of Fe(II) equivalents or mg Fe(II) per gram of the compound.

Section 3: Data Interpretation and Visualization

Quantitative Data Summary
CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (µM Fe(II) Eq.)
Ligand (L)ValueValueValue
[Cu(L)₂]Cl₂ValueValueValue
[Zn(L)₂]Cl₂ValueValueValue
[Ni(L)₂]Cl₂ValueValueValue
Standard (e.g., Ascorbic Acid) ValueValueValue

Interpretation:

  • A lower IC₅₀ value indicates superior radical scavenging activity.

  • A higher FRAP value indicates greater reducing power.

  • Compare the activities of the complexes to the free ligand. An increase in activity suggests that metal coordination enhances the antioxidant properties.[5][25] Conversely, a decrease may also be observed depending on the metal and coordination mode.[6]

Mechanistic Visualization

The antioxidant activity of these complexes is likely a synergistic effect of the ligand's inherent properties and the coordinated metal ion. The phenolic hydroxyl group is the primary site for radical scavenging via hydrogen atom transfer (HAT) or single electron transfer (SET). The metal ion can further enhance this by stabilizing the resulting phenoxyl radical.

G cluster_complex Metal Complex cluster_mechanism Antioxidant Mechanisms cluster_outcome Result Complex [M(II)-Ligand] Complex (e.g., M = Cu, Zn) HAT Hydrogen Atom Transfer (HAT) Phenolic -OH donates H• Complex->HAT Ligand-centered SET Single Electron Transfer (SET) Complex donates e⁻ Complex->SET Metal/Ligand-centered Radical Free Radical (e.g., DPPH•, R•) Radical->HAT Radical->SET StabilizedRadical Stabilized Radical (DPPH-H, R-H) HAT->StabilizedRadical SET->StabilizedRadical ComplexRadical [M(II)-Ligand•]⁺ (Stabilized by Metal) SET->ComplexRadical ComplexRadical->Complex Regeneration

Caption: Potential Antioxidant Mechanisms of Metal Complexes.

References

Application Notes: 2-Amino-3-hydroxybenzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3-hydroxybenzaldehyde is a trifunctional aromatic compound whose unique substitution pattern—an aldehyde, a primary amine, and a hydroxyl group on a benzene ring—renders it an exceptionally valuable precursor in organic synthesis. The ortho-relationship of the amino and formyl groups, coupled with the adjacent phenolic hydroxyl moiety, provides a reactive scaffold for constructing a diverse array of complex heterocyclic systems and multidentate ligands. These synthesized molecules are of significant interest in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the reactivity of this compound and details its application in two cornerstone synthetic strategies: the construction of quinoline frameworks via the Friedländer annulation and the synthesis of versatile Schiff bases for coordination chemistry. Detailed, field-tested protocols are provided to enable researchers to leverage this powerful building block in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound stems directly from the orchestrated reactivity of its three functional groups. The electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) groups activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing aldehyde (-CHO) group deactivates it and serves as a primary site for nucleophilic attack. This electronic interplay is crucial for the molecule's role in cyclocondensation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound[1]
CAS Number 1004545-97-4[2][3][4]
Molecular Formula C₇H₇NO₂[1][2][5]
Molecular Weight 137.14 g/mol [1][5][6]
Appearance Solid (Typically tan or yellow)
Storage Inert atmosphere, store in freezer, under -20°C[3]

The ortho-positioning of the amine and aldehyde is the key feature that facilitates intramolecular cyclization reactions, most notably the Friedländer synthesis, to form fused heterocyclic systems.[7][8] The hydroxyl group not only influences the electronic properties of the ring but also provides an additional coordination site in the resulting products, such as Schiff base ligands, making them excellent chelating agents for metal ions.

Core Application I: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for constructing the quinoline scaffold, a privileged structure in numerous pharmaceutical agents.[9][10] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[7][8] this compound is an ideal substrate for this reaction, leading directly to the formation of 8-hydroxyquinoline derivatives, which are renowned for their biological activity and chelating properties.

Mechanistic Insight

The reaction proceeds via an initial condensation between the reactants, followed by a cyclizing dehydration. Two primary mechanisms are generally accepted[7][11]:

  • Aldol Condensation Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation between the enolate of the ketone and the this compound. The resulting aldol adduct rapidly undergoes intramolecular cyclization via attack of the aniline nitrogen onto the ketone carbonyl, followed by elimination of water to yield the aromatic quinoline ring.

  • Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the aromatic amine and the ketone. This is followed by an intramolecular aldol-type reaction of the enolizable ketone onto the imine, cyclization, and subsequent dehydration.

Under the typical basic or acidic conditions of the Friedländer synthesis, the initial aldol condensation is often considered the rate-limiting step, followed by a very rapid cyclization and dehydration sequence.[11]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway A This compound C Aldol Adduct / Schiff Base Intermediate A->C Condensation B Ketone (R-CO-CH₂R') B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 8-Hydroxyquinoline Derivative D->E Dehydration (-H₂O)

Caption: Generalized mechanism of the Friedländer annulation.

Protocol 1: Synthesis of 2,4-Dimethyl-8-hydroxyquinoline

This protocol describes a representative synthesis of an 8-hydroxyquinoline derivative using this compound and pentan-2,4-dione.

Expert Insight: The choice of a base catalyst, such as potassium hydroxide, is critical. It facilitates the deprotonation of the α-methylene compound (pentan-2,4-dione), generating the nucleophilic enolate required for the initial condensation step. Ethanol is an excellent solvent as it readily dissolves the reactants and the catalyst.

Materials:

  • This compound (1.0 mmol, 137.1 mg)

  • Pentan-2,4-dione (acetylacetone) (1.2 mmol, 120.1 mg, 123 µL)

  • Potassium hydroxide (KOH) (0.2 mmol, 11.2 mg)

  • Ethanol (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and ethanol (5 mL). Stir until the solid is fully dissolved.

  • Addition of Reagents: Add pentan-2,4-dione (1.2 mmol) to the solution, followed by the addition of potassium hydroxide (0.2 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4-dimethyl-8-hydroxyquinoline.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, which should match literature values.

Core Application II: Synthesis of Schiff Bases and Their Metal Complexes

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group), typically formed by the condensation of a primary amine with an aldehyde or ketone.[12] Those derived from salicylaldehyde and its analogues, like this compound, are of particular interest due to their ability to form stable complexes with a wide range of metal ions.[13][14] These complexes have found applications as catalysts, fluorescent sensors, and antimicrobial or anticancer agents.[15][16][17]

Synthetic Strategy and Workflow

The synthesis is a straightforward condensation reaction. The aldehyde functionality of this compound reacts with a primary amine to form the corresponding imine. The resulting Schiff base ligand, possessing phenolic hydroxyl, imine nitrogen, and aniline nitrogen/hydroxyl donors, is an excellent chelating agent. Subsequent reaction with a metal salt (e.g., Cu(II), Zn(II), Co(II)) in a suitable solvent yields the stable metal complex.[13][15]

Schiff_Base_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Metal Complexation cluster_analysis Characterization Start This compound + Primary Amine (R-NH₂) Process1 Condensation Reaction (e.g., Reflux in Ethanol) Start->Process1 Product1 Schiff Base Ligand Process1->Product1 Process2 Complexation Reaction (Stir in Methanol) Product1->Process2 Metal Metal Salt (e.g., Cu(OAc)₂) Metal->Process2 Product2 Schiff Base-Metal Complex Process2->Product2 Analysis Spectroscopic Analysis (FT-IR, NMR, UV-Vis) & Structural Analysis (X-ray) Product2->Analysis

Caption: Workflow for synthesis and complexation of Schiff bases.

Protocol 2: Synthesis of a Cu(II) Complex with a Schiff Base Ligand

This protocol details the synthesis of a Schiff base from this compound and 2-aminophenol, followed by its complexation with copper(II) acetate.

Expert Insight: The condensation is often performed in an alcoholic solvent, which facilitates the removal of the water byproduct, driving the equilibrium towards the Schiff base product. For the complexation step, using a metal salt with a weakly coordinating anion like acetate is advantageous as it is easily displaced by the Schiff base ligand.

Materials:

  • This compound (1.0 mmol, 137.1 mg)

  • 2-Aminophenol (1.0 mmol, 109.1 mg)[13]

  • Methanol (15 mL)

  • Copper(II) acetate monohydrate (0.5 mmol, 99.8 mg)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure: Part A: Schiff Base Ligand Synthesis

  • Dissolution: Dissolve this compound (1.0 mmol) in hot methanol (10 mL) in a 50 mL round-bottom flask.

  • Amine Addition: To this solution, add a solution of 2-aminophenol (1.0 mmol) in methanol (5 mL).

  • Reaction: Heat the resulting mixture to reflux for 2 hours. A color change and/or precipitation of the Schiff base product is typically observed.

  • Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by filtration, wash with a small amount of cold methanol, and dry in vacuo.

Part B: Metal Complex Synthesis

  • Ligand Solution: Suspend or dissolve the synthesized Schiff base (1.0 mmol) in methanol (10 mL) in a separate flask and heat gently.

  • Metal Salt Addition: Add a solution of copper(II) acetate monohydrate (0.5 mmol) in methanol (5 mL) dropwise to the ligand solution with continuous stirring.

  • Complexation: A rapid color change and the formation of a precipitate usually indicate complex formation. Stir the mixture at room temperature for 1 hour and then heat to reflux for an additional 2 hours to ensure complete reaction.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid metal complex by filtration, wash thoroughly with methanol to remove any unreacted starting materials, and dry in a desiccator.

Self-Validation: Characterization of the ligand via FT-IR should show the appearance of the characteristic C=N (imine) stretch (around 1600-1650 cm⁻¹). For the complex, changes in the FT-IR spectrum, particularly shifts in the C=N and phenolic C-O stretching frequencies, confirm coordination to the metal center.

Summary and Outlook

This compound is a potent and versatile building block in synthetic organic chemistry. Its trifunctional nature provides a reliable platform for the assembly of complex molecular architectures. The protocols detailed herein for the Friedländer annulation and Schiff base formation represent robust and reproducible methods for accessing valuable 8-hydroxyquinoline scaffolds and multidentate metal complexes. These products serve as critical intermediates and final targets in the development of new pharmaceuticals, chemical sensors, and advanced materials.[5] Future research will undoubtedly continue to uncover novel transformations and applications for this remarkable compound.

References

Application Notes and Protocols for Reactions of 2-Amino-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Role of 2-Amino-3-hydroxybenzaldehyde in Synthetic Chemistry

This compound is a bifunctional aromatic compound of significant interest in organic synthesis.[1][2] Its structure, featuring an aldehyde, a phenol, and an aniline moiety in a specific ortho- and meta-arrangement, provides a unique platform for the construction of a diverse array of heterocyclic compounds. This strategic placement of reactive functional groups allows for a variety of chemical transformations, including condensation, cyclization, and Schiff base formation.[3][4] These reactions are pivotal in the synthesis of valuable molecules for the pharmaceutical and materials science industries, including potential anti-inflammatory agents and compounds targeting neurological disorders.[2] This guide provides detailed experimental protocols for key reactions involving this compound, with a focus on the underlying chemical principles and practical considerations for successful execution.

Core Principles and Safety Considerations

Working with this compound and associated reagents requires strict adherence to safety protocols. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6] Therefore, all manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7] It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used in the described protocols.[5][6][7]

Key Safety Precautions:

  • Ventilation: Always work in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.[5][6]

  • Handling: Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[6][7] Wash hands thoroughly after handling.[5]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7] It is also light-sensitive and should be stored accordingly.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5][6]

Featured Reaction Protocol: Knoevenagel Condensation for the Synthesis of Novel Chromene Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[8][9] This reaction is particularly valuable for the synthesis of α,β-unsaturated compounds and their subsequent cyclization products. In this protocol, we detail the reaction of this compound with malononitrile, a common active methylene compound, to yield a substituted 2-iminochromene derivative. This class of compounds is of interest for its potential biological activities.

Experimental Workflow:

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization reagents 1. Weigh and dissolve This compound and malononitrile in ethanol. catalyst 2. Add piperidine (catalyst) dropwise at room temperature. reagents->catalyst Proceed reflux 3. Heat the mixture to reflux and monitor by TLC. catalyst->reflux Initiate heating cool 4. Cool the reaction mixture to room temperature. reflux->cool Reaction complete precipitate 5. Pour into ice-water to precipitate the product. cool->precipitate Induce precipitation filter 6. Filter, wash with cold water, and dry the solid product. precipitate->filter Isolate solid recrystallize 7. Recrystallize from a suitable solvent (e.g., ethanol). filter->recrystallize Purify characterize 8. Characterize the product by NMR, IR, and Mass Spectrometry. recrystallize->characterize Analyze

Caption: Workflow for the Knoevenagel condensation of this compound.

Step-by-Step Protocol:

Materials:

  • This compound (1.37 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ethanol (20 mL)

  • Piperidine (0.1 mL, catalytic amount)

  • Distilled water

  • Ice

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.37 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL) dropwise at room temperature. The addition of a basic catalyst like piperidine is crucial for the deprotonation of the active methylene compound, initiating the condensation.[9]

  • Reaction Progression: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. The product should precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water to remove any residual piperidine and other water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

Mechanistic Insights

The Knoevenagel condensation proceeds through a well-established mechanism. The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. In this specific case, an intramolecular cyclization can subsequently occur between the hydroxyl group and the nitrile group, leading to the formation of a chromene derivative.[10]

Product Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Expected Characterization Data for the Product

Analytical Technique Expected Observations
Appearance Yellow to orange solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to aromatic protons, the newly formed vinylic proton, and the amino group protons.
¹³C NMR Resonances for aromatic carbons, the carbons of the α,β-unsaturated system, and the nitrile carbon.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), C=C stretching (alkene), and aromatic C-H stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the expected molecular weight of the product.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield Incomplete reactionExtend the reflux time and continue to monitor by TLC.
Inactive catalystUse freshly opened or distilled piperidine.
Decomposition of starting materialEnsure the reaction temperature does not significantly exceed the boiling point of the solvent.
Oily product instead of solid Impurities presentTry to induce crystallization by scratching the inside of the beaker with a glass rod or by adding a seed crystal. If this fails, attempt purification by column chromatography.
Multiple spots on TLC of the final product Incomplete reaction or side reactionsOptimize the reaction conditions (e.g., catalyst amount, temperature, reaction time). Purify the product using column chromatography or recrystallization.

References

Catalytic Applications of 2-Amino-3-hydroxybenzaldehyde Schiff Base Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of Schiff base complexes derived from 2-amino-3-hydroxybenzaldehyde. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring both practical utility and a deeper understanding of the catalytic systems.

Introduction: The Versatility of Schiff Base Complexes

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of ligands in coordination chemistry.[1][2] Their ease of synthesis, typically through the condensation of a primary amine and an aldehyde or ketone, allows for facile tuning of their steric and electronic properties.[1][3] When complexed with transition metals, the resulting Schiff base complexes often exhibit remarkable catalytic activity in a wide array of organic transformations, attributed to the metal center's ability to activate substrates and the ligand's role in stabilizing the catalytic species.[1][3]

The Schiff bases derived from this compound are particularly noteworthy. The presence of three potential coordination sites—the imine nitrogen, the phenolic oxygen, and the amino nitrogen—allows for the formation of stable, multidentate complexes with various metal ions. This chelation enhances the stability and catalytic efficiency of the metal center.

This document will delve into the synthesis of these catalysts and their application in key organic reactions, providing detailed protocols and insights into the reaction mechanisms.

Part 1: Synthesis of this compound Schiff Base Ligands and their Metal Complexes

The synthesis of the Schiff base ligand is the foundational step. The subsequent complexation with a metal salt yields the active catalyst.

Protocol 1: Synthesis of a Representative this compound Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in 50 mL of ethanol with gentle warming and stirring.

  • To this solution, add an equimolar amount of aniline (10 mmol).

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.[1]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • If precipitation is incomplete, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a vacuum oven.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent as it readily dissolves the reactants and the Schiff base product at elevated temperatures, while allowing for precipitation upon cooling.

  • Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1]

  • Reflux: Heating the reaction mixture increases the rate of reaction, allowing the equilibrium to be reached faster.

Protocol 2: Synthesis of a Metal Complex (e.g., Palladium(II))

This protocol outlines the general procedure for complexing the synthesized Schiff base ligand with a metal salt, using palladium(II) acetate as an example. Palladium complexes of Schiff bases are particularly effective in cross-coupling reactions.[4][5]

Materials:

  • Synthesized this compound Schiff base ligand

  • Palladium(II) acetate [Pd(OAc)₂]

  • Methanol or Ethanol

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the Schiff base ligand (2 mmol) in 30 mL of methanol.

  • In a separate flask, dissolve palladium(II) acetate (1 mmol) in 20 mL of methanol.

  • Slowly add the palladium(II) acetate solution to the ligand solution with continuous stirring. A color change is typically observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The resulting solid complex is collected by filtration, washed with cold methanol, and dried under vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere: This is crucial to prevent the oxidation of the palladium catalyst, particularly if a Pd(0) species is formed in situ during the catalytic cycle.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is common for the formation of a stable square planar Pd(II) complex, where the Schiff base acts as a bidentate ligand.

Part 2: Catalytic Applications and Protocols

This compound Schiff base metal complexes are promising catalysts for a variety of organic transformations. Below are detailed protocols for their application in Suzuki-Miyaura cross-coupling and oxidation reactions.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6] Schiff base complexes of palladium have emerged as effective and often more stable alternatives to traditional phosphine-ligated catalysts.[5]

Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II)-Schiff base complex (catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk tube

  • Magnetic stirrer with hotplate

  • Inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium-Schiff base catalyst (0.01-1 mol%).

  • Add the solvent mixture (e.g., 5 mL of Toluene and 1 mL of Water).

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for the specified time (typically 2-24 hours), with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

  • Catalyst Loading: Low catalyst loading is desirable for both economic and environmental reasons. The high stability of the Schiff base complex often allows for efficient catalysis at low concentrations.

Visualizing the Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) (Transmetalation) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L)->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Catalytic Oxidation Reactions

Schiff base complexes of transition metals like cobalt, manganese, and copper are known to catalyze oxidation reactions, acting as mimics of biological oxygenase enzymes.[1] An example is the oxidation of alcohols to aldehydes or ketones.

Protocol 4: Oxidation of a Secondary Alcohol to a Ketone

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Cobalt(II)-Schiff base complex (catalyst)

  • Oxidant (e.g., molecular oxygen, tert-butyl hydroperoxide)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • In a reaction flask, dissolve the secondary alcohol (1 mmol) and the cobalt-Schiff base catalyst (1-5 mol%) in the solvent (10 mL).

  • If using molecular oxygen, bubble a gentle stream of O₂ through the solution. If using a chemical oxidant, add it dropwise to the mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) for the required time.

  • Monitor the reaction by TLC or GC.

  • After completion, quench the reaction (if necessary) and remove the catalyst by filtration or by passing the solution through a short plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Metal Center: Cobalt and other redox-active metals can readily cycle between different oxidation states, which is crucial for activating the oxidant and facilitating the oxidation of the substrate.

  • Oxidant: The choice of oxidant depends on the desired reactivity and selectivity. Molecular oxygen is a green oxidant, while peroxides can offer higher reactivity.

Part 3: Data Presentation and Performance Summary

The catalytic efficiency of these complexes can be evaluated based on several parameters. Below is a representative table summarizing the expected performance for a Suzuki-Miyaura coupling reaction.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-BromoanisolePhenylboronic acid0.1K₂CO₃Toluene/H₂O495
24-Chlorotoluene4-Methoxyphenylboronic acid0.5Cs₂CO₃Dioxane/H₂O1288
31-Iodonaphthalene2-Thienylboronic acid0.1K₂CO₃Toluene/H₂O298

Note: The data in this table is illustrative and actual results will depend on the specific Schiff base ligand, metal center, and reaction conditions.

Part 4: Experimental Workflow Visualization

The overall experimental workflow for synthesizing and applying these catalysts can be visualized as follows:

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application A Reactants: This compound + Primary Amine B Schiff Base Ligand Synthesis (Protocol 1) A->B C Purified Ligand B->C E Metal Complex Synthesis (Protocol 2) C->E D Metal Salt (e.g., Pd(OAc)₂) D->E F Purified Catalyst E->F H Catalytic Reaction (e.g., Protocol 3) F->H G Reactants (e.g., Aryl Halide + Boronic Acid) G->H I Reaction Work-up & Purification H->I J Final Product I->J

Caption: General workflow from catalyst synthesis to catalytic application.

Conclusion

Schiff base complexes of this compound represent a promising class of catalysts. Their straightforward synthesis and tunable properties make them attractive for a range of organic transformations. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore and optimize these catalytic systems for their specific applications in academic research and industrial drug development.

References

Application Note: 2-Amino-3-hydroxybenzaldehyde as a Versatile Precursor for Multifunctional Coordination Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-Amino-3-hydroxybenzaldehyde and its derivatives.

Introduction: The Unique Structural Appeal of this compound

This compound (AHB) is an aromatic compound distinguished by the ortho-positioning of an amino (-NH₂) group and a hydroxyl (-OH) group relative to a formyl (-CHO) group on a benzene ring.[1] This specific arrangement of three reactive functional groups makes it a highly valuable and versatile precursor in coordination chemistry. While AHB itself can act as a ligand, its primary utility lies in its role as a foundational building block for synthesizing more complex Schiff base ligands.[2] The aldehyde function serves as a reactive handle for condensation reactions with primary amines, leading to the formation of a C=N (imine) bond, a cornerstone of Schiff base chemistry.[3][4] The resulting ligands possess strategically located donor atoms—typically the phenolic oxygen and the imine nitrogen—that can readily chelate with metal ions to form stable, often multidentate, coordination complexes.[2][5] These complexes are at the forefront of research in catalysis, materials science, and medicinal chemistry due to their diverse electronic, magnetic, and biological properties.[6][7]

This guide provides a comprehensive overview of the synthesis, characterization, and application of coordination complexes derived from this compound, complete with detailed experimental protocols for researchers in the field.

Part 1: Synthesis of Schiff Base Ligands from AHB

The most common and effective route to harness the coordinating potential of AHB is through its conversion into a Schiff base ligand. This is achieved via a nucleophilic addition-elimination reaction, specifically a condensation reaction with a primary amine.[2][7] The choice of the primary amine is critical as it dictates the final structure, denticity, and properties of the ligand and its subsequent metal complexes.

Causality in Synthesis: Why This Method Works

  • Solvent Choice: Ethanol or methanol are frequently used as solvents because they effectively dissolve both the AHB precursor and many primary amines, while also facilitating the removal of the water byproduct, which drives the reaction equilibrium towards the product.

  • Catalysis: While the reaction can proceed without a catalyst, a few drops of an acid (like glacial acetic acid) can accelerate the process.[2][7] The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine.

Below is a general workflow for the synthesis of a Schiff base ligand from this compound.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification & Isolation Reactant1 Dissolve this compound in Ethanol Mix Mix Reactant Solutions Reactant1->Mix Reactant2 Dissolve Primary Amine (e.g., Amino Acid, Aniline derivative) in Ethanol Reactant2->Mix Reflux Reflux Mixture (2-4 hours) Mix->Reflux Precipitate Cool to Room Temperature to Induce Precipitation Reflux->Precipitate Filter Filter the Solid Product Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from a Suitable Solvent (e.g., Ethanol/DMF) Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry

Caption: General workflow for Schiff base ligand synthesis.

Protocol 1: Synthesis of (E)-2-(((2-aminophenyl)imino)methyl)-6-hydroxyphenol

This protocol details the synthesis of a tridentate Schiff base ligand from this compound and o-phenylenediamine.

Materials:

  • This compound (1.37 g, 10 mmol)

  • o-phenylenediamine (1.08 g, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (100 mL) with reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1.37 g (10 mmol) of this compound in 25 mL of absolute ethanol in the round-bottom flask with gentle heating and stirring.

  • In a separate beaker, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 25 mL of absolute ethanol.

  • Add the o-phenylenediamine solution to the flask containing the AHB solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach the reflux condenser and heat the mixture to reflux with continuous stirring for 3 hours. A color change and the formation of a precipitate should be observed.

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two 10 mL portions of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from an ethanol-DMF mixture (approx. 4:1 ratio) to obtain a pure crystalline solid.

  • Dry the purified product in a vacuum oven at 60 °C for 4 hours.

Self-Validation:

  • Yield: Calculate the percentage yield of the final product.

  • Melting Point: Determine the melting point of the dried solid. A sharp melting point indicates high purity.

  • FT-IR Spectroscopy: Acquire an FT-IR spectrum. Confirm the disappearance of the C=O (aldehyde) and N-H (primary amine) stretching bands of the reactants and the appearance of a strong C=N (imine) stretching band around 1610-1630 cm⁻¹.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), confirm the presence of the imine proton (-CH=N-) signal (a singlet, typically δ 8.5-9.0 ppm) and the disappearance of the aldehyde proton signal (δ ~9.8 ppm).

Part 2: Synthesis and Coordination Chemistry of Metal Complexes

The Schiff bases derived from AHB are excellent chelating agents for a wide range of transition metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II).[2][3] The coordination typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the imine group, forming stable five or six-membered chelate rings.[5] This chelation is the key to the stability and unique properties of the resulting complexes.

G M Metal Ion (M) N_imine Imine Nitrogen (N) O_phenol Phenolic Oxygen (O) M->N_imine Coordination Bond M->O_phenol Coordination Bond

Caption: Bidentate (O,N) coordination mode of a Schiff base ligand.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a Cu(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1 (2.27 g, 10 mmol)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (0.99 g, 5 mmol)

  • Methanol (60 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Stirring hotplate

Procedure:

  • Suspend 2.27 g (10 mmol) of the Schiff base ligand in 40 mL of hot methanol in the round-bottom flask. Stir vigorously.

  • In a separate beaker, dissolve 0.99 g (5 mmol) of copper(II) acetate monohydrate in 20 mL of methanol. The solution should be blue.

  • Add the copper(II) acetate solution dropwise to the hot ligand suspension over 15 minutes with continuous stirring. A significant color change should occur as the complex forms.

  • Attach the reflux condenser and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature. The solid complex will precipitate out of the solution.

  • Collect the complex by vacuum filtration and wash it sequentially with methanol and then diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Self-Validation:

  • Elemental Analysis (CHN): The experimental percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values for the proposed formula (e.g., [Cu(L)₂]).

  • Molar Conductance: Measurements in a suitable solvent (like DMF or DMSO) can determine if the complex is an electrolyte or non-electrolyte.[5] Low values typically indicate a non-electrolytic nature.

  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the ν(C=N) band (typically to a lower frequency) confirms the coordination of the imine nitrogen to the copper ion.[5] The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-O and M-N vibrations.

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will show new absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT), which are absent in the free ligand.

Part 3: Applications of AHB-Derived Metal Complexes

The true value for drug development professionals and researchers lies in the diverse applications of these metal complexes. The introduction of a metal center often enhances or induces biological and catalytic activities not present in the free ligand.

Antimicrobial and Anticancer Agents

Mechanism Insight (Trustworthiness): According to Tweedy's chelation theory, the coordination of a metal ion to a ligand can enhance its biological activity. Chelation reduces the polarity of the metal ion, allowing the complex to become more lipophilic. This increased lipid solubility facilitates the diffusion of the complex across the lipid layers of microbial cell membranes, where it can interfere with cellular processes.[2] Many Schiff base complexes have shown promising activity against various bacterial (e.g., E. coli, S. aureus) and fungal strains (C. albicans).[2][6][8] Furthermore, certain complexes exhibit significant cytotoxic activity against cancer cell lines, potentially by binding to DNA and inhibiting replication.[9]

Complex TypeApplicationReported ActivityReference
Cu(II), Ni(II) ComplexesAntibacterialEffective against E. coli, P. aeruginosa[2]
Mn(II), Co(II) ComplexesAntioxidantHigh DPPH radical scavenging activity[2]
Ag(I) ComplexesCytotoxicityActive against various cancer cell lines[9]
Vanadyl ComplexesAntimicrobialActivity against S. aureus, E. coli[5]
Protocol 3: Screening for Antibacterial Activity (Agar Well Diffusion Method)

This protocol provides a standard method to evaluate the antibacterial efficacy of the synthesized complexes.

Materials:

  • Synthesized metal complex and free ligand

  • Dimethyl sulfoxide (DMSO, sterile)

  • Nutrient Agar plates

  • Cultures of test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

  • Sterile cork borer (6 mm diameter)

  • Micropipette and sterile tips

  • Incubator at 37 °C

Procedure:

  • Prepare stock solutions of the test compounds (ligand and complex) at a concentration of 1 mg/mL in sterile DMSO.

  • Prepare bacterial lawns by evenly spreading 100 µL of an overnight bacterial culture onto the surface of the Nutrient Agar plates.

  • Allow the plates to dry for 10-15 minutes in a laminar flow hood.

  • Using a sterile cork borer, punch uniform wells (6 mm diameter) into the agar.

  • Carefully add 100 µL of each test solution into separate wells. Add 100 µL of pure DMSO to one well as a negative control. Place the standard antibiotic disc on the agar as a positive control.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter (in mm) of the zone of inhibition (the clear area around the well where bacterial growth is prevented).

  • Compare the inhibition zones of the test compounds with the positive and negative controls. A larger zone of inhibition indicates higher antibacterial activity.[2]

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Prep1 Prepare Bacterial Lawn on Agar Plate Well Create Wells in Agar Prep1->Well Prep2 Prepare Test Compound Solutions (in DMSO) Load Load Wells with Test Solutions & Controls Prep2->Load Well->Load Incubate Incubate at 37°C for 24 hours Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Compare Compare Results to Controls Measure->Compare

Caption: Workflow for the Agar Well Diffusion antibacterial assay.

Catalysis

Schiff base complexes, particularly those of Cu(II) and Ni(II), are effective catalysts in various organic transformations, such as oxidation and asymmetric synthesis.[7][10] The metal center acts as a Lewis acid, activating substrates and facilitating bond formation or cleavage. The stereochemistry of the ligand can be tailored to induce enantioselectivity in reactions, a critical aspect for drug development.[7] For example, chiral salen-type complexes (derived from salicylaldehydes) have been successfully used in the asymmetric alkylation of amino acids under phase-transfer catalysis conditions.[7]

Fluorescent Sensing

The inherent fluorescence of some Schiff base ligands can be modulated upon coordination with specific metal ions. This phenomenon is the basis for their use as chemosensors.[11] The binding of a target analyte (e.g., Al³⁺, Zn²⁺) can lead to chelation-enhanced fluorescence (CHEF), resulting in a "turn-on" response.[12] This high sensitivity and selectivity make them valuable tools for detecting trace amounts of environmentally or biologically important ions.[11][12]

Conclusion

This compound is more than a simple chemical; it is a gateway to a vast library of multifunctional Schiff base ligands and coordination complexes. The strategic placement of its functional groups allows for the rational design of molecules with tailored properties. For researchers in materials science, catalysis, and particularly drug development, the complexes derived from this precursor offer a rich platform for discovering new therapeutic agents, efficient catalysts, and sensitive diagnostic tools. The protocols and insights provided herein serve as a foundational guide for exploring the immense potential of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Amino-3-hydroxybenzaldehyde Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Schiff bases derived from 2-Amino-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and obtain high-purity products. The unique trifunctional nature of this compound presents specific challenges, which this guide aims to address with practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My Schiff base synthesis from this compound is giving a very low yield. What are the most likely causes?

Low yields in this specific Schiff base synthesis can stem from several factors. The primary culprits are often incomplete reaction, undesired side reactions, or product decomposition. Given the structure of this compound, a significant side reaction to consider is the intramolecular cyclization to form a benzoxazole derivative, which can compete with the desired intermolecular Schiff base formation.[1][2] Additionally, the presence of water in the reaction mixture can drive the equilibrium back to the starting materials, thus reducing the yield.[3]

Q2: I am observing a significant amount of a byproduct that is not my desired Schiff base. What could it be?

A common byproduct in reactions involving 2-aminophenols and aldehydes is a benzoxazole, formed through an intramolecular cyclization and subsequent oxidation or dehydration of the initially formed Schiff base or hemiaminal intermediate.[1][4][5][6] This is a well-documented pathway and is often a primary cause of reduced yield for the desired Schiff base.

Q3: What is the optimal pH for synthesizing Schiff bases from this compound?

The optimal pH for Schiff base formation is typically mildly acidic. This is a delicate balance. At a low pH (highly acidic), the amine nucleophile can be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, at a high pH (neutral to basic), the acid-catalyzed dehydration of the hemiaminal intermediate becomes the rate-limiting step, slowing down the overall reaction. For substrates similar to this compound, a catalytic amount of a weak acid like acetic acid is often employed.

Q4: How can I effectively remove water from my reaction to improve the yield?

Water is a byproduct of Schiff base formation, and its presence can reverse the reaction.[3] Effective water removal is crucial for driving the reaction to completion. Common methods include:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to physically remove water as it forms.

  • Dehydrating agents: Adding anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows predominantly starting materials (this compound and the primary amine).

  • Low isolated yield of the desired Schiff base.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction has not reached equilibrium, or the equilibrium lies towards the reactants.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC over a longer period. Gentle heating can often drive the reaction to completion. 2. Optimize Catalyst: If not already using one, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid). 3. Effective Water Removal: Ensure your water removal method is efficient. If using dehydrating agents, ensure they are freshly activated.
Sub-optimal pH The reaction medium is too acidic or too basic, inhibiting one of the key steps in Schiff base formation.1. pH Adjustment: If you suspect the pH is too low (e.g., due to the use of an amine salt), consider adding a non-nucleophilic base to free the amine. If the reaction is too slow and you are not using a catalyst, add a catalytic amount of a weak acid.
Steric Hindrance The primary amine used is sterically bulky, slowing down the nucleophilic attack on the aldehyde.1. Increase Reaction Time and Temperature: More forcing conditions may be required. 2. Use a More Active Catalyst: Consider a stronger acid catalyst, but be mindful of potential side reactions.
Problem 2: Presence of a Major Impurity (Suspected Benzoxazole)

Symptoms:

  • A significant spot on the TLC plate that is not starting material or the desired product.

  • NMR or Mass Spec data of the crude product indicates a species with a mass corresponding to the cyclized product.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Intramolecular Cyclization The hydroxyl group of the this compound attacks the imine carbon, leading to the formation of a stable benzoxazole ring system. This is often promoted by heat and certain catalysts.1. Lower Reaction Temperature: Run the reaction at room temperature or even cooler if possible. 2. Avoid Strong Acid Catalysts: Strong acids can promote the cyclization. Use a weak acid catalyst or consider running the reaction without a catalyst. 3. Modify Reaction Conditions: Some literature suggests that solvent-free conditions or the use of specific catalysts can favor benzoxazole formation.[1][6] Conversely, carefully controlled solvent-based reactions at lower temperatures may favor the Schiff base.
Oxidative Conditions If the reaction is open to the air for extended periods at elevated temperatures, oxidation of the intermediate can facilitate aromatization to the benzoxazole.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem 3: Product Decomposition During Workup or Purification

Symptoms:

  • The desired product is observed on TLC of the crude reaction mixture, but is lost during extraction, chromatography, or recrystallization.

  • The isolated product is impure with starting materials.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Hydrolysis The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of water and acid or base.1. Anhydrous Workup: Use anhydrous solvents for extraction and purification. Minimize exposure to aqueous layers. If an aqueous wash is necessary, use brine and quickly dry the organic layer over a drying agent. 2. Neutralize Before Concentration: If an acid catalyst was used, consider a mild basic wash (e.g., saturated sodium bicarbonate solution) to remove the acid before concentrating the product. 3. Avoid Protic Solvents for Chromatography: If possible, use non-protic solvents for column chromatography. If a protic solvent like methanol or ethanol is necessary, ensure it is dry and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine.
Thermal Instability The Schiff base may be thermally labile and decompose upon heating.1. Low-Temperature Purification: Perform recrystallization and solvent removal at the lowest possible temperature. Use a rotary evaporator with a water bath at room temperature or slightly above.

Experimental Protocols

General Protocol for this compound Schiff Base Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol, methanol, or toluene).

  • Amine Addition: Add the primary amine (1 to 1.1 equivalents) to the solution.

  • Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Water Removal: If using a dehydrating agent, add it at the beginning of the reaction. If using a Dean-Stark apparatus, reflux the reaction mixture until no more water is collected.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration, washed with a cold solvent, and dried. If the product is in solution, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: The most common method for purifying solid Schiff bases is recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane). If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel may be necessary.

Visualization of Key Processes

Reaction Scheme: Schiff Base Formation vs. Benzoxazole Side Reaction

G cluster_0 Reactants This compound This compound Hemiaminal Intermediate Hemiaminal Intermediate This compound->Hemiaminal Intermediate Primary Amine Primary Amine Primary Amine->Hemiaminal Intermediate Schiff Base (Desired Product) Schiff Base (Desired Product) Hemiaminal Intermediate->Schiff Base (Desired Product) - H2O Benzoxazole (Side Product) Benzoxazole (Side Product) Hemiaminal Intermediate->Benzoxazole (Side Product) Intramolecular Cyclization - H2O

Caption: Competing pathways in the reaction of this compound.

Troubleshooting Workflow

G start Low Yield or Impure Product check_completion Is the reaction complete by TLC? start->check_completion incomplete_actions Increase time/temp Add catalyst Remove water check_completion->incomplete_actions No check_side_product Is a major side product present? check_completion->check_side_product Yes incomplete_actions->check_completion side_product_actions Lower temperature Use weak acid catalyst Inert atmosphere check_side_product->side_product_actions Yes check_decomposition Does product decompose during workup? check_side_product->check_decomposition No end Optimized Yield and Purity side_product_actions->end decomposition_actions Anhydrous workup Neutralize before concentration Low-temperature purification check_decomposition->decomposition_actions Yes check_decomposition->end No decomposition_actions->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Characterization Data for Analogous Schiff Bases

While specific data for every conceivable derivative of this compound is not feasible to list, the following table provides typical spectroscopic ranges for key functional groups in analogous Schiff bases derived from hydroxy- and amino-substituted benzaldehydes.

Spectroscopic Technique Functional Group Typical Chemical Shift / Wavenumber Notes
¹H NMR Azomethine (-CH=N-)δ 8.0 - 9.0 ppmThe exact shift is dependent on the electronic nature of the substituents on the amine.
Phenolic (-OH)δ 10.0 - 14.0 ppmOften broad; its presence and shift can be confirmed by D₂O exchange.
Aromatic (Ar-H)δ 6.5 - 8.0 ppmThe splitting pattern will depend on the substitution of both aromatic rings.
FT-IR Imine (C=N)1600 - 1650 cm⁻¹A strong, sharp peak. Its appearance is a key indicator of product formation.
Phenolic (O-H)3200 - 3600 cm⁻¹Often a broad band. Intramolecular hydrogen bonding can affect its shape and position.

References

Technical Support Center: Synthesis of 2-Amino-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Amino-3-hydroxybenzaldehyde and its derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this synthetic process. The guidance is structured to not only offer solutions but also to explain the underlying chemical principles governing these reactions.

Introduction: The Synthetic Challenge

The synthesis of this compound derivatives is a critical step in the preparation of various pharmaceuticals and complex organic molecules. The primary synthetic route involves the ortho-formylation of 2-aminophenol or its derivatives. However, the presence of two nucleophilic groups—the amino (-NH₂) and hydroxyl (-OH) groups—on the aromatic ring introduces significant challenges in achieving regioselectivity and avoiding unwanted side reactions. This guide will navigate you through these complexities, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formylation of 2-aminophenol is resulting in very low yields of the desired this compound. What are the primary reasons for this?

Low yields are a common issue and can often be attributed to a combination of factors related to the inherent reactivity of the 2-aminophenol starting material.

  • Dominance of N-Formylation: The amino group in 2-aminophenol is generally more nucleophilic than the hydroxyl group, especially under neutral or slightly acidic conditions.[1] This leads to the preferential formation of N-(2-hydroxyphenyl)formamide as the major product, rather than the desired C-formylation on the aromatic ring.[1]

  • Substrate Instability: 2-aminophenol and its derivatives are susceptible to oxidation, which can be catalyzed by air and light, leading to the formation of colored impurities and polymeric materials.[2]

  • Product Instability: 2-Aminobenzaldehyde derivatives are known to be unstable and can undergo self-condensation reactions, reducing the isolated yield of the desired product.[3]

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting Start Low Yield Observed Check_N_Formylation Analyze crude product for N-(2-hydroxyphenyl)formamide Start->Check_N_Formylation Check_Oxidation Observe for dark coloration or insoluble polymers Start->Check_Oxidation Check_Condensation Look for higher molecular weight byproducts (e.g., via MS) Start->Check_Condensation Protect_Amine Implement Amino Group Protection (e.g., Acetylation) Check_N_Formylation->Protect_Amine N-formamide detected Inert_Atmosphere Run reaction under N₂ or Ar and protect from light Check_Oxidation->Inert_Atmosphere Oxidation suspected Purify_Quickly Purify product immediately after workup at low temperature Check_Condensation->Purify_Quickly Condensation products likely

Caption: Troubleshooting logic for low yields.

Q2: How can I selectively achieve C-formylation at the ortho position to the hydroxyl group while avoiding N-formylation?

Achieving regioselective C-formylation is the central challenge. The key is to decrease the nucleophilicity of the amino group, thereby favoring electrophilic attack on the electron-rich aromatic ring.

Strategy: Amino Group Protection

The most effective strategy is to protect the amino group with a suitable protecting group prior to the formylation reaction.[4][5] The acetyl group is a common and effective choice.

Experimental Protocol: N-Acetylation of 2-Aminophenol

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol in a suitable solvent such as acetic acid or a mixture of acetic anhydride and a non-protic solvent like dichloromethane.

  • Reagent Addition: Slowly add acetic anhydride to the solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture can be poured into cold water to precipitate the N-acetyl-2-aminophenol (2-acetamidophenol). The solid product can then be collected by filtration, washed with water, and dried.

With the amino group protected as an amide, its electron-donating ability through resonance is significantly reduced, which deactivates it towards formylating agents. The hydroxyl group and the N-acetyl group will then direct the electrophilic formylation to the desired position.

Q3: I am attempting a Duff reaction on N-acetyl-2-aminophenol, but I am getting a mixture of isomers. How can I improve the regioselectivity for the 3-position?

The directing effects of the substituents on the N-acetyl-2-aminophenol ring play a crucial role in determining the position of formylation.[6][7]

  • Directing Effects: Both the hydroxyl (-OH) and the N-acetyl (-NHCOCH₃) groups are ortho, para-directing.[8][9] In 2-acetamidophenol, the positions ortho and para to the powerful activating hydroxyl group are positions 3, 5, and the position para to the N-acetyl group is position 5. The desired formylation is at position 3, which is ortho to the hydroxyl group and meta to the N-acetyl group.

Factors Influencing Regioselectivity in the Duff Reaction:

The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, typically favors formylation at the position ortho to a hydroxyl group.[10][11] This is due to a proposed mechanism involving a hydrogen bond between the phenolic proton and the nitrogen of the formylating agent, which delivers the electrophile to the ortho position.[4]

Troubleshooting Poor Regioselectivity:

Issue Underlying Cause Recommended Solution
Formation of 5-formyl isomer The para-directing effect of the hydroxyl group and the ortho-directing effect of the N-acetyl group can lead to substitution at the 5-position.Optimize reaction conditions to favor the ortho-directing influence of the hydroxyl group. This can include using milder acidic conditions (e.g., acetic acid instead of trifluoroacetic acid) and carefully controlling the temperature.[12]
Di-formylation If both ortho positions to the hydroxyl group are available and highly activated, di-formylation can occur, although less common with a protected amino group.Use a stoichiometric amount of the formylating agent (HMTA) relative to the substrate. Monitor the reaction closely with TLC to stop it once the desired mono-formylated product is maximized.
Q4: During the workup of my formylation reaction, I am observing the formation of a significant amount of a byproduct, which I suspect is a benzoxazole derivative. Why is this happening and how can it be prevented?

The formation of a 2-substituted benzoxazole is a common side reaction, especially when working with 2-aminophenol derivatives, and it arises from an intramolecular cyclization.

Mechanism of Benzoxazole Formation:

This side reaction is particularly prevalent when using formic acid at elevated temperatures.[13] The reaction proceeds through the initial N-formylation of the 2-aminophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring.

Benzoxazole_Formation 2-Aminophenol 2-Aminophenol N-(2-hydroxyphenyl)formamide N-(2-hydroxyphenyl)formamide 2-Aminophenol->N-(2-hydroxyphenyl)formamide N-Formylation Cyclization_Intermediate Cyclization_Intermediate N-(2-hydroxyphenyl)formamide->Cyclization_Intermediate Intramolecular Nucleophilic Attack Benzoxazole Benzoxazole Cyclization_Intermediate->Benzoxazole Dehydration

Caption: Pathway for benzoxazole side-product formation.

Preventative Measures:

  • Protect the Amino Group: As discussed in Q2, protecting the amino group as an amide (e.g., N-acetyl) will prevent the initial N-formylation step, which is the prerequisite for this cyclization.

  • Avoid High Temperatures with Formic Acid: If direct formylation of 2-aminophenol is attempted, avoid using formic acid at high temperatures.[13]

  • Choice of Formylating Agent: Employing formylation methods that do not rely on strong acids and high heat, such as the Vilsmeier-Haack reaction under carefully controlled conditions, might reduce this side reaction.[3][14]

Q5: After successfully synthesizing the N-acetyl-2-amino-3-hydroxybenzaldehyde, I am struggling with the deprotection of the acetyl group. What are the recommended conditions?

The final step of deprotecting the N-acetyl group to unveil the free amino group requires conditions that will not affect the aldehyde functionality.

Recommended Deprotection Protocol: Acidic Hydrolysis

  • Reaction Setup: In a round-bottom flask, suspend the N-acetyl-2-amino-3-hydroxybenzaldehyde in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous acid solution (e.g., hydrochloric acid).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the this compound.

  • Purification: The product can be collected by filtration and should be purified immediately, as it may be unstable. Recrystallization or column chromatography at low temperatures can be employed.

Caution: The aldehyde group can be sensitive to strongly basic conditions, which could lead to Cannizzaro-type side reactions or aldol condensations. Therefore, acidic or mildly basic deprotection methods are preferred.

Summary of Key Side Reactions and Preventative Strategies

Side Reaction Primary Cause Preventative Strategy
N-Formylation Higher nucleophilicity of the amino group.Protect the amino group (e.g., as an acetamide) before formylation.
Oxidation/Polymerization Sensitivity of the aminophenol moiety to air and light.Conduct reactions under an inert atmosphere (N₂ or Ar) and protect from light.[2]
Benzoxazole Formation Intramolecular cyclization of N-formylated intermediate.Protect the amino group; avoid high temperatures with formic acid.[13]
Isomer Formation Competing directing effects of -OH and -NHR groups.Use of N-protection to modulate directing effects; optimize reaction conditions (solvent, temperature, catalyst).
Self-Condensation Inherent instability of the 2-aminobenzaldehyde product.Perform purification immediately after synthesis at low temperatures and store the product under inert conditions.[3]

References

Purification methods for 2-Amino-3-hydroxybenzaldehyde reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this valuable intermediate in high purity.[1] The inherent reactivity of the aminophenol and aldehyde functionalities can lead to a variety of impurities, making purification a critical and often challenging step. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in fundamental chemical principles and validated methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound and its crude reaction mixtures.

Q1: My crude this compound is a dark, discolored solid/oil. What causes this?

A1: The discoloration, typically ranging from yellow-brown to pink-purple, is almost always due to oxidation.[2] The 2-aminophenol moiety is highly susceptible to air oxidation, which can lead to the formation of intensely colored, polymeric quinoid structures.[2][3] This process can be catalyzed by trace metals or occur under alkaline conditions.[3] The presence of both an amino and a hydroxyl group on the aromatic ring makes it particularly electron-rich and prone to oxidation.[4][5]

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of 2-nitro-3-hydroxybenzaldehyde.[6][7][8][9] Based on this, you can anticipate:

  • Unreacted Starting Material: 2-nitro-3-hydroxybenzaldehyde.

  • Incomplete Reduction Products: Such as the corresponding nitroso or hydroxylamine intermediates.[10]

  • Oxidation/Polymerization Products: Highly colored, often intractable polymeric materials formed from the desired product.[2][3]

  • Side-Reaction Products: Formation of byproducts like color lakes, especially if using metal reductants like iron.[2]

  • Residual Reagents: Catalysts (e.g., Pd/C, SnCl₂), acids, or bases used during the reaction and workup.

Q3: What is the general solubility profile of this compound?

A3: While specific data for this compound is not extensively published, we can infer its properties from similar aminophenols. It is expected to be a solid with low solubility in water and non-polar solvents like hexanes. It should exhibit moderate to good solubility in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate, particularly upon heating.[11][12] Its amphoteric nature—possessing both a basic amino group and an acidic phenolic group—also allows for solubility in aqueous acid and base.[2]

Part 2: Troubleshooting Guide: Common Purification Issues

This section provides a problem-oriented approach to purification challenges. For each issue, potential causes are diagnosed, and step-by-step solutions are provided.

Issue 1: My product is a dark, intractable oil and refuses to crystallize.
  • Diagnosis: This is a classic sign of significant impurities, particularly polymeric oxidation products, which inhibit lattice formation. The product may also be "oiling out" if the cooling process is too rapid or the solvent is inappropriate.[13]

  • Solution Workflow:

    Caption: Troubleshooting workflow for an oily, discolored product.

  • Detailed Steps & Rationale:

    • Charcoal Treatment: Activated charcoal has a high surface area and effectively adsorbs large, flat, conjugated molecules, which are characteristic of the colored polymeric impurities.[13] This step is crucial for "de-gumming" the crude product.

    • Solvent Choice: Select a solvent in which your product is reasonably soluble but impurities are less so. Ethyl acetate is a good starting point.

    • Filtration: Filtering through a pad of Celite® or diatomaceous earth is essential to remove the fine charcoal particles, which can be difficult to remove with filter paper alone.

    • Re-evaluation: After the charcoal treatment, the resulting solution should be significantly lighter in color. From here, you can proceed with standard purification techniques like recrystallization or chromatography.

Issue 2: My TLC plate shows multiple spots, even after initial purification attempts.
  • Diagnosis: This indicates a mixture of compounds with different polarities. The key is to identify the product spot and select a purification method that can resolve it from the others.

  • Solution Workflow:

    Caption: Decision tree for separating a complex mixture.

  • Key Considerations for TLC Analysis:

    • Solvent System: An ideal system for both TLC and column chromatography will move the desired product to an Rf (retention factor) of approximately 0.3-0.4.[14] A good starting mobile phase is a mixture of hexane and ethyl acetate.

    • Visualization: this compound is UV active. Additionally, specific stains can help differentiate compound classes. For example, ninhydrin can stain the primary amine, while a potassium permanganate stain can react with the aldehyde and phenol groups. Cinnamaldehyde can also be used as a reagent to specifically detect aromatic primary amines on a TLC plate.[15][16][17][18]

Issue 3: I am losing a significant amount of product during recrystallization.
  • Diagnosis: This typically results from using too much solvent, choosing a solvent in which the product is too soluble at cold temperatures, or premature crystallization during a hot filtration step.[13][19]

  • Troubleshooting Recrystallization:

ProblemProbable CauseSolution
No crystals form upon cooling. Too much solvent was used.Boil off a portion of the solvent to re-saturate the solution and allow it to cool again.[13]
The wrong solvent was chosen.Screen for alternative solvents or consider a mixed-solvent system.[12][19]
Product "crashes out" as a fine powder or oil. Solution is supersaturated; cooling is too fast.Re-heat the solution, add a small amount (1-5%) of additional solvent, and allow it to cool more slowly.[13]
Low recovery after filtration. Product has significant solubility in the cold solvent.Ensure the flask is thoroughly cooled in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals form in the funnel during hot filtration. Premature cooling.Use a pre-heated funnel (stemless is best) and filter the hot solution as quickly as possible. Keep the solution boiling until the moment of filtration.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Optimized Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in ~0.5 mL of various solvents (e.g., water, ethanol, ethyl acetate, toluene, acetone/hexane mixture). A good solvent will dissolve the compound when hot but show low solubility when cold.[19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities (like residual catalyst or salts) are present, perform a hot gravity filtration using a pre-heated, stemless funnel and fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy (e.g., NMR).

Protocol 2: Acid-Base Extraction for Amphoteric Compounds

This technique leverages the amphoteric nature of this compound to separate it from neutral, acidic, or basic impurities.[20][21][22][23]

G cluster_0 Separation Funnel cluster_1 Organic Layer 1 cluster_2 Aqueous Layer 1 cluster_3 Organic Layer 2 A Crude product dissolved in Organic Solvent (e.g., EtOAc) B Add 1M HCl (aq) & Shake A->B C Separate Layers B->C D Contains Neutral & Acidic Impurities C->D Organic Phase E Contains Protonated Product (R-NH3+) C->E Aqueous Phase F Add 1M NaOH (aq) until pH > 10 E->F G Precipitated/Oily Product F->G H Extract with fresh EtOAc G->H I Contains Purified Product H->I J Wash with Brine, Dry (Na2SO4), Evaporate Solvent I->J K Pure this compound J->K

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic amino group will be protonated, forming a water-soluble ammonium salt. Stopper the funnel, shake vigorously while venting frequently, and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer now contains neutral and acidic impurities.[22]

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10), which will deprotonate the ammonium salt and precipitate the neutral product.

  • Isolation: Extract the now neutral product back into a fresh portion of organic solvent (e.g., EtOAc).

  • Final Workup: Wash the organic layer containing the pure product with brine to remove excess water, dry it over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[22]

Protocol 3: Flash Column Chromatography

This is the most powerful method for separating compounds with similar polarities.[14]

  • TLC Analysis: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation and an Rf of ~0.3 for the desired product.[14]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

References

Preventing oxidation of 2-Amino-3-hydroxybenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Amino-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reaction of this versatile but sensitive reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of this compound

This compound is a valuable trifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic systems.[1][2] However, its utility is often hampered by its high susceptibility to oxidation. The molecule combines an electron-rich aminophenol system with an aldehyde, making it prone to degradation upon exposure to atmospheric oxygen, which can lead to complex reaction mixtures, low yields, and purification difficulties. This guide provides a structured approach to understanding and preventing this oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned from a pale yellow to a dark brown color. What is happening?

This color change is a classic indicator of oxidation. This compound, like other aminophenols, is susceptible to autoxidation in the presence of oxygen.[3] The initial step is the oxidation of the aminophenol moiety to a highly colored quinone-imine species.[4] These reactive intermediates can then undergo further reactions, including polymerization, to form complex, often insoluble, dark-brown or black materials.[5]

Q2: What are the primary drivers of this oxidation?

The oxidation of this compound is accelerated by several factors:

  • Atmospheric Oxygen: This is the principal oxidant.[6]

  • Light: Photons can provide the energy to initiate radical oxidation processes.

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.

  • Basic pH: Deprotonation of the phenolic hydroxyl group increases the electron density of the aromatic ring, making it more susceptible to oxidation.[6]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

Q3: Can I still use my discolored this compound?

It is strongly discouraged. The dark color indicates the presence of significant impurities (quinone-imines and polymers) which can interfere with your reaction, leading to a complex mixture of byproducts and a significantly lower yield of your desired product. It is always best to start with pure, unoxidized material.

Q4: How should I properly store this compound?

Proper storage is the first line of defense against oxidation. Based on supplier recommendations and the compound's chemical nature, it should be stored under the following conditions:

  • Temperature: In a freezer at or below -20°C.[7]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen.[7]

  • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during a reaction involving this compound and provides actionable solutions.

Issue 1: Reaction fails to go to completion or yields a complex mixture.

Possible Cause: Oxidation of the starting material before or during the reaction.

Diagnostic Checks:

  • Visual Inspection: Did the reaction mixture darken significantly upon addition of the this compound or during the reaction?

  • TLC Analysis: Spot the reaction mixture alongside the starting material. Do you see a streak of colored material on the baseline? Is the starting material spot faint or absent? (See Protocol 3: TLC Analysis for details).

Solutions:

Solution IDDescriptionRationale
S1-A Implement a Strict Inert Atmosphere Protocol. This is the most critical step. Oxygen is the primary culprit in the degradation of this compound. By removing oxygen from the reaction vessel, you eliminate the main oxidant.[8]
S1-B Use Deoxygenated Solvents. Solvents can dissolve a significant amount of oxygen. Failing to remove it means you are introducing an oxidant directly into your reaction.
S1-C Add an Antioxidant to the Reaction Mixture. Antioxidants act as sacrificial agents, reacting with trace oxygen or radical species more readily than your substrate.[5] This provides an additional layer of chemical protection.
Issue 2: Product is isolated, but the yield is consistently low.

Possible Cause: Partial oxidation of the starting material, leading to a lower effective concentration.

Diagnostic Checks:

  • HPLC Analysis: Analyze your starting material before use. Is the purity below the expected specification (e.g., <97%)? Do you see early-eluting, broad peaks indicative of polar, colored byproducts? (See Protocol 4: HPLC Analysis).

  • Reaction Monitoring: Does the reaction appear to stall, with starting material still present on TLC even after extended reaction times?

Solutions:

Solution IDDescriptionRationale
S2-A Purify the this compound Before Use. If the starting material is already partially oxidized, subsequent protective measures will be less effective. A quick purification can remove colored impurities.
S2-B Add a Radical Scavenger. Autoxidation can proceed through radical chain mechanisms. A radical scavenger like Butylated Hydroxytoluene (BHT) can interrupt this process.[9][10]
S2-C Consider a Reductant in the Workup. If some oxidation occurs during the reaction, a mild reductant like sodium dithionite (Na₂S₂O₄) in the aqueous workup can sometimes reduce the quinone-imine byproducts back to the aminophenol, simplifying purification.[11]

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions Corrective Actions Start Low Yield / Complex Mixture Visual Visual Check: Dark Color Change? Start->Visual TLC TLC Analysis: Baseline Streaking? Start->TLC HPLC HPLC Analysis: Low Purity? Start->HPLC Inert Implement Strict Inert Atmosphere (Protocol 1) Visual->Inert Yes TLC->Inert Yes Purify Purify Starting Material HPLC->Purify Yes Solvent Use Deoxygenated Solvents (Protocol 2) Inert->Solvent Antioxidant Add Antioxidant (Table 1) Solvent->Antioxidant

Caption: A troubleshooting workflow for oxidation-related issues.

In-Depth Technical Protocols

Protocol 1: Setting Up an Inert Atmosphere Reaction

This protocol describes the use of a Schlenk line for rigorously excluding oxygen and moisture. For less sensitive applications, a well-sealed flask with a nitrogen or argon balloon can be sufficient.[8]

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Schlenk line with dual vacuum and inert gas manifold

  • Rubber septa

  • Syringes and needles

Procedure:

  • Assembly: Assemble the hot, oven-dried glassware quickly and cap all openings with rubber septa.

  • Purging: Connect the flask to the Schlenk line via a needle through a septum.

  • Evacuate-Refill Cycles: Carefully open the flask to the vacuum line to remove the air. Once evacuated, switch to the inert gas line to backfill the flask. Repeat this cycle three to five times to ensure all atmospheric gases are removed.

  • Adding Reagents:

    • Solids: Add solid reagents under a positive pressure of inert gas. Briefly remove a septum and quickly add the solid, minimizing the time the flask is open.

    • Liquids: Add deoxygenated solvents and liquid reagents via a gas-tight syringe.

Protocol 2: Solvent Deoxygenation (Sparging)

Procedure:

  • Place the required volume of solvent in a flask with a sidearm.

  • Insert a long needle or glass tube connected to an inert gas line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle into the headspace to act as an outlet.

  • Bubble the inert gas through the solvent for 20-30 minutes. This process, known as sparging, displaces dissolved oxygen.

  • Store the deoxygenated solvent under a positive pressure of inert gas until use.

Antioxidant and Scavenger Recommendations

The choice of antioxidant depends on the reaction conditions and compatibility with your reagents.

Table 1: Common Antioxidants for Stabilizing Aminophenols

AntioxidantRecommended Concentration (w/v)Mechanism of Action & NotesReference(s)
Ascorbic Acid (Vitamin C) 0.01% - 0.1%A water-soluble antioxidant that is readily oxidized, acting as a sacrificial reductant.[5][12][5]
Sodium Bisulfite / Metabisulfite 0.01% - 0.1%Acts as an oxygen scavenger. Commonly used in pharmaceutical formulations. Ensure compatibility with your reagents, as bisulfite can react with aldehydes.[5]
Butylated Hydroxytoluene (BHT) 0.01% - 0.05%A phenolic radical scavenger, effective at terminating radical chain reactions.[9][10] Ideal for non-aqueous systems.[9]
Sodium Dithionite (Na₂S₂O₄) Used in workupA powerful reducing agent that can reduce quinone-imines back to aminophenols.[11] Not typically added directly to the reaction.[11]
Protocol 3: TLC Analysis for Oxidation

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Eluent (e.g., 30-50% Ethyl Acetate in Hexane - optimize for your specific product)

  • Visualization agents (UV lamp, potassium permanganate stain)

Procedure:

  • Spotting: On a TLC plate, spot the pure starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Development: Develop the plate in a suitable eluent system.

  • Visualization:

    • UV Light: this compound is UV active due to its aromatic system. Visualize the plate under a UV lamp (254 nm). Note the Rf of the starting material.

    • Potassium Permanganate Stain: This stain reacts with oxidizable functional groups like phenols, amines, and aldehydes.[3] Oxidized byproducts, as well as the starting material, will appear as yellow-brown spots on a purple background. The highly oxidized, polymeric material will often appear as a dark brown streak from the baseline.

Interpreting the TLC:

  • Pure Starting Material: A single, well-defined spot under UV light that also stains with permanganate.

  • Oxidized Sample: A faint or absent starting material spot, accompanied by colored spots (often at lower Rf values due to increased polarity) and/or a dark streak at the baseline.

Protocol 4: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be adapted to monitor the purity of this compound.[13]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm or 280 nm

  • Sample Preparation: Dissolve a small amount of the solid in the initial mobile phase composition.

Interpreting the Chromatogram:

  • Pure Sample: A single major peak at a characteristic retention time.

  • Oxidized Sample: A decreased area for the main peak and the appearance of new, often broader peaks, typically at earlier retention times due to the increased polarity of the oxidized products.

Mechanistic Insight: The Oxidation Pathway

Understanding the mechanism of degradation is key to preventing it. The autoxidation of this compound is believed to proceed via the formation of a quinone-imine, a common pathway for o- and p-aminophenols.[4][6]

Caption: Simplified oxidation pathway of this compound.

References

Technical Support Center: Troubleshooting Low Yield in 2-Amino-3-hydroxybenzaldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting condensation reactions involving 2-Amino-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. By understanding the underlying chemical principles, you can optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the condensation of this compound with a carbonyl compound, typically to form a Schiff base.

Q1: My reaction has a low yield, and I suspect issues with my starting materials. What are the most common causes?

Low yields can often be traced back to the quality and handling of the reactants. Here’s a breakdown of potential issues:

  • Purity of this compound: Impurities in this starting material can significantly hinder the reaction. It is a solid that can degrade over time, especially if not stored properly at room temperature.[1][2][3]

    • Recommendation: Assess the purity of your this compound using techniques like NMR or melting point analysis. If impurities are detected, recrystallization may be necessary. Ensure it is stored in a cool, dark, and dry place.

  • Stability of the Carbonyl Compound: Aldehydes, in particular, are susceptible to oxidation to carboxylic acids or polymerization, especially in the presence of acid or base.[4]

    • Recommendation: Use freshly distilled or purified aldehydes for the best results. Check for any signs of degradation, such as discoloration or the presence of solid precipitates.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield of the desired product.[5]

    • Recommendation: Carefully calculate and measure the molar equivalents of your reactants. While a 1:1 molar ratio is common for Schiff base formation, optimization may be required depending on the specific substrates.[6]

Q2: I'm observing the formation of multiple side products in my reaction mixture. What are they, and how can I minimize them?

Side reactions are a common challenge in condensation chemistry. Understanding their origin is key to suppression.

  • Self-Condensation of the Carbonyl Compound: If the carbonyl compound has α-hydrogens, it can undergo self-condensation (an aldol-type reaction) under basic or acidic conditions, leading to a complex mixture of products.[4]

    • Recommendation: To favor the desired crossed condensation, consider strategies like the slow addition of the enolizable carbonyl compound to the reaction mixture.[4] Alternatively, using a non-enolizable aldehyde as the reaction partner can prevent this side reaction.[4]

  • Oxidation of this compound: The aminophenol moiety is susceptible to oxidation, which can lead to colored byproducts and a reduction in the available starting material.

    • Recommendation: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[7] Degassing the solvent prior to use can also be beneficial.

  • Formation of Hemiaminals: The initial nucleophilic attack of the amine on the carbonyl group forms a hemiaminal intermediate.[8] While typically unstable, under certain conditions, these intermediates can be isolated or may not efficiently dehydrate to the final imine product.

    • Recommendation: The dehydration of the hemiaminal is often the rate-limiting step and is acid-catalyzed. Adding a catalytic amount of a mild acid, such as acetic acid, can promote the formation of the Schiff base.[9][10]

Q3: My reaction is proceeding very slowly or not at all. How can I improve the reaction rate and conversion?

Suboptimal reaction conditions are a frequent cause of poor performance. Here are key parameters to optimize:

ParameterRecommended Optimization StrategiesRationale
Catalyst - If uncatalyzed, add a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid).- If using a catalyst, screen different types (e.g., Lewis acids like ZnCl₂ or protic acids).The condensation reaction, particularly the dehydration of the hemiaminal intermediate, is often acid-catalyzed.[8][9] The choice of catalyst can be critical and substrate-dependent.[7][11]
Temperature - If the reaction is slow at room temperature, gradually increase the temperature. Refluxing the reaction mixture is a common strategy.[7]Increasing the temperature generally increases the reaction rate.[4] For many condensation reactions, heating is necessary to drive the reaction to completion.
Solvent - The choice of solvent can significantly impact reaction kinetics and equilibrium.[12] Protic solvents like ethanol or methanol are commonly used.[9] Aprotic solvents such as toluene or DMF can also be effective, sometimes in conjunction with a Dean-Stark apparatus to remove water.[13]The solvent polarity can influence the stability of intermediates and transition states.[8] Removing water, a byproduct of the reaction, can shift the equilibrium towards the product, in accordance with Le Chatelier's principle.[4]
Mixing - Ensure efficient and continuous stirring of the reaction mixture.In heterogeneous reactions or with poorly soluble starting materials, good mixing is crucial to maximize reactant interaction.[5]
Q4: The purification of my product is difficult, and I'm losing a significant amount of material during workup. What can I do?

Inefficient purification is a common contributor to low isolated yields.[4]

  • Product Isolation:

    • Crystallization/Recrystallization: This is often the preferred method for purifying solid Schiff bases.[13] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[13]

    • Chromatography: If recrystallization is ineffective, column chromatography can be a powerful purification technique.[10] Be mindful that silica gel is acidic and can potentially hydrolyze the imine bond. Using neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this issue.[10]

  • Product Stability: Schiff bases can be susceptible to hydrolysis, especially in the presence of water and acid.[13]

    • Recommendation: During workup, minimize contact with acidic aqueous solutions. Ensure all solvents used for extraction and purification are dry.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of this compound with an aldehyde or ketone?

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a hemiaminal (or carbinolamine).[8]

  • Dehydration: The hemiaminal is typically unstable and undergoes dehydration (loss of a water molecule) to form the stable imine (Schiff base) product. This step is often the rate-determining step and is catalyzed by acid.[8]

.dot

Schiff_Base_Formation Reactants This compound + Carbonyl Compound Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Addition Product Schiff Base + Water Intermediate->Product Dehydration (-H2O)

Caption: General mechanism of Schiff base formation.

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[9]

  • Procedure: Spot a small aliquot of your reaction mixture on a TLC plate alongside your starting materials. Develop the plate in an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

Q3: What analytical techniques are best for characterizing the final product?

A combination of spectroscopic methods is typically used for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[14] The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the amine, along with the appearance of a C=N stretch (typically around 1600-1650 cm⁻¹), confirms the formation of the Schiff base.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: Can I use a catalyst for this reaction?

Yes, the use of a catalyst is often beneficial and can significantly improve the reaction rate and yield.

  • Acid Catalysis: A catalytic amount of a mild acid, such as glacial acetic acid, is commonly used to facilitate the dehydration of the hemiaminal intermediate.[9][15]

  • Lewis Acid Catalysis: In some cases, Lewis acids can also be effective catalysts.[11]

  • Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times and improve yields for some condensation reactions.[7]

.dot

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Starting Material Purity & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Catalyst, Solvent) Start->Check_Conditions Check_Side_Reactions Analyze for Side Products (TLC, NMR) Start->Check_Side_Reactions Check_Purification Review Purification Method Start->Check_Purification Solution_Reagents Purify/Replace Reagents, Verify Stoichiometry Check_Reagents->Solution_Reagents Solution_Conditions Optimize Temperature, Catalyst, and Solvent Check_Conditions->Solution_Conditions Solution_Side_Reactions Modify Conditions to Minimize Side Reactions Check_Side_Reactions->Solution_Side_Reactions Solution_Purification Optimize Purification (e.g., change solvent, use chromatography) Check_Purification->Solution_Purification

Caption: A workflow for diagnosing low yield issues.

References

Technical Support Center: Catalyst Selection for 2-Amino-3-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Amino-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and perfect your synthetic strategies.

Introduction

This compound is a valuable bifunctional building block in organic synthesis.[1][2] Its adjacent amino, hydroxyl, and aldehyde groups offer a unique platform for constructing complex heterocyclic scaffolds, most notably quinolines and benzoxazoles, which are prevalent in pharmaceuticals and materials science.[3][4] Success in these syntheses hinges critically on the appropriate selection of a catalyst and the fine-tuning of reaction conditions. This guide provides a structured approach to navigating these challenges.

Section 1: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing the quinoline core by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] The reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by a cyclodehydration sequence.

Frequently Asked Questions (FAQs): Friedländer Annulation

Q1: What are the most common catalysts for the Friedländer reaction with this compound?

A1: A wide range of catalysts can be employed, and the choice depends on the specific substrate, desired reaction conditions (e.g., temperature, solvent), and tolerance of functional groups. They can be broadly categorized as:

  • Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and acetic acid (which can also serve as the solvent) are common.[6][7] Solid acids like Nafion are also effective and offer easier separation.[6]

  • Base Catalysts: Strong, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) are frequently used to facilitate the initial aldol-type condensation.[3][8]

  • Metal Catalysts: Various transition metals have been shown to catalyze the reaction, often under milder conditions. Examples include complexes of Ruthenium, Palladium, Nickel, and Copper.[3][8][9] Deep eutectic solvents (DESs) like choline chloride-zinc chloride (ChCl·ZnCl₂) have emerged as highly effective and recyclable catalyst-solvent systems.[5][10]

  • Organocatalysts: Molecular iodine has been reported as a highly efficient catalyst for this transformation.[6] More recently, metal-free photocatalysts like methylene blue have been used to promote the reaction via a radical pathway under visible light.[11]

Q2: Should I use an acid or a base catalyst for my reaction?

A2: The choice between acid and base catalysis is mechanism-dependent.

  • Base catalysis promotes the formation of an enolate from the α-methylene ketone, which then attacks the aldehyde carbonyl. This is often the preferred route for simple, unactivated ketones.

  • Acid catalysis activates the aldehyde's carbonyl group, making it more electrophilic for the attack by the enol form of the ketone. The mechanism under acidic conditions involves an initial aldol condensation, followed by rapid cyclization and dehydration.[7][10] For substrates sensitive to strong bases, an acid-catalyzed approach may be more suitable. Conversely, if your starting material or product is acid-labile, a base-catalyzed method would be preferable.

Q3: What are the advantages of using a homogeneous vs. a heterogeneous catalyst?

A3: Both catalyst types have distinct advantages and disadvantages that should be weighed for your specific application.[12][13][14]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (e.g., dissolved)Different phase from reactants (e.g., solid catalyst in a liquid reaction)
Activity/Selectivity Often higher due to well-defined active sites and no diffusion limitations.[14]Can be lower; may suffer from mass transfer limitations.[15]
Reaction Conditions Typically milder temperatures.[12]Often more stable under harsh conditions (high temperature/pressure).[12]
Separation/Recovery Difficult and costly, often requiring extraction or distillation.[12]Simple, typically by filtration.[15]
Recyclability Generally difficult and expensive.[12]Straightforward, a key advantage for green chemistry and cost reduction.[12][16]

For initial small-scale discovery, the high activity of homogeneous catalysts may be preferred. For process development and scale-up, the ease of separation and recyclability of heterogeneous catalysts are significant advantages.[13]

Troubleshooting Guide: Friedländer Annulation

Q: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A: Low yield is a common issue with multiple potential root causes. A systematic approach is essential for diagnosis.[17][18]

  • Cause 1: Purity of Starting Materials. this compound can be susceptible to oxidation. Impurities in your ketone or solvent (especially water) can inhibit the catalyst or lead to side reactions.

    • Solution: Ensure the purity of your this compound using NMR or LC-MS. Use freshly distilled or anhydrous solvents and purify the ketone partner if necessary. Flame-drying glassware is recommended, especially for moisture-sensitive reactions.[17]

  • Cause 2: Suboptimal Catalyst or Conditions. The chosen catalyst may not be active enough, or the temperature may be too low.

    • Solution: Screen a panel of catalysts (e.g., p-TsOH, KOtBu, I₂). Increase the temperature incrementally, monitoring by TLC to check for product formation versus decomposition. Acetic acid can be an excellent solvent as it also acts as a catalyst and promotes the reaction to near quantitative yields in some cases.[7]

  • Cause 3: Competing Side Reactions. The most common side reaction is the self-condensation (Aldol reaction) of the ketone partner.[19] Additionally, under certain conditions, alternative cyclization can lead to quinolin-2(1H)-ones.[7]

    • Solution: To minimize self-condensation, try adding the ketone slowly to the reaction mixture containing the aldehyde and catalyst. If using a base, pre-forming the enolate with a strong base like LDA before adding the aldehyde can improve selectivity, though this adds complexity.[19]

  • Cause 4: Product Loss During Workup. The quinoline product may have some solubility in the aqueous phase, or it may be lost during purification.

    • Solution: After quenching the reaction, ensure you thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) multiple times. When performing column chromatography, choose the solvent system carefully to ensure good separation without excessive band broadening.[17]

Workflow: Troubleshooting Low Reaction Yield

G start Low Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm check_purity Purity Confirmed? check_sm->check_purity purify Purify/Replace Reagents & Solvents check_purity->purify No check_cond Step 2: Optimize Reaction Conditions check_purity->check_cond Yes purify->check_sm screen_cat Screen Catalysts (Acid, Base, Metal) check_cond->screen_cat screen_temp Vary Temperature & Time screen_cat->screen_temp check_prog Monitor by TLC screen_temp->check_prog check_workup Step 3: Analyze Workup & Purification check_prog->check_workup analyze_aq Analyze Aqueous Layer for Product check_workup->analyze_aq optimize_chrom Optimize Chromatography analyze_aq->optimize_chrom success Yield Improved optimize_chrom->success

Caption: A systematic workflow for troubleshooting low yields.

Section 2: Synthesis of Benzoxazoles

The reaction of 2-aminophenols with various carbonyl compounds (or their equivalents) is a primary route to the benzoxazole core.[4] The reaction typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration.[16]

Frequently Asked Questions (FAQs): Benzoxazole Synthesis

Q1: What types of catalysts are effective for synthesizing benzoxazoles from this compound?

A1: The synthesis is versatile and a variety of catalytic systems have been developed. Common partners for 2-aminophenols are aldehydes, carboxylic acids, or orthoesters.

  • With Aldehydes: This is one of the most common methods. It often requires an oxidant to facilitate the final aromatization step. Catalysts include copper(II) oxide nanoparticles, Nickel(II) complexes, and TiO₂-ZrO₂.[4][20] Green methods using reusable catalysts like samarium triflate in water or magnetic nanoparticle-supported ionic liquids (LAIL@MNP) under solvent-free conditions have also been developed.[4][16][20]

  • With Carboxylic Acids: This route requires dehydrative conditions. Methanesulfonic acid has been shown to be a highly effective catalyst for the condensation of 2-aminophenols with carboxylic acids (or in-situ generated acid chlorides).[21]

  • With Orthoesters: This method provides a straightforward route to 2-substituted benzoxazoles and is often high-yielding.[20]

Q2: My heterogeneous catalyst loses activity after the first run. What could be the cause?

A2: Loss of activity in a recyclable heterogeneous catalyst is a common issue and can stem from several factors:

  • Leaching: The active catalytic species (e.g., metal ions) may be leaching from the solid support into the reaction medium.

  • Poisoning: Impurities in the substrate or solvent, or even strongly coordinating products or byproducts, can bind irreversibly to the active sites, "poisoning" the catalyst.

  • Sintering/Agglomeration: For nanocatalysts, the high temperatures of the reaction or workup can cause the nanoparticles to agglomerate, reducing the available surface area and thus the number of active sites.[16]

  • Structural Change: The support material itself might not be stable under the reaction conditions, leading to a collapse of its structure (e.g., pore collapse in mesoporous materials).

To troubleshoot, try a milder regeneration procedure (e.g., washing with a non-coordinating solvent instead of acid/base washing) and characterize the spent catalyst using techniques like XRD, TEM, or ICP-MS to check for structural changes or metal leaching.

Section 3: Experimental Protocols

These protocols are representative examples and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Friedländer Synthesis of a Substituted Quinoline

This protocol is adapted from methodologies utilizing acetic acid as both solvent and catalyst, which has proven effective for Friedländer reactions.[7]

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Glacial Acetic Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1.0 mmol, 137 mg).

  • Add glacial acetic acid (e.g., 5 mL) and stir to dissolve.

  • Add ethyl acetoacetate (1.2 mmol, 156 mg, 154 µL) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water (50 mL) with stirring. A precipitate should form.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Protocol 2: Synthesis of a 2-Arylbenzoxazole using a Heterogeneous Catalyst

This protocol is based on green chemistry principles, employing a recyclable magnetic nanocatalyst under solvent-free conditions.[4][16]

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) (e.g., 4 mg per mmol of aldehyde)[16]

  • Reaction vial, ultrasonic bath or stirrer/hotplate

  • Ethyl acetate, external magnet

Procedure:

  • In a small reaction vial, combine this compound (e.g., 0.5 mmol, 68.5 mg), benzaldehyde (0.5 mmol, 53 mg, 51 µL), and the LAIL@MNP catalyst (2.0 mg).

  • Seal the vial and place it in a pre-heated ultrasonic bath at 70 °C for 30-60 minutes. Alternatively, stir the mixture vigorously at 70 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the mixture to room temperature.

  • Add ethyl acetate (10 mL) to dissolve the product.

  • Use a strong external magnet held against the side of the vial to immobilize the magnetic catalyst.

  • Carefully decant the ethyl acetate solution containing the product into a separate flask.

  • Wash the catalyst with another portion of ethyl acetate (5 mL), and combine the organic layers.

  • The catalyst can be washed, dried, and reused for subsequent reactions.[16]

  • Remove the solvent from the combined organic layers under reduced pressure to yield the crude product, which can be purified by column chromatography.

Section 4: Data & Visualizations

Catalyst Performance in Friedländer Annulation

The following table summarizes the performance of various catalytic systems for the synthesis of quinolines from 2-aminoaryl carbonyls, providing a benchmark for catalyst selection.

Catalyst SystemReactantsConditionsYield (%)Key AdvantagesReference
Fe/AcOH 2-Nitrobenzaldehyde, Ethyl acetoacetate95-110 °C, 15 min~99%One-pot from nitro-precursor, high yield, simple.[7][22]
ChCl·ZnCl₂ (DES) 2-Aminobenzophenone, Ketones120 °CExcellentRecyclable, solvent and catalyst in one.[5][10]
KOtBu 2-Aminoaryl carbaldehydes, KetonesRoom Tempup to 92%Mild conditions, short reaction time, operational simplicity.[3]
Molecular Iodine (I₂) 2-Aminobenzaldehyde, KetonesReflux in EtOHHighMetal-free, efficient.[6]
Methylene Blue (MB⁺) 2-Aminoaryl ketone, DimedoneVisible Light, RT, EtOH55-94%Metal-free, uses light as energy source, green.[11]

Mechanism: Acid-Catalyzed Friedländer Annulation

G cluster_0 1. Aldol Condensation cluster_1 2. Cyclization cluster_2 3. Dehydration A 2-Amino-3-hydroxy- benzaldehyde C Aldol Adduct A->C B Ketone (Enol form) B->C D Cyclized Intermediate C->D Intramolecular Attack E Substituted Quinoline D->E - H₂O

Caption: Key steps in the acid-catalyzed Friedländer mechanism.

References

Technical Support Center: Synthesis of Derivatives from 2-Amino-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of derivatives from 2-Amino-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile bi-functional aromatic building block. The unique ortho-positioning of the amino, hydroxyl, and aldehyde groups presents both opportunities for complex molecular architecture and challenges in controlling reactivity. This resource provides in-depth, experience-driven answers to common questions and troubleshooting guidance for issues you may encounter during your experiments, with a special focus on the critical role of solvent selection.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: I am attempting to synthesize a Schiff base from this compound and a primary amine in ethanol, but I am observing very low yields and a complex mixture of products. What could be the cause and how can I improve my reaction?

Answer:

This is a common issue when working with this compound, and the choice of a protic solvent like ethanol is often a contributing factor. Here’s a breakdown of the potential problems and how to address them:

  • Causality of the Problem:

    • Solvent Interference: Protic solvents, such as ethanol and methanol, can form hydrogen bonds with both the amino group of your starting material and your primary amine reactant. This "caging effect" solvates the nucleophile, reducing its reactivity and slowing down the initial nucleophilic attack on the aldehyde's carbonyl carbon, which is the rate-determining step in imine formation.

    • Intramolecular vs. Intermolecular Hydrogen Bonding: In a protic solvent, there is a competition between intramolecular hydrogen bonding within the this compound molecule and intermolecular hydrogen bonding with the solvent. This can affect the conformation and reactivity of the starting material.

    • Hemiacetal Formation: Alcohols can react with aldehydes to form hemiacetals. While this is a reversible reaction, in an alcohol solvent, the high concentration of the alcohol can shift the equilibrium towards the hemiacetal, effectively reducing the concentration of the reactive aldehyde.

    • Side Reactions: The presence of both a nucleophilic amino group and an aldehyde in the same molecule can lead to self-condensation or polymerization, especially under heating. Protic solvents can sometimes facilitate these side reactions.

  • Recommended Solutions & Protocols:

    • Switch to an Aprotic Solvent: The most effective solution is often to switch to a polar aprotic solvent. Solvents like acetonitrile (CH₃CN), tetrahydrofuran (THF), or dimethylformamide (DMF) do not have acidic protons and will not form strong hydrogen bonds with your amine nucleophile, thus enhancing its reactivity.

    • Use of a Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. This is often effective in both protic and aprotic solvents.

    • Water Removal: The formation of a Schiff base is a condensation reaction that produces water. According to Le Chatelier's principle, removing water as it is formed will drive the reaction to completion. This can be achieved by:

      • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.

      • Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times and with fewer side products.[1][2] Reactions are typically carried out in a sealed vessel with a suitable solvent.

Experimental Protocol: Optimized Schiff Base Synthesis

  • To a round-bottom flask, add this compound (1 equivalent) and your primary amine (1-1.2 equivalents).

  • Add a polar aprotic solvent such as acetonitrile or THF.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • If using conventional heating, equip the flask with a condenser and a Dean-Stark trap filled with toluene. Reflux the mixture until no more water is collected.

  • Alternatively, for microwave synthesis, place the reactants in a sealed microwave vial and heat at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Question 2: I am trying to perform a reaction involving the hydroxyl group of this compound, but I am getting significant side-product formation involving the amino group. How can I improve the chemoselectivity of my reaction?

Answer:

The presence of two nucleophilic groups (amino and hydroxyl) in this compound makes chemoselectivity a key challenge. The choice of solvent can play a crucial role in modulating the reactivity of these groups.

  • Causality of the Problem:

    • Relative Nucleophilicity: In general, the amino group is a stronger nucleophile than the hydroxyl group. Therefore, in many reactions, the amino group will react preferentially.

    • Solvent-Mediated Reactivity: The reactivity of the amino and hydroxyl groups can be influenced by the solvent.

      • Protic Solvents: Protic solvents can solvate the amino group through hydrogen bonding, thereby reducing its nucleophilicity and potentially allowing the hydroxyl group to react.

      • Aprotic Solvents: In aprotic solvents, the amino group's nucleophilicity is enhanced, making it more likely to react.

    • Protecting Groups: For reactions where the hydroxyl group is the desired site of reaction, protecting the more reactive amino group is a common and effective strategy.

  • Recommended Solutions & Protocols:

    • Solvent Selection for Chemoselectivity:

      • To favor reaction at the hydroxyl group , consider using a protic solvent like isopropanol or tert-butanol. The bulky nature of these solvents may also sterically hinder the approach to the amino group.

      • To favor reaction at the amino group , use a polar aprotic solvent like DMF or DMSO.

    • Use of Protecting Groups:

      • Protecting the Amino Group: The amino group can be protected as a carbamate (e.g., Boc or Cbz) or an amide. This will prevent it from reacting, allowing for selective reaction at the hydroxyl group. The protecting group can then be removed under appropriate conditions.

      • Protecting the Hydroxyl Group: If the desired reaction is at the amino group and the hydroxyl group is interfering, it can be protected as an ether (e.g., benzyl or silyl ether).

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the more reactive group will still react, but the rate of the competing side reaction will be significantly reduced.

      • pH Control: The nucleophilicity of the amino group is pH-dependent. At low pH, the amino group will be protonated and non-nucleophilic, which could allow for selective reaction at the hydroxyl group.

Visualizing the Influence of Solvent on Nucleophilicity

Caption: Solvent effects on the nucleophilicity of an amino group.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of derivatives from this compound.

Question 3: What is the impact of solvent polarity on the rate of Schiff base formation from this compound?

Answer:

The polarity of the solvent has a significant impact on the rate of Schiff base formation. The reaction generally proceeds via a two-step mechanism:

  • Nucleophilic attack: The amino group attacks the carbonyl carbon of the aldehyde to form a carbinolamine intermediate.

  • Dehydration: The carbinolamine eliminates a molecule of water to form the imine (Schiff base).

The effect of solvent polarity can be understood as follows:

  • Polar Protic Solvents: As discussed in the troubleshooting section, polar protic solvents (e.g., water, methanol, ethanol) can slow down the initial nucleophilic attack by solvating the amine nucleophile through hydrogen bonding.[3] However, they can facilitate the dehydration step by stabilizing the transition state.

  • Polar Aprotic Solvents: Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are generally preferred for this reaction.[4] They do not form strong hydrogen bonds with the amine, leaving it more nucleophilic and accelerating the initial attack on the carbonyl group. While they are less effective at stabilizing the transition state for dehydration compared to protic solvents, the overall reaction rate is often faster due to the significant acceleration of the rate-determining nucleophilic addition step.

  • Nonpolar Solvents: Nonpolar solvents (e.g., toluene, hexane) can also be used, particularly when water removal via a Dean-Stark trap is employed. The low solubility of the starting materials in some nonpolar solvents can be a limitation.

Table 1: General Effect of Solvent Class on Schiff Base Formation Rate

Solvent ClassEffect on Nucleophilic AttackEffect on DehydrationOverall Rate
Polar ProticDecreasedIncreasedGenerally Slower
Polar AproticIncreasedModerateGenerally Faster
NonpolarModerateFavorable with water removalVariable

Question 4: Can I perform the synthesis of derivatives from this compound under solvent-free conditions?

Answer:

Yes, solvent-free synthesis is a viable and environmentally friendly approach for preparing derivatives of this compound.[5][6] This method aligns with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents.

  • Methods for Solvent-Free Synthesis:

    • Grinding/Mechanochemistry: The reactants can be ground together in a mortar and pestle or a ball mill.[7] The mechanical energy input can promote the reaction.

    • Microwave-Assisted Solvent-Free Synthesis: The reactants can be mixed and irradiated with microwaves in the absence of a solvent.[8] This often leads to very rapid reactions with high yields.

    • Heating: In some cases, simply heating a mixture of the solid reactants above their melting points can initiate the reaction.

  • Advantages of Solvent-Free Synthesis:

    • Reduced Environmental Impact: Eliminates the need for purchasing, handling, and disposing of organic solvents.

    • Simplified Workup: The product is often obtained in a purer form, simplifying the purification process.

    • Increased Reaction Rates: In some cases, the high concentration of reactants in the absence of a solvent can lead to faster reactions.

  • Considerations:

    • Melting Points: The feasibility of a solvent-free reaction by heating depends on the melting points of the reactants.

    • Product Isolation: The product should ideally be a solid that can be easily isolated by filtration or recrystallization from a minimal amount of solvent after the reaction is complete.

Visualizing the Synthesis Workflow

G cluster_0 Solvent-Based Synthesis cluster_1 Solvent-Free Synthesis start Reactants: This compound + Amine/Ketone solvent_selection Solvent Selection (Protic vs. Aprotic) start->solvent_selection mixing Mixing of Reactants start->mixing catalyst Catalyst Addition (Optional) solvent_selection->catalyst heating Conventional Heating or Microwave catalyst->heating workup Workup: Solvent Removal heating->workup purification Purification: Recrystallization or Column Chromatography workup->purification end end purification->end Final Product energy_input Energy Input: Grinding, Microwave, or Heat mixing->energy_input isolation Product Isolation energy_input->isolation isolation->end

Caption: Comparison of solvent-based and solvent-free synthesis workflows.

References

Technical Support Center: Characterization of 2-Amino-3-hydroxybenzaldehyde Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of products derived from 2-Amino-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of these versatile compounds. The unique ortho-amino-meta-hydroxy substitution pattern of this benzaldehyde derivative introduces specific complexities that require careful consideration during characterization. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Section 1: Understanding the Starting Material: this compound

Before delving into the characterization of its products, it is crucial to understand the properties of this compound itself, as its stability and purity are paramount to the success of subsequent reactions.

FAQ 1: My this compound starting material has darkened in color. Is it still usable?

This is a common observation. This compound is susceptible to oxidation and degradation, especially when exposed to air, light, and elevated temperatures. The darkening of the material, which is often a tan or brownish solid to begin with, indicates the formation of colored impurities.

  • Causality: The presence of both an amino and a hydroxyl group on the aromatic ring makes it electron-rich and prone to oxidation. The aldehyde group can also be oxidized to a carboxylic acid.

  • Recommendation: While a slight change in color may not significantly impact every reaction, it is best practice to use a pure, light-colored starting material for sensitive applications. For optimal results, store this compound at 4°C, protected from light, and under an inert atmosphere like nitrogen[1].

  • Troubleshooting: If you suspect degradation, you can assess the purity of your starting material using ¹H NMR. Look for the characteristic aldehyde proton peak (around 9.5-10.5 ppm) and the aromatic protons. The appearance of broad signals or the reduction in the integration of the aldehyde peak relative to the aromatic signals can indicate decomposition.

Table 1: Storage and Handling of this compound

ParameterRecommendationRationale
Storage Temperature 4°C[1]Minimizes thermal degradation.
Atmosphere Inert (Nitrogen or Argon)[1]Prevents oxidation of the amino and hydroxyl groups.
Light Exposure Protect from light (Amber vial)[1]Prevents light-induced degradation.
Handling Handle quickly in the open airMinimizes exposure to atmospheric oxygen and moisture.

Section 2: Troubleshooting Schiff Base Formation and Characterization

The most common application of this compound is in the synthesis of Schiff bases through condensation with primary amines. The characterization of these products can be challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ 2: I'm having trouble assigning the peaks in the ¹H NMR spectrum of my Schiff base product. The hydroxyl and imine protons are not where I expect them to be, or they are very broad.

This is a frequent issue arising from the unique structural features of Schiff bases derived from 2-hydroxybenzaldehydes.

  • Causality - Intramolecular Hydrogen Bonding and Tautomerism: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the imine nitrogen. This deshields the hydroxyl proton, causing it to appear significantly downfield, often between 12 and 14 ppm, and it is typically a broad singlet. Furthermore, these Schiff bases can exist in a tautomeric equilibrium between the enol-imine and keto-amine forms[2][3]. This equilibrium can be solvent-dependent and affect the chemical shifts of the protons involved.

  • Troubleshooting Protocol:

    • Solvent Selection: Run the NMR in a non-polar, aprotic solvent like CDCl₃ and a polar, aprotic solvent like DMSO-d₆. The chemical shifts of the labile protons (OH and NH in the keto-amine form) can change significantly with the solvent, which can help in their identification[4]. DMSO-d₆ is particularly useful as it can sharpen the signals of exchangeable protons through hydrogen bonding with the solvent[4].

    • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad signal corresponding to the OH proton should disappear or significantly decrease in intensity, confirming its assignment.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve broad signals. Lowering the temperature can slow down exchange processes, leading to sharper peaks[5].

Diagram 1: Tautomeric Equilibrium in Schiff Bases of this compound

Tautomerism cluster_enol Structure of Enol-Imine cluster_keto Structure of Keto-Amine Enol Enol-Imine Form (Dominant in non-polar solvents) Keto Keto-Amine Form (Favored in polar solvents) Enol->Keto Equilibrium enol_structure [Image of Enol-Imine structure with intramolecular H-bond] keto_structure [Image of Keto-Amine structure]

Caption: Tautomeric equilibrium between the enol-imine and keto-amine forms.

UV-Visible Spectroscopy

FAQ 3: My UV-Vis spectrum shows an unexpected absorption band at a longer wavelength (>400 nm). Is this an impurity?

Not necessarily. This is often a key indicator of tautomerism.

  • Causality: The enol-imine form typically absorbs at shorter wavelengths (around 300-350 nm). The keto-amine tautomer, with its extended conjugation, absorbs at longer wavelengths, often above 400 nm[2][6]. The intensity of this band can be highly dependent on the solvent polarity.

  • Troubleshooting Protocol:

    • Solvatochromism Study: Record the UV-Vis spectra of your compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO). An increase in the intensity of the long-wavelength band with increasing solvent polarity is a strong indication of the keto-amine tautomer being favored[6][7].

    • pH Dependence: If your molecule has acidic or basic sites, studying the UV-Vis spectrum at different pH values can also provide insight into the species present in solution.

Table 2: Expected UV-Vis Absorption Maxima for Tautomeric Forms

Tautomeric FormTypical λmax RangeSolvent Influence
Enol-Imine 300 - 350 nmLess sensitive to solvent polarity.
Keto-Amine > 400 nmAbsorption increases with solvent polarity[2][6].
Mass Spectrometry

FAQ 4: I am not observing the expected molecular ion peak in the mass spectrum of my Schiff base derivative.

The stability of the molecular ion can be influenced by the ionization method and the structure of the molecule.

  • Causality: Electron ionization (EI) can sometimes be too harsh for these molecules, leading to extensive fragmentation and a weak or absent molecular ion peak. The presence of the ortho-hydroxyl group can also influence fragmentation pathways.

  • Troubleshooting Protocol:

    • Soft Ionization Techniques: Use soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). These techniques are much more likely to yield the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

    • Fragmentation Pattern Analysis: In EI-MS, look for characteristic fragmentation patterns. For aromatic aldehydes, the loss of -H (M-1) or -CHO (M-29) is common[8]. The specific fragmentation of your Schiff base will depend on the nature of the amine it is derived from.

Diagram 2: General Workflow for Troubleshooting Characterization Data

TroubleshootingWorkflow cluster_NMR NMR Troubleshooting cluster_UV_Vis UV-Vis Troubleshooting cluster_MS Mass Spec Troubleshooting Start Unexpected Characterization Result NMR ¹H NMR Anomaly (Broad/Shifted Peaks) Start->NMR UV_Vis UV-Vis Anomaly (Long λ Absorption) Start->UV_Vis MS Mass Spec Anomaly (No M⁺ Peak) Start->MS Purity Check Starting Material Purity Start->Purity D2O_Exchange D₂O Exchange NMR->D2O_Exchange VT_NMR Variable Temp. NMR NMR->VT_NMR Solvent_Change Change Solvent (e.g., DMSO-d₆) NMR->Solvent_Change Solvatochromism Solvatochromism Study UV_Vis->Solvatochromism pH_Study pH Dependence Study UV_Vis->pH_Study Soft_Ionization Use Soft Ionization (ESI/MALDI) MS->Soft_Ionization Fragmentation_Analysis Analyze Fragmentation Pattern MS->Fragmentation_Analysis Purity->Start Re-run reaction with pure starting material Conclusion Confirm Structure & Tautomerism D2O_Exchange->Conclusion VT_NMR->Conclusion Solvent_Change->Conclusion Solvatochromism->Conclusion pH_Study->Conclusion Soft_Ionization->Conclusion Fragmentation_Analysis->Conclusion

Caption: A workflow for troubleshooting common characterization issues.

Section 3: Crystallization Challenges

FAQ 5: I am struggling to obtain high-quality crystals of my Schiff base product for X-ray diffraction.

Crystallization can be a significant hurdle, often requiring systematic screening of various conditions.

  • Causality: The planarity of the aromatic rings can lead to π-stacking, which might result in the formation of very small, needle-like crystals or even amorphous precipitates. The presence of flexible side chains or the possibility of different tautomers co-existing can also hinder crystallization.

  • Troubleshooting Protocol:

    • Solvent Screening: The choice of solvent is critical. A good starting point is to use a solvent in which your compound is sparingly soluble. Common solvents for recrystallizing Schiff bases include ethanol, methanol, or mixtures like ethanol/chloroform[9].

    • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days. This can often yield larger, higher-quality crystals.

    • Vapor Diffusion: Dissolve your compound in a good solvent and place this solution in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of your compound can induce crystallization.

    • Temperature Control: Slow cooling of a saturated solution can also promote the growth of single crystals.

References

Validation & Comparative

Introduction: The Versatile Role of Aminobenzaldehyde Schiff Bases in Coordination Chemistry

References

A Comparative Guide to the Efficacy of 2-Amino-3-hydroxybenzaldehyde-Based Sensors Versus Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and biomedical research, fluorescent probes are indispensable tools for the detection and imaging of a wide array of analytes, from metal ions to biological macromolecules.[1][2] Their high sensitivity, selectivity, and operational simplicity make them superior to many traditional analytical techniques.[3] This guide provides an in-depth comparison of a promising class of sensors derived from 2-Amino-3-hydroxybenzaldehyde with other established fluorescent probes, offering insights into their respective mechanisms, performance, and applications to aid in the selection of the most suitable tool for your research needs.

Section 1: The Rise of this compound-Based Sensors

This compound serves as a versatile precursor for the synthesis of Schiff base fluorescent sensors.[4][5] The presence of amino, hydroxyl, and aldehyde functionalities in a compact aromatic structure allows for facile condensation reactions with various amines to create sensors with tailored specificities.[6][7] The resulting Schiff base ligands, characterized by the azomethine (-C=N-) group, often exhibit significant changes in their photophysical properties upon coordination with target analytes.[8][9]

Mechanism of Action: The sensing mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[3][10][11] Upon binding to an analyte, the electronic properties of the sensor molecule are altered, leading to a "turn-on" or "turn-off" fluorescent response. The inherent fluorescence of the Schiff base can be modulated by the chelation of metal ions, which restricts the C=N isomerization and enhances fluorescence emission, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Advantages:

  • Facile Synthesis: The one-step condensation reaction makes these sensors readily accessible.[6]

  • Structural Versatility: The ease of modifying the amine component allows for the creation of a diverse library of sensors for various targets.[12]

  • High Sensitivity and Selectivity: Many this compound-based sensors exhibit low limits of detection (LOD) and high selectivity for specific analytes.[6]

Section 2: A Comparative Look at Other Fluorescent Probes

While this compound-based sensors show great promise, it is crucial to understand their performance in the context of other widely used fluorescent probes.

1. Rhodamine Derivatives: Rhodamine-based probes are well-established for their excellent photostability and high quantum yields. They are often employed for the detection of metal ions like Hg²⁺ and Cu²⁺.[13] The sensing mechanism typically involves a spirolactam ring-opening process, which converts the non-fluorescent spirolactam form to the highly fluorescent open-ring form upon analyte binding.

2. Coumarin Derivatives: Coumarins are known for their significant Stokes shifts and sensitivity to the microenvironment.[14] They have been developed into probes for a variety of analytes, including metal ions, anions, and reactive oxygen species.[15] Their mechanism often involves ICT or ESIPT processes.

3. BODIPY (Boron-dipyrromethene) Dyes: BODIPY dyes are characterized by their sharp emission peaks, high molar extinction coefficients, and good photostability. They are versatile fluorophores that can be modified to detect a wide range of analytes.[16] The sensing mechanism can be based on PET, FRET (Förster Resonance Energy Transfer), or analyte-induced chemical reactions.

4. Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals with size-tunable fluorescence properties. They offer broad absorption spectra, narrow and symmetric emission peaks, and high resistance to photobleaching.[17] QDs are often functionalized with specific ligands to confer selectivity towards target analytes.

Section 3: Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of representative fluorescent probes from each class for the detection of a common analyte, such as a specific metal ion.

Probe ClassRepresentative ProbeTarget IonLimit of Detection (LOD)Response TimeSignaling MechanismKey AdvantagesKey Disadvantages
This compound-based Schiff base of this compound and an appropriate amineAl³⁺2.59 x 10⁻⁷ M[6]< 1 minuteCHEF, ESIPTFacile synthesis, high selectivityPotential for hydrolysis of imine bond
Rhodamine Derivative Rhodamine B hydrazide derivativeHg²⁺30 nM[13]< 60 seconds[13]Spirolactam ring-openingHigh quantum yield, photostabilityCan be prone to non-specific reactions
Coumarin Derivative Coumarin-based chemosensorZn²⁺--ICTLarge Stokes shift, environmentally sensitiveCan have lower quantum yields
BODIPY Dye BODIPY-based sensorHg²⁺, Cu²⁺--PET, FRETSharp emission, high molar absorptivitySynthesis can be more complex
Quantum Dots Functionalized CdSe/ZnS QDsVariousVaries widelyVariesFRET, electron transferHigh photostability, tunable emissionPotential toxicity (heavy metals)

Note: The performance metrics can vary significantly depending on the specific probe design and experimental conditions.

Section 4: Experimental Protocols

Protocol 1: Synthesis of a this compound-based Schiff Base Sensor for Al³⁺

This protocol describes a general, one-step synthesis of a Schiff base fluorescent probe.

Materials:

  • This compound[18][19][20][21]

  • An appropriate amine (e.g., 2-aminothiazole for Al³⁺ detection)[22]

  • Ethanol or Methanol

  • Stirring plate and magnetic stir bar

  • Reflux condenser

Procedure:

  • Dissolve equimolar amounts of this compound and the selected amine in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid (optional, to facilitate the reaction).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base sensor under vacuum.

  • Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Fluorescence Sensing

This protocol outlines the general steps for using a fluorescent probe to detect a target analyte.

Materials:

  • Synthesized fluorescent probe stock solution (e.g., in DMSO or acetonitrile)

  • Buffer solution appropriate for the assay (e.g., HEPES, PBS)

  • Analyte stock solution

  • Fluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the chosen buffer.

  • Add increasing concentrations of the analyte to these solutions.

  • Allow the solutions to incubate for a specific period (response time) at a controlled temperature.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, with the excitation wavelength set to the absorption maximum of the probe.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.

  • For selectivity studies, repeat the experiment with other potentially interfering species at a higher concentration and compare the fluorescence response.[23][24]

Section 5: Visualizing the Mechanisms

Diagram 1: Synthesis of a this compound-based Schiff Base Sensor

G A This compound P Condensation Reaction A->P B Primary Amine (R-NH2) B->P C Schiff Base Sensor P->C W H2O P->W

Caption: Synthetic workflow for a Schiff base fluorescent sensor.

Diagram 2: "Turn-On" Fluorescence Sensing Mechanism (CHEF)

G cluster_0 Low Fluorescence cluster_1 High Fluorescence Probe Schiff Base Probe C=N Isomerization (Non-radiative decay) Complex Probe-Analyte Complex Rigid Structure (Fluorescence Enhanced) Probe->Complex + Analyte Analyte Metal Ion (Analyte) Analyte->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Conclusion

The choice of a fluorescent probe is a critical decision in experimental design. This compound-based sensors offer a compelling combination of straightforward synthesis, structural tunability, and excellent sensing performance for a variety of analytes. While established probes like rhodamines, coumarins, and BODIPYs remain powerful tools, the ease of customization of Schiff base sensors makes them an attractive alternative, particularly for the development of novel sensing applications. By understanding the fundamental principles and comparative performance metrics outlined in this guide, researchers can make informed decisions to select the optimal fluorescent probe to advance their scientific investigations.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Amino-3-hydroxybenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency in Schiff Base Synthesis

Schiff bases derived from 2-Amino-3-hydroxybenzaldehyde are valuable intermediates in medicinal chemistry and materials science. Their utility as precursors for developing novel therapeutic agents, including anti-inflammatory and neurological drugs, and as specialized dyes and pigments, is well-documented. The core structure, featuring an imine (-C=N-) group, allows for versatile coordination with metal ions and participation in various biological interactions.[1][2] However, the successful and repeatable synthesis of these compounds is often hampered by the inherent instability of the aldehyde precursor and the nuanced conditions of the condensation reaction.

This guide provides an in-depth comparison of synthesis protocols for this compound Schiff bases. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, critically evaluate factors affecting reproducibility, and present experimental data to guide researchers toward consistent and high-purity outcomes.

Part 1: The Precursor—Stability and Synthesis of this compound

The reproducibility of any Schiff base synthesis is fundamentally dependent on the quality of its starting materials. This compound is a specialty chemical, and its synthesis is non-trivial.[3][4] Compounds with adjacent amino and formyl groups on a benzene ring are known to be unstable and prone to intermolecular condensation, which can compromise purity and subsequent reaction yields.[5]

A common synthetic strategy involves a multi-step process that requires careful control to achieve a high-purity product. This often includes the protection of the aldehyde group (e.g., as an acetal), followed by directed amination of the aromatic ring, and subsequent deprotection under mild acidic conditions to regenerate the aldehyde.[5]

G cluster_0 Precursor Synthesis Pathway start 3-Hydroxybenzaldehyde protect Acetal Protection (e.g., Ethylene Glycol, Acid Catalyst) start->protect intermediate Protected Aldehyde Intermediate protect->intermediate amination Directed Ortho-Amination (e.g., Lithiation, Azidation, Reduction) intermediate->amination protected_product Protected this compound amination->protected_product deprotect Acetal Deprotection (Mild Acidic Conditions) protected_product->deprotect final_product This compound deprotect->final_product G cluster_1 Conventional Reflux Workflow dissolve_A Dissolve Aldehyde in Ethanol mix Combine Solutions in Round-Bottom Flask dissolve_A->mix dissolve_B Dissolve Amine in Ethanol dissolve_B->mix add_cat Add Acid Catalyst (Optional) mix->add_cat reflux Heat to Reflux (3-5 hours) add_cat->reflux cool Cool in Ice Bath reflux->cool filter Filter Precipitate cool->filter wash_dry Wash with Cold Ethanol & Dry filter->wash_dry product Pure Schiff Base Product wash_dry->product G cluster_2 Microfluidic Synthesis Workflow solution_A Prepare Aldehyde Stock Solution pump_A Load into Syringe Pump A solution_A->pump_A solution_B Prepare Amine Stock Solution pump_B Load into Syringe Pump B solution_B->pump_B micro_chip Pump into Y-Shaped Microfluidic Chip pump_A->micro_chip pump_B->micro_chip reaction Reaction Occurs (< 30 seconds) micro_chip->reaction collect Collect Product Solution at Outlet reaction->collect isolate Isolate Product via Solvent Evaporation collect->isolate product Pure Schiff Base Product isolate->product

References

A Researcher's Guide to the Antioxidant Potential of 2-Amino-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. This has propelled the search for novel antioxidant compounds with high efficacy and low toxicity. Among the promising candidates are derivatives of 2-Amino-3-hydroxybenzaldehyde, a scaffold that offers intriguing possibilities for therapeutic intervention. This guide provides a comprehensive technical overview and comparison of the antioxidant activity of these derivatives, grounded in experimental data and established scientific principles. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and advance this class of compounds.

The Chemical Rationale: Why this compound?

The antioxidant potential of phenolic compounds is intrinsically linked to their chemical structure. The this compound core is of particular interest due to the presence of both hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring. These functional groups are electron-donating, a characteristic that is crucial for antioxidant activity.[1][2] The ability of these groups to donate a hydrogen atom or an electron to a free radical stabilizes the radical and terminates the oxidative chain reaction. The relative positions of these groups, along with the aldehyde (-CHO) moiety, create a unique electronic environment that can be fine-tuned through chemical modification to enhance antioxidant capacity.

The primary mechanisms by which phenolic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). The efficacy of these mechanisms is influenced by factors such as bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and the stability of the resulting phenoxyl radical.[3] Structural modifications to the this compound scaffold, such as the formation of Schiff bases, can significantly modulate these parameters and, consequently, the antioxidant activity.

Benchmarking Antioxidant Activity: Key Experimental Assays

To objectively compare the antioxidant potential of different this compound derivatives, a panel of standardized in vitro assays is employed. Each assay targets a specific aspect of antioxidant action, providing a more complete profile of a compound's efficacy. The most common and reliable methods include the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1] It is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant's ability to donate a hydrogen atom.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH Solution with Test Compound/Standard DPPH_sol->Mix Test_Cmpd Test Compound (Various Concentrations) Test_Cmpd->Mix Standard Standard Antioxidant (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Spectro Measure Absorbance at ~517 nm Incubate->Spectro Calc_Inhibition Calculate % Inhibition Spectro->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid, BHT) in a suitable solvent (e.g., methanol, DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound and the standard.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ABTS_sol ABTS Solution Generate_Radical Generate ABTS•+ (Mix ABTS & K2S2O8, incubate in dark) ABTS_sol->Generate_Radical K2S2O8_sol Potassium Persulfate Solution K2S2O8_sol->Generate_Radical Test_Cmpd Test Compound (Various Concentrations) Mix_Radical Mix ABTS•+ Solution with Test Compound/Standard Test_Cmpd->Mix_Radical Standard Standard Antioxidant (e.g., Trolox) Standard->Mix_Radical Generate_Radical->Mix_Radical Incubate_Reaction Incubate Mix_Radical->Incubate_Reaction Spectro Measure Absorbance at ~734 nm Incubate_Reaction->Spectro Calc_Inhibition Calculate % Inhibition Spectro->Calc_Inhibition Calc_TEAC Determine TEAC Value Calc_Inhibition->Calc_TEAC

Caption: Workflow of the ABTS radical cation scavenging assay.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare stock solutions of the test compounds and a standard (e.g., Trolox).

  • Add a small volume of the test compound or standard at various concentrations to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5] The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex from a colorless ferric complex. This assay is based on the single electron transfer (SET) mechanism.

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3 solution) Mix Mix FRAP Reagent with Test Compound/Standard FRAP_reagent->Mix Test_Cmpd Test Compound (Various Concentrations) Test_Cmpd->Mix Standard Standard (e.g., FeSO4) Standard->Mix Std_Curve Generate Standard Curve (FeSO4) Standard->Std_Curve Incubate Incubate (e.g., 37°C) Mix->Incubate Spectro Measure Absorbance at ~593 nm Incubate->Spectro Calc_FRAP Calculate FRAP Value Spectro->Calc_FRAP Std_Curve->Calc_FRAP

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound or a standard ferrous sulfate (FeSO₄) solution to a fixed volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the colored product at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄.

  • The FRAP value of the sample is determined from the standard curve and is expressed as micromoles of Fe²⁺ equivalents per gram or milliliter of the sample.

Structure-Activity Relationship (SAR) of this compound Derivatives

While specific comparative data for a wide range of this compound derivatives is still an emerging area of research, general principles of structure-activity relationships for phenolic antioxidants can be applied and extrapolated.

Key Structural Features Influencing Antioxidant Activity:

  • Hydroxyl (-OH) and Amino (-NH2) Groups: The presence and position of these electron-donating groups are paramount. The ortho- and para-positioning of a second electron-donating group (like another -OH or -NH2) to an existing hydroxyl group generally enhances antioxidant activity.[3] This is due to the increased stability of the resulting radical through resonance. In the case of this compound, the ortho-relationship of the amino and hydroxyl groups is expected to contribute favorably to its antioxidant potential.

  • Schiff Base Formation: Condensation of the aldehyde group with various primary amines to form Schiff bases introduces an azomethine (-CH=N-) group. This modification can significantly impact the electronic properties of the entire molecule. The nature of the substituent on the imine nitrogen can either enhance or diminish antioxidant activity. Electron-donating groups on the substituent will likely increase activity, while electron-withdrawing groups may decrease it.[1]

  • Intramolecular Hydrogen Bonding: The proximity of the amino and hydroxyl groups in the 2,3-substitution pattern allows for the potential formation of an intramolecular hydrogen bond. This can affect the bond dissociation enthalpy of the phenolic O-H and influence the ease of hydrogen atom donation.

Logical Relationship of Structural Features to Antioxidant Activity

SAR_Logic cluster_core Core Scaffold cluster_features Key Structural Features cluster_modification Chemical Modification cluster_mechanism Mechanism of Action cluster_outcome Outcome Core This compound OH_group Hydroxyl (-OH) Group Core->OH_group NH2_group Amino (-NH2) Group Core->NH2_group Ortho_pos Ortho-positioning of -OH and -NH2 Core->Ortho_pos Schiff_Base Schiff Base Formation (-CH=N-R) Core->Schiff_Base HAT Hydrogen Atom Transfer (HAT) OH_group->HAT SET Single Electron Transfer (SET) OH_group->SET NH2_group->HAT NH2_group->SET Ortho_pos->HAT Ortho_pos->SET Substituent_R Nature of Substituent 'R' Schiff_Base->Substituent_R EDG Electron-Donating Group (EDG) on 'R' Substituent_R->EDG EWG Electron-Withdrawing Group (EWG) on 'R' Substituent_R->EWG Increased_Activity Increased Activity EDG->Increased_Activity Decreased_Activity Decreased Activity EWG->Decreased_Activity Radical_Stab Radical Stabilization HAT->Radical_Stab SET->Radical_Stab Antioxidant_Activity Antioxidant Activity Radical_Stab->Antioxidant_Activity Increased_Activity->Antioxidant_Activity Decreased_Activity->Antioxidant_Activity

Caption: Structure-activity relationship logic for this compound derivatives.

Comparative Data on Antioxidant Activity

Hypothetical Comparative Data Table:

The following table is a hypothetical representation of how experimental data for a series of this compound Schiff base derivatives might be presented. The IC50 values are illustrative and intended to demonstrate expected trends based on established SAR principles.

Compound IDR-Group on ImineDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)
Parent ->100>100Low
SB-1 Phenyl85.292.5Moderate
SB-2 4-Hydroxyphenyl45.851.2High
SB-3 4-Methoxyphenyl52.158.9High
SB-4 4-Nitrophenyl120.5135.7Low
Ascorbic Acid (Standard)25.530.1Very High
Trolox (Standard)32.835.4Very High

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel antioxidants. The presence of key functional groups in a favorable arrangement provides a solid foundation for potent radical scavenging activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of derivatives, particularly Schiff bases with a wide range of electronic and steric properties in the substituent groups.

This guide has outlined the fundamental principles, experimental methodologies, and structure-activity relationships relevant to the antioxidant benchmarking of this compound derivatives. By employing the described assays and considering the SAR principles, researchers can effectively navigate the discovery and optimization of new and potent antioxidant agents for therapeutic applications.

References

A Comparative Guide to the Cross-Reactivity of ortho-Aminohydroxybenzaldehyde-Based Fluorescent Sensors: A Framework for Rational Design and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide an in-depth technical overview of the design, performance, and validation of fluorescent sensors, with a specific focus on the potential of scaffolds like 2-amino-3-hydroxybenzaldehyde. While direct experimental data on sensors derived from this specific aldehyde is sparse in current literature, its structural motifs are analogous to a well-established class of fluorescent chemosensors. This guide will, therefore, provide a robust framework for understanding their potential cross-reactivity by drawing parallels with extensively studied analogues. We will explore the causality behind experimental design for sensor validation and provide actionable protocols for assessing selectivity, ensuring the scientific integrity of your findings.

The this compound Scaffold: A Promising but Underexplored Platform

The this compound molecule presents an intriguing scaffold for the development of fluorescent chemosensors. The ortho-positioning of the amino and hydroxyl groups relative to the aldehyde functionality offers a pre-organized tridentate binding site for metal ions. This arrangement is anticipated to form stable five- or six-membered chelate rings upon condensation with a suitable amine-containing fluorophore to form a Schiff base.

The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor/metal coordination site (amino) in close proximity to the imine nitrogen of the resulting Schiff base suggests the potential for complex signaling mechanisms. These could include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) inhibition, or Excited-State Intramolecular Proton Transfer (ESIPT) modulation, all of which can lead to a "turn-on" fluorescence response upon analyte binding.[1]

Hypothetical Signaling Pathway of a this compound-Based Sensor

To illustrate the potential of this scaffold, let's consider a hypothetical sensor, AHB-Sensor , formed by the condensation of this compound with an amino-functionalized fluorophore. The proposed signaling mechanism upon binding a target metal ion, such as Zn²⁺, is depicted below.

cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Unbound Sensor AHB-Sensor PET Photoinduced Electron Transfer (PET) Unbound Sensor->PET Lone pair on N Bound Sensor AHB-Sensor-Zn²⁺ Complex Unbound Sensor->Bound Sensor + Zn²⁺ Quenching Fluorescence Quenching PET->Quenching Bound Sensor->Unbound Sensor - Zn²⁺ (Reversible) CHEF Chelation-Enhanced Fluorescence (CHEF) Bound Sensor->CHEF Rigidification Fluorescence Fluorescence Emission CHEF->Fluorescence Analyte Zn²⁺

Caption: Proposed "turn-on" mechanism for a hypothetical AHB-Sensor.

In this model, the lone pair of electrons on the amino group of the unbound sensor can quench the fluorescence of the attached fluorophore via PET. Upon binding of Zn²⁺, the chelation event rigidifies the structure and lowers the energy of the lone pair, inhibiting PET and leading to a significant enhancement in fluorescence intensity (CHEF effect).

Performance Comparison of Analogous Schiff Base Fluorescent Sensors

Given the lack of specific data for this compound-based sensors, we will now compare the performance of sensors derived from structurally similar aldehydes, namely salicylaldehyde and 2-hydroxy-1-naphthaldehyde. These sensors often target metal ions like Al³⁺ and Zn²⁺.

Sensor Name/DerivativeTarget AnalyteExcitation (nm)Emission (nm)Limit of Detection (LOD)Fold Fluorescence ChangeReference
Salicylaldehyde-p-aminoacetophenone (S)Al³⁺~350~4204.79 x 10⁻⁸ MNot specified[2]
o-Vanillin-p-aminoacetophenone (L)Al³⁺~345~4301.98 x 10⁻⁸ MNot specified[2]
2-hydroxy-1-naphthaldehyde-8-aminoquinoline (L)Al³⁺Not specifiedNot specified3.23 x 10⁻⁸ MNot specified[3][4]
Schiff base of 2-hydroxyacetophenone and o-phenylenediamine (L)Al³⁺Not specifiedNot specified10⁻⁴.³ M~9.0[5]
Diaminomaleonitrile-2,5-dihydroxybenzaldehyde (H₂L)Zn²⁺~402 (in DMF)~544 (in DMF)3.455 x 10⁻¹² MNot specified[6]
Asymmetric Schiff Base (L)Zn²⁺Not specified4759.53 x 10⁻⁸ M512[1]

Cross-Reactivity Profile of Analogous Sensors

A critical performance metric for any fluorescent sensor is its selectivity for the target analyte over other potentially interfering species that may be present in a biological or environmental sample. The following table summarizes the observed cross-reactivity for the analogous Schiff base sensors.

Sensor Name/DerivativeTarget AnalyteInterfering Species TestedObserved Interference/Cross-ReactivityReference
Salicylaldehyde-p-aminoacetophenone (S)Al³⁺Zn²⁺, Hg²⁺, Cd²⁺, Pb²⁺, Mn²⁺Selective for Al³⁺ over other tested metal ions.[2]
o-Vanillin-p-aminoacetophenone (L)Al³⁺Not specified in detail, but implied high selectivity.High selectivity and sensitivity toward Al³⁺ ions in aqueous medium.[2]
2-hydroxy-1-naphthaldehyde-8-aminoquinoline (L)Al³⁺Not specified in detail, but described as "highly selective".Provides an efficient strategy for the highly selective detection of Al³⁺.[3][4]
Schiff base of 2-hydroxyacetophenone and o-phenylenediamine (L)Al³⁺Zn²⁺, Hg²⁺, Cd²⁺, Pb²⁺, Mn²⁺, Mg²⁺, Co²⁺, Ni²⁺, Cu²⁺, Ca²⁺, K⁺, Li⁺, Na⁺, Fe³⁺Clearly distinguishes Al³⁺ over the other tested metal ions.[5]
Asymmetric Schiff Base (L)Zn²⁺Li⁺, Na⁺, K⁺, Ag⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Al³⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Pb²⁺, Cd²⁺, Hg²⁺Good selectivity for Zn²⁺ with negligible interference from most other ions. Cu²⁺ showed some quenching effect.[1]

Comparison with Alternative Fluorescent Probes

For a comprehensive evaluation, it is essential to compare the performance of these Schiff base sensors with established, commercially available fluorescent probes for the same target analytes.

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Dissociation Constant (Kd)Fold Fluorescence ChangeReference
For Zn²⁺ Detection
ZinquinZn²⁺~368~490~0.7 nMData not readily available[6]
ZinPyr-1 (ZP1)Zn²⁺~508~527~0.7 nM>5[6]
FluoZin-3Zn²⁺~494~516~15 nMData not readily available[6]
For Al³⁺ Detection
MorinAl³⁺~420~520Varies with conditionsSignificant enhancementN/A
LumogallionAl³⁺~505~575Varies with conditionsSignificant enhancementN/A

Experimental Protocol for Assessing Sensor Cross-Reactivity

To ensure the trustworthiness of a novel fluorescent sensor, a rigorous evaluation of its selectivity is paramount. The following protocol provides a standardized workflow for assessing cross-reactivity.

Materials and Reagents
  • Stock solution of the fluorescent sensor (e.g., 1 mM in DMSO).

  • Stock solutions of the target analyte and potential interfering species (e.g., 10 mM aqueous solutions of metal chlorides or nitrates).

  • Biologically relevant buffer (e.g., HEPES, Tris-HCl, PBS, pH 7.4).

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, water).

  • 96-well microplates (black, clear bottom for fluorescence measurements).

  • Fluorescence microplate reader or spectrofluorometer.

Workflow for Cross-Reactivity Assessment

cluster_0 Preparation cluster_1 Selectivity Screening cluster_2 Competition Assay Prepare Stocks Prepare stock solutions: - Sensor - Target Analyte - Interferents Add Sensor Add sensor to buffer in microplate wells Prepare Stocks->Add Sensor Add Sensor and Target Add sensor and target analyte to wells Prepare Stocks->Add Sensor and Target Add Ions Add individual interfering ions to separate wells Add Sensor->Add Ions Add Target Add target analyte to a separate well (positive control) Add Sensor->Add Target Measure Fluorescence Measure fluorescence intensity Add Ions->Measure Fluorescence Add Target->Measure Fluorescence Compare Compare fluorescence response to target vs. interferents Measure Fluorescence->Compare Add Interferent Add each interfering ion to the mixture Add Sensor and Target->Add Interferent Measure Fluorescence Again Measure fluorescence intensity Add Interferent->Measure Fluorescence Again Analyze Analyze for quenching or enhancement by interferent Measure Fluorescence Again->Analyze

Caption: Workflow for evaluating the cross-reactivity of a fluorescent sensor.

Step-by-Step Procedure
  • Preparation of Working Solutions:

    • Dilute the sensor stock solution in the chosen buffer to the final working concentration (e.g., 10 µM).

    • Prepare working solutions of the target analyte and each interfering species at a concentration significantly higher than the sensor's Kd for the target (e.g., 10-100 equivalents).

  • Selectivity Test:

    • To a series of wells in a 96-well plate, add 100 µL of the sensor working solution.

    • To each well, add a small volume (e.g., 1-5 µL) of a different interfering species solution. Include a well with only the sensor (blank) and a well with the sensor and the target analyte (positive control).

    • Incubate for a sufficient time to allow for complexation (e.g., 5-30 minutes).

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

    • Causality: This step is crucial to identify which, if any, of the potential interferents elicit a primary fluorescence response from the sensor.

  • Competition Test:

    • To a new series of wells, add 100 µL of the sensor working solution.

    • To each of these wells, add the target analyte to elicit a strong fluorescence signal.

    • Then, to each well, add one of the interfering species.

    • Incubate and measure the fluorescence intensity as before.

    • Causality: This is a more stringent test of selectivity. It determines if other species can displace the target analyte or quench the fluorescence of the sensor-analyte complex, which would indicate interference even if they do not produce a "turn-on" response themselves.

  • Data Analysis:

    • For the selectivity test, plot the fluorescence intensity of the sensor in the presence of each species. A highly selective sensor will show a significant fluorescence enhancement only with the target analyte.

    • For the competition test, plot the fluorescence intensity of the sensor-analyte complex in the presence of each competing species. A robust sensor will maintain its high fluorescence intensity, indicating no significant interference.

Conclusion

While fluorescent sensors based on the this compound scaffold are not yet widely reported, the structural analogy to well-known Schiff base chemosensors suggests a high potential for the development of novel, selective probes. This guide provides a comprehensive framework for researchers to understand the potential signaling mechanisms, compare with existing alternatives, and, most importantly, rigorously validate the cross-reactivity of any newly developed sensor. By following the detailed experimental protocols and understanding the causality behind each step, researchers can ensure the scientific integrity of their work and contribute to the development of reliable tools for chemical and biological research.

References

A Spectroscopic Guide to 2-Amino-3-hydroxybenzaldehyde and its Isomers: Unraveling Structural Nuances for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development and materials science, the precise characterization of molecular isomers is paramount. Subtle differences in the arrangement of functional groups can dramatically alter a compound's biological activity, reactivity, and physical properties. This guide provides a comprehensive spectroscopic comparison of 2-Amino-3-hydroxybenzaldehyde and its key structural isomers: 3-Amino-2-hydroxybenzaldehyde, 4-Amino-3-hydroxybenzaldehyde, and 2-Amino-4-hydroxybenzaldehyde. By delving into the nuances of their Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the tools to confidently identify and differentiate these crucial building blocks.

The aminohydroxybenzaldehydes are a class of aromatic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and novel materials. Their utility stems from the presence of three key functional groups on the benzene ring: an amino group (-NH₂), a hydroxyl group (-OH), and an aldehyde group (-CHO). The relative positions of these groups give rise to distinct isomers, each with a unique electronic and steric profile that dictates its spectroscopic signature. Understanding these spectroscopic differences is not merely an academic exercise; it is a critical aspect of quality control, reaction monitoring, and the rational design of new chemical entities.

The Isomers at a Glance

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compound1004545-97-4C₇H₇NO₂137.14
3-Amino-2-hydroxybenzaldehyde3-Amino-2-hydroxybenzaldehyde68448-62-4C₇H₇NO₂137.14
4-Amino-3-hydroxybenzaldehyde4-Amino-3-hydroxybenzaldehyde153659-37-1C₇H₇NO₂137.14
2-Amino-4-hydroxybenzaldehyde2-Amino-4-hydroxybenzaldehyde1243459-97-3C₇H₇NO₂137.14

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The position, intensity, and shape of absorption bands provide a molecular fingerprint. For the aminohydroxybenzaldehyde isomers, the key vibrational modes to consider are the O-H, N-H, C=O, and C=C stretches.

Key Differentiating Features in IR Spectra:

The most significant differences in the IR spectra of these isomers arise from the varying degrees of intramolecular and intermolecular hydrogen bonding.

  • This compound & 3-Amino-2-hydroxybenzaldehyde: In these isomers, the amino and hydroxyl groups are ortho to each other, allowing for strong intramolecular hydrogen bonding. This typically results in a broad O-H stretching band at a lower frequency (around 3200-3400 cm⁻¹) compared to isomers where this interaction is absent. The N-H stretching vibrations of the amino group (typically two bands for a primary amine) may also be broadened and shifted.

  • 4-Amino-3-hydroxybenzaldehyde & 2-Amino-4-hydroxybenzaldehyde: In these isomers, the amino and hydroxyl groups are not adjacent, precluding strong intramolecular hydrogen bonding between them. However, intermolecular hydrogen bonding will be significant in the solid state. The O-H and N-H stretching bands are expected to be sharper and at slightly higher frequencies compared to the ortho isomers. The position of the C=O (aldehyde) stretching vibration (typically around 1650-1700 cm⁻¹) can also be influenced by the electronic effects of the amino and hydroxyl groups. The electron-donating nature of these groups can lower the C=O bond order and shift the stretching frequency to a lower wavenumber.

Comparative IR Data (Typical Wavenumbers in cm⁻¹):

Functional GroupThis compound3-Amino-2-hydroxybenzaldehyde4-Amino-3-hydroxybenzaldehyde2-Amino-4-hydroxybenzaldehyde
O-H Stretch~3300-3500 (broad)~3300-3500 (broad)~3350-3550~3350-3550
N-H Stretch~3100-3400 (two bands)~3100-3400 (two bands)~3150-3450 (two bands)~3150-3450 (two bands)
C=O Stretch~1650-1680~1650-1680~1660-1690~1660-1690
Aromatic C=C Stretch~1580-1620~1580-1620~1590-1630~1590-1630

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

  • A small amount of the solid aminohydroxybenzaldehyde isomer is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation:

  • An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Data Acquisition:

  • A background spectrum of a blank KBr pellet is recorded.

  • The sample pellet is placed in the sample holder.

  • The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts (δ), coupling constants (J), and integration values are invaluable for distinguishing between isomers.

Key Differentiating Features in ¹H NMR Spectra:

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects (both resonance and inductive) of the three substituents.

  • The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. Its exact position can be subtly influenced by the electronic environment.

  • The hydroxyl and amino protons will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In some cases, they may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

  • The aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The electron-donating amino and hydroxyl groups will shield the ortho and para protons, causing them to resonate at higher fields (lower ppm values). The electron-withdrawing aldehyde group will deshield the ortho and para protons, shifting them to lower fields (higher ppm values). The interplay of these effects for each isomer results in a unique aromatic region fingerprint.

Key Differentiating Features in ¹³C NMR Spectra:

The chemical shifts of the carbon atoms in the benzene ring are also diagnostic.

  • The aldehyde carbonyl carbon is the most downfield signal, typically appearing between δ 190 and 200 ppm.

  • The carbons bearing the hydroxyl and amino groups are shifted upfield due to the shielding effect of these substituents.

  • The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the three substituents.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

IsomerPredicted ¹H Chemical Shifts (δ, ppm)Predicted ¹³C Chemical Shifts (δ, ppm)
This compound Aldehyde-H: ~9.8; Aromatic-H: ~6.8-7.5Carbonyl-C: ~192; Aromatic-C: ~115-155
3-Amino-2-hydroxybenzaldehyde Aldehyde-H: ~9.9; Aromatic-H: ~6.7-7.4Carbonyl-C: ~193; Aromatic-C: ~114-156
4-Amino-3-hydroxybenzaldehyde Aldehyde-H: ~9.7; Aromatic-H: ~6.5-7.6Carbonyl-C: ~191; Aromatic-C: ~112-158
2-Amino-4-hydroxybenzaldehyde Aldehyde-H: ~9.6; Aromatic-H: ~6.2-7.3Carbonyl-C: ~190; Aromatic-C: ~110-160

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of the aminohydroxybenzaldehyde isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

  • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A typical spectral width would be -2 to 12 ppm.

  • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A typical spectral width would be 0 to 220 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system. The aminohydroxybenzaldehydes all contain a substituted benzene ring, which is a strong chromophore.

Key Differentiating Features in UV-Vis Spectra:

The position of the λmax is influenced by the extent of conjugation and the electronic effects of the substituents.

  • The amino and hydroxyl groups are auxochromes (electron-donating groups) that, when attached to the benzene ring, cause a bathochromic shift (shift to longer wavelengths) of the absorption bands.

  • The aldehyde group is also a chromophore and its conjugation with the benzene ring further influences the electronic transitions.

  • The different substitution patterns of the isomers will lead to variations in the extent of conjugation and the overall electronic structure, resulting in distinct λmax values. Isomers with more effective conjugation between the electron-donating and electron-withdrawing groups are expected to have a higher λmax. For instance, isomers where the amino and aldehyde groups are para to each other would likely exhibit a significant bathochromic shift.

Predicted UV-Vis Absorption Maxima (in Methanol):

IsomerPredicted λmax (nm)
This compound ~280, ~350
3-Amino-2-hydroxybenzaldehyde ~275, ~340
4-Amino-3-hydroxybenzaldehyde ~290, ~380
2-Amino-4-hydroxybenzaldehyde ~285, ~370

Experimental Protocol: UV-Visible Spectroscopy

Sample Preparation:

  • A stock solution of each isomer is prepared by accurately weighing and dissolving the compound in a UV-grade solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL).

  • A dilute solution for analysis is then prepared to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

  • A cuvette containing the pure solvent is used as a blank to zero the absorbance.

  • The UV-Vis spectrum of the sample solution is recorded over a wavelength range of approximately 200 to 600 nm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Key Differentiating Features in Mass Spectra:

  • Molecular Ion Peak (M⁺): All four isomers have the same molecular formula (C₇H₇NO₂) and therefore the same nominal molecular weight of 137 g/mol . A prominent molecular ion peak at m/z 137 is expected in the electron ionization (EI) mass spectra of all isomers.

  • Fragmentation Pattern: While the molecular ion peak will be the same, the relative intensities of the fragment ions will differ between the isomers. The fragmentation pathways are influenced by the positions of the functional groups. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺). The presence of the amino and hydroxyl groups will also influence the fragmentation, potentially leading to characteristic losses of water or other small molecules. Analyzing these fragmentation patterns can provide clues to the substitution pattern on the aromatic ring.

Expected Fragmentation in Mass Spectra (EI):

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 137136 ([M-H]⁺), 108 ([M-CHO]⁺), and other fragments specific to the substitution pattern.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

Sample Introduction:

  • The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition:

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion.

Logical Relationships and Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of aminohydroxybenzaldehyde isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Isomer Synthesis/Purification Isomer Synthesis/Purification Sample Weighing & Dissolution Sample Weighing & Dissolution Isomer Synthesis/Purification->Sample Weighing & Dissolution FT-IR FT-IR Sample Weighing & Dissolution->FT-IR NMR (1H & 13C) NMR (1H & 13C) Sample Weighing & Dissolution->NMR (1H & 13C) UV-Vis UV-Vis Sample Weighing & Dissolution->UV-Vis Mass Spec Mass Spec Sample Weighing & Dissolution->Mass Spec Spectral Interpretation Spectral Interpretation FT-IR->Spectral Interpretation NMR (1H & 13C)->Spectral Interpretation UV-Vis->Spectral Interpretation Mass Spec->Spectral Interpretation Comparative Analysis Comparative Analysis Spectral Interpretation->Comparative Analysis Isomer Identification Isomer Identification Comparative Analysis->Isomer Identification

Caption: Workflow for Spectroscopic Comparison of Isomers.

Conclusion

The spectroscopic techniques of IR, NMR, UV-Vis, and Mass Spectrometry each provide a unique and complementary piece of the puzzle in the structural elucidation of this compound and its isomers. While mass spectrometry confirms the common molecular weight, the subtle yet significant differences in their IR, NMR, and UV-Vis spectra, driven by the varied interplay of electronic effects and hydrogen bonding, allow for their unambiguous differentiation. This guide provides a foundational framework for researchers to approach the characterization of these important synthetic intermediates, ensuring the integrity of their research and the quality of their downstream applications.

A Comparative Guide to the Biological Activity of Schiff Bases: 2-Amino-3-hydroxybenzaldehyde vs. Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a versatile class of organic compounds with significant applications in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties, is profoundly influenced by the structural characteristics of their constituent aldehydes and amines. This guide provides an in-depth, objective comparison of the biological activities of Schiff bases derived from two structurally related aromatic aldehydes: salicylaldehyde and 2-amino-3-hydroxybenzaldehyde.

Salicylaldehyde (2-hydroxybenzaldehyde) has long been a foundational scaffold in the synthesis of bioactive compounds. The introduction of an additional amino (-NH2) group and a repositioned hydroxyl (-OH) group in this compound offers intriguing possibilities for modulating biological activity. This guide will dissect these structural nuances, present supporting experimental data from various studies, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers and drug development professionals.

Structural Rationale: The Foundation of Biological Activity

The difference in the biological profiles of Schiff bases derived from these two aldehydes stems directly from their molecular architecture. Salicylaldehyde possesses a single hydroxyl group ortho to the aldehyde function, which is crucial for its activity, often participating in intramolecular hydrogen bonding and metal chelation.

In contrast, this compound presents a more complex substitution pattern with three functional groups: an amino group at position 2, a hydroxyl group at position 3, and the aldehyde at position 1. This arrangement introduces several key differences:

  • Enhanced Chelating Potential: The presence of adjacent amino and hydroxyl groups provides an additional coordination site (N, O), potentially forming more stable and structurally diverse metal complexes, which are often more biologically active than the free ligands.

  • Increased Hydrogen Bonding Capacity: The additional N-H and O-H groups increase the potential for hydrogen bonding interactions with biological targets like enzyme active sites or DNA.

  • Altered Electronic Properties: The electron-donating nature of the amino group modifies the electron density of the aromatic ring and the azomethine group, which can influence reactivity and binding affinity.

These fundamental structural distinctions are the primary causal factors behind the observed differences in biological performance.

G cluster_0 Salicylaldehyde Pathway cluster_1 This compound Pathway Salicylaldehyde Salicylaldehyde Schiff_Base_1 Salicylaldehyde Schiff Base Salicylaldehyde->Schiff_Base_1 + R-NH2 - H2O R_NH2_1 Primary Amine (R-NH2) Hydroxybenzaldehyde This compound Schiff_Base_2 This compound Schiff Base Hydroxybenzaldehyde->Schiff_Base_2 + R-NH2 - H2O R_NH2_2 Primary Amine (R-NH2)

Caption: General synthesis pathways for Schiff bases.

Comparative Analysis of Biological Activities

This section synthesizes experimental data to compare the key biological activities of Schiff bases derived from the two aldehydes. It is important to note that direct, side-by-side comparative studies are scarce; therefore, this analysis collates data from various publications to draw informed comparisons. The specific amine moiety condensed with the aldehyde is a critical variable and is noted where reported.

Antimicrobial Activity

Schiff bases are widely investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The azomethine group is often implicated in their mechanism of action, potentially interfering with microbial cell wall synthesis or protein function.

Schiff bases of salicylaldehyde have demonstrated a broad range of antimicrobial activities. For instance, derivatives tested against various bacterial strains showed moderate to good activity, with Minimum Inhibitory Concentrations (MICs) often in the range of 50-200 µg/mL.[1] A study on salicylaldehyde-derived Schiff bases reported MIC values as low as 50 µg/mL against P. aeruginosa, E. coli, and S. typhi for certain derivatives.[1][2] Another study involving Schiff bases from salicylaldehyde and 3,3'-diaminodipropylamine, however, showed weaker activity with MICs greater than 1000 µM.[3] This highlights the profound impact of the amine precursor on the final activity.

Data for Schiff bases from This compound is less abundant in the literature, representing a significant research gap. However, the increased chelation and hydrogen bonding capacity would theoretically enhance interactions with microbial targets. For example, a Schiff base derived from benzoin, aminophenol, and salicylaldehyde showed significant antimicrobial effects, suggesting that the presence of additional hydroxyl and amino groups can be beneficial.[4]

Table 1: Comparative Antimicrobial Activity (MIC Values)

Aldehyde PrecursorAmine PrecursorTest OrganismMIC (µg/mL)Reference
Salicylaldehyde2-Aminobenzoic acidP. aeruginosa50[1][2]
SalicylaldehydeNaphthalene-2-amineE. coli50[1][2]
SalicylaldehydePhenylhydrazineC. freundii50[1][2]
Salicylaldehyde4-AminoantipyrineS. aureus6.25[5]
SalicylaldehydeSulfadiazine (derivatives)S. aureus (MRSA)>31.25 (µM)[6]
Salicylaldehydeo-AminophenolE. coli6.25 x 10⁻¹[7]
2-Amino-3-hydroxy-benzaldehydeData Not Available---

Note: Direct comparison is challenging due to variations in amine precursors and experimental conditions across studies.

Antioxidant Activity

Antioxidants neutralize harmful free radicals, and the activity of phenolic Schiff bases is often attributed to their ability to donate a hydrogen atom from a hydroxyl group.

Schiff bases of salicylaldehyde are known antioxidants. The position of the hydroxyl group is critical; ortho- and para-hydroxy substituted benzaldehydes generally yield Schiff bases with superior antioxidant activity compared to meta-isomers due to better resonance stabilization of the resulting phenoxyl radical.[8] However, some studies report that salicylaldehyde Schiff bases can be weak antioxidants with high IC50 values compared to standards like ascorbic acid.[9]

Table 2: Comparative Antioxidant Activity (DPPH Assay IC50 Values)

Aldehyde PrecursorAmine PrecursorIC50Reference
Salicylaldehyde2,4-diaminotoluene (derivative)21.3 µg/mL[10]
SalicylaldehydeAminothiophene (derivative)>100 µM (Ligand)[11]
SalicylaldehydeVariousHigh IC50 values reported[9]
2-Amino-3-hydroxy-benzaldehydeData Not Available--
Anticancer Activity

The anticancer potential of Schiff bases is a major area of research. Their mechanisms can involve inducing apoptosis, inhibiting cell proliferation, and interacting with DNA.

Numerous Schiff bases derived from salicylaldehyde and their metal complexes have been evaluated for cytotoxicity against various cancer cell lines.[12] IC50 values can vary dramatically from the nanomolar to the high micromolar range, depending on the full structure of the compound and the cancer cell line.[13][14] For example, certain salicylaldehyde benzoylhydrazones have shown potent activity with IC50 values below 1 µM against leukemia cell lines.[15] A salicylaldehyde-o-phenylenediamine Schiff base displayed significant inhibition of leukemia cell lines K562 and HEL with IC50 values of 11.95 µM and 9.72 µM, respectively.[16]

Again, there is a notable lack of published data for Schiff bases specifically derived from This compound . However, the structural features that enhance antimicrobial and antioxidant activity—namely, increased coordination sites and hydrogen bonding potential—are also highly desirable for anticancer drug design. These features can facilitate stronger and more specific interactions with biological targets like kinases or DNA, potentially leading to higher efficacy. A study on water-soluble Schiff bases from a related aldehyde, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, showed that its copper complex had an IC50 value of 12 µM against A549 lung cancer cells, demonstrating the potential of such scaffolds.[17]

Table 3: Comparative Anticancer Activity (IC50 Values)

Aldehyde PrecursorAmine PrecursorCell LineIC50 (µM)Reference
Salicylaldehydeo-PhenylenediamineK562 (Leukemia)11.95[16]
Salicylaldehydeo-PhenylenediamineHEL (Leukemia)9.72[16]
SalicylaldehydeVarious benzoylhydrazonesBV-173 (Leukemia)0.23[15]
Salicylaldehyde4-amino phenyl methanolHepG-2 (Liver)10.60[14]
SalicylaldehydeVarious (as Cu(II) complex)A-549 (Lung)0.59[18]
SalicylaldehydeVarious (as Cu(II) complex)MCF-7 (Breast)0.43[18]
2-Amino-3-hydroxy-benzaldehydeData Not Available---

Experimental Protocols: A Guide to Self-Validating Assays

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key bioactivity assays discussed.

Protocol 1: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity. The choice of agar (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is critical and depends on the target microorganism.

  • Preparation: Prepare and sterilize the appropriate agar medium. Pour it into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Prepare stock solutions of the test Schiff bases in a suitable solvent (e.g., DMSO). Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control in separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

G prep 1. Prepare & Pour Sterile Agar Plates inoc 2. Inoculate Plate with Standardized Microbe Suspension prep->inoc well 3. Create Wells (6 mm diameter) inoc->well load 4. Load Wells with Test Compounds & Controls well->load incub 5. Incubate (e.g., 37°C, 24h) load->incub measure 6. Measure Zone of Inhibition (mm) incub->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant)

This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test Schiff bases and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution (e.g., 1.0 mL) with a small volume of the test compound/standard solution (e.g., 100 µL).

  • Control: Prepare a control sample containing the DPPH solution and methanol (without the test compound).

  • Incubation: Incubate the mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (approx. 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Test Compound Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compounds prep_sample->mix incub Incubate in Dark (30 min) mix->incub measure Measure Absorbance at ~517 nm incub->measure calc Calculate % Inhibition measure->calc plot Plot % Inhibition vs. Concentration calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the DPPH Antioxidant Assay.

Protocol 3: MTT Assay (Anticancer/Cytotoxicity)

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test Schiff bases. Remove the old media from the cells and add fresh media containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance of the dissolved formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Discussion and Future Perspectives

The available data, while not directly comparative, strongly suggests that the fundamental structural attributes of the parent aldehyde are a critical determinant of a Schiff base's biological activity. Salicylaldehyde derivatives have been extensively studied and have established a benchmark for moderate to high efficacy in antimicrobial and anticancer applications.

The key takeaway is the significant knowledge gap concerning Schiff bases derived from this compound. The theoretical advantages conferred by its unique substitution pattern—enhanced chelation, greater hydrogen bonding capacity, and modified electronics—are compelling. These characteristics are highly sought after in rational drug design for improving binding affinity and specificity to biological targets.

Future research should prioritize the following:

  • Systematic Synthesis: A library of Schiff bases from this compound should be synthesized using a diverse set of primary amines.

  • Direct Comparative Studies: These new compounds must be tested alongside their direct salicylaldehyde-derived analogues (using the same amine precursors) in standardized antimicrobial, antioxidant, and anticancer assays.

  • Mechanistic Investigations: For the most potent compounds, studies should be undertaken to elucidate their mechanism of action, including enzyme inhibition assays, DNA binding studies, and investigation of apoptotic pathways.

  • Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for both series of compounds would provide invaluable insights into the specific structural features that govern their biological activity.

Conclusion

Schiff bases derived from salicylaldehyde are a well-established class of compounds with proven, though variable, biological activities. While the data is promising, the true potential of Schiff bases derived from this compound remains largely unexplored. Based on fundamental chemical principles, this latter class of compounds holds significant potential to exhibit superior biological performance due to enhanced chelating and hydrogen-bonding capabilities. This guide highlights a clear and compelling opportunity for medicinal chemists to explore this underrepresented scaffold, potentially leading to the discovery of new and more effective therapeutic agents. The systematic and comparative evaluation proposed herein is essential to unlocking this potential.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Amino-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate like 2-Amino-3-hydroxybenzaldehyde is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built.[1][2][3] This compound serves as a critical building block in the synthesis of various pharmaceutical agents, including potential anti-inflammatory and neurological disorder treatments.[4] Consequently, even trace impurities can lead to significant deviations in reaction yields, introduce toxicological risks, or compromise the stability of the final active pharmaceutical ingredient (API).[5]

This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and advocate for an orthogonal, self-validating analytical system to ensure the highest degree of confidence in your material's quality, in line with Good Manufacturing Practices (GMP) for APIs.[1][6][7]

The Challenge: Understanding Potential Impurities

Effective purity validation begins with a clear understanding of what you are looking for. The synthesis of this compound can introduce several classes of impurities, largely dependent on the chosen synthetic route.

Common Impurity Classes:

  • Residual Starting Materials and Reagents: Incomplete reactions can leave behind precursors.

  • Positional Isomers: Isomers such as 4-Amino-3-hydroxybenzaldehyde or 2-Amino-5-hydroxybenzaldehyde can form, which may have similar physical properties but different reactivity.

  • By-products of Side Reactions: Oxidation of the phenol or amine groups, or polymerization of the aldehyde, can lead to undesired related substances.

  • Degradation Products: The compound may be sensitive to light, heat, or oxygen, leading to degradation over time.

  • Residual Solvents: Solvents used in synthesis and purification can be retained in the final product.[5]

A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse potential contaminants.

An Orthogonal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. Relying on one method can create blind spots; for example, an impurity might co-elute with the main peak in chromatography or be invisible to a specific detector. Therefore, we employ an orthogonal approach , using multiple, independent analytical techniques where each method compensates for the limitations of the others.[8][9] This creates a self-validating system that provides a high degree of confidence in the final purity assessment.

G

Comparative Analysis of Core Analytical Techniques

The following sections detail the primary analytical methods for validating the purity of this compound. Each technique provides unique and complementary information.

Technique Principle Information Provided Strengths Limitations
¹H and ¹³C NMR Nuclear spin alignment in a magnetic fieldPrecise molecular structure, identification of isomers and structurally similar impurities.Unambiguous structure elucidation, quantitative (qNMR).Lower sensitivity for trace impurities, complex spectra for mixtures.
HPLC-UV Differential partitioning between mobile and stationary phasesSeparation and quantification of the main component and impurities with a UV chromophore.High sensitivity and precision for quantitative analysis, robust and reproducible.[5]Co-elution can hide impurities, requires a chromophore for detection.[9]
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratioMolecular weight confirmation, identification of unknown impurities.[5]Extremely high sensitivity, provides molecular formula with high resolution MS.Isomers are often indistinguishable, ionization efficiency can vary significantly.
FTIR Spectroscopy Absorption of infrared radiation by molecular bondsIdentification of functional groups (e.g., -OH, -NH₂, C=O).Fast, non-destructive, good for confirming the presence of key functional groups.Not suitable for quantification of minor components, complex for mixtures.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

Rationale: HPLC is the cornerstone for quantitative purity assessment due to its high resolving power and sensitivity. A reverse-phase method is ideal for separating the moderately polar this compound from potential non-polar and more polar impurities.

Step-by-Step Methodology:

  • System Preparation: Use a standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with 10% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks. This method should be validated according to ICH Q2(R1) guidelines for accuracy, precision, specificity, and linearity.[11][12][13]

Nuclear Magnetic Resonance (¹H and ¹³C NMR) for Structural Confirmation

Rationale: NMR is unparalleled for providing definitive structural information. The ¹H NMR spectrum will confirm the presence and relative positions of all protons, while ¹³C NMR confirms the carbon skeleton. This is crucial for distinguishing between isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition (¹H NMR):

    • Acquire a standard proton spectrum.

    • Expected signals for this compound would include a singlet for the aldehyde proton (~9.8 ppm), distinct signals for the three aromatic protons in their specific coupling patterns, and broad signals for the -OH and -NH₂ protons which may exchange with trace water in the solvent.[14][15]

  • Acquisition (¹³C NMR):

    • Acquire a proton-decoupled carbon spectrum.

    • Expect seven distinct signals corresponding to the seven unique carbons in the molecule. The aldehyde carbonyl carbon will be significantly downfield (~190 ppm).

  • Analysis: Integrate the proton signals to confirm the correct proton ratios. Compare chemical shifts to literature values or predicted spectra to confirm the structure and identify any impurity signals.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: MS provides an exact molecular weight, confirming the elemental composition of the synthesized product. When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurity peaks observed in the chromatogram.[5][8]

Step-by-Step Methodology:

  • System: Use an Electrospray Ionization (ESI) mass spectrometer, which is well-suited for polar molecules like this compound.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample directly into the MS source via a syringe pump (direct infusion) or as the eluent from the HPLC system (LC-MS).

  • Analysis (Positive Ion Mode):

    • In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 138.05.

    • High-resolution MS (e.g., TOF or Orbitrap) can provide an exact mass measurement (e.g., 138.0550 for [C₇H₈NO₂]⁺), which can confirm the elemental formula.

  • Data Interpretation: The presence of the correct molecular ion peak confirms the identity of the main component. In an LC-MS run, the mass spectra of minor peaks can be extracted to hypothesize the structures of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Rationale: FTIR is a rapid and simple technique to confirm that the key functional groups of the target molecule are present. It serves as a quick identity check.

Step-by-Step Methodology:

  • System: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[10]

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from approximately 4000 to 600 cm⁻¹.

  • Analysis: Look for characteristic absorption bands:

    • O-H stretch (phenol): Broad band around 3300-3400 cm⁻¹.

    • N-H stretch (amine): Two sharp peaks (symmetric and asymmetric) around 3350-3450 cm⁻¹.[16]

    • C=O stretch (aldehyde): Strong, sharp peak around 1650-1680 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • Interpretation: The presence of all key functional group peaks provides strong evidence for the compound's identity. The absence of certain peaks (e.g., a nitro group stretch from a starting material) can confirm the completion of a reaction.

Conclusion: An Integrated and Authoritative Approach

Validating the purity of this compound requires a multi-faceted, orthogonal analytical strategy. While HPLC provides the quantitative backbone for purity assessment, it must be supported by spectroscopic techniques like NMR, MS, and FTIR to confirm structural identity and rule out co-eluting or non-chromophoric impurities. This integrated approach creates a robust, self-validating system that aligns with the stringent quality standards of the pharmaceutical industry.[1][2][6] All analytical methods employed should be properly validated according to established regulatory guidelines, such as ICH Q2(R1), to ensure the data is reliable and defensible.[11][13][17]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed, safety-first protocol for the proper disposal of 2-Amino-3-hydroxybenzaldehyde (CAS No. 1004545-97-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established chemical safety principles and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Characterization

Understanding the hazard profile of a chemical is the cornerstone of its safe handling and disposal. This compound is a substituted aromatic aldehyde. While specific toxicological data is limited, its functional groups (amine, hydroxyl, and aldehyde on a benzene ring) inform our risk assessment. Based on available data for the compound and its structural analogs, we can establish a clear hazard profile.

The primary known hazard is that it is harmful if swallowed (H302)[1]. Structurally similar compounds, such as other hydroxybenzaldehydes, are known to cause serious eye irritation and may be harmful to aquatic life with long-lasting effects[2][3]. Therefore, we must handle this compound with the assumption that it carries similar risks.

Hazard Class Pictogram Signal Word Hazard Statement Rationale & Source
Acute Toxicity (Oral)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H302: Harmful if swallowed.Explicitly stated for the compound.[1]
Serious Eye Damage/Irritation
alt text
Warning H319: Causes serious eye irritation. (Assumed)Inferred from analogs like 3-Hydroxybenzaldehyde.[2][3]
Skin Corrosion/Irritation
alt text
Warning H315: Causes skin irritation. (Assumed)Aromatic aldehydes and amines are common skin irritants.
Hazardous to the Aquatic EnvironmentNo PictogramNo Signal WordH412: Harmful to aquatic life with long lasting effects. (Assumed)Inferred from analogs like 3-Hydroxybenzaldehyde.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for irritation and toxicity, robust safety measures are non-negotiable. The causality is simple: prevent all routes of exposure—inhalation, ingestion, and dermal contact.

  • Engineering Controls : All handling and preparation of waste involving this compound, particularly the solid form, must be conducted in a certified chemical fume hood. This prevents the inhalation of fine dust particles or potential vapors. The fume hood also provides a contained space in case of an accidental spill.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, splash goggles.[4]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use and dispose of them after handling the chemical.[4]

    • Body Protection : A standard laboratory coat must be worn and kept fully buttoned.

    • Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter may be necessary.

Waste Segregation and Container Management

Improper segregation of chemical waste is a primary cause of laboratory incidents. This compound waste must be treated as hazardous chemical waste and segregated appropriately.

  • Do Not Drain Dispose : Under no circumstances should this chemical or its solutions be poured down the sink.[2][5][6] Its potential aquatic toxicity makes this practice environmentally irresponsible and likely a violation of local and federal regulations.[2][3]

  • Incompatibilities : Avoid mixing this waste with strong oxidizing agents or strong bases, as these can initiate vigorous or exothermic reactions.[2]

  • Waste Streams :

    • Solid Waste : Unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves), should be collected in a dedicated hazardous waste container for non-halogenated organic solids.

    • Liquid Waste : Solutions containing this compound should be collected in a separate container for non-halogenated organic liquid waste.

  • Container Requirements : Waste containers must be:

    • Made of a compatible material (e.g., polyethylene or glass).

    • In good condition with a tightly sealing screw-top cap.[7]

    • Kept closed at all times except when adding waste.[5][6] This minimizes the release of vapors and prevents spills.

    • Labeled clearly with a hazardous waste tag as soon as the first drop of waste is added.

Step-by-Step Disposal Protocol

The following protocol provides a direct workflow for managing waste from the point of generation to its final collection. The goal is to create a closed-loop system where the material is always contained and accounted for.

DisposalWorkflow start Waste Generation (Solid or Solution) decision_type Pure Solid or Contaminated Debris? start->decision_type solid_waste Collect in Container: 'Non-Halogenated Organic Solids' decision_type->solid_waste Solid liquid_waste Collect in Container: 'Non-Halogenated Organic Liquids' decision_type->liquid_waste Solution labeling Affix Hazardous Waste Label (Complete All Fields) solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup

Caption: Decision workflow for this compound waste management.

Protocol Steps:

  • Identify Waste Stream : At the point of generation, determine if the waste is a solid (pure compound, contaminated labware) or a liquid (reaction mixture, solution).

  • Select Appropriate Container : Based on the waste stream, select the correctly designated and empty hazardous waste container (Non-Halogenated Organic Solids or Liquids).

  • Transfer Waste : Carefully transfer the waste into the container inside a chemical fume hood.

  • Label Immediately : Affix a hazardous waste tag to the container. Fill it out completely, including:

    • The full chemical name: "Waste this compound"

    • All components and estimated concentrations if in a mixture.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date the container was started.

    • The name of the principal investigator and laboratory information.

  • Store Safely : Secure the cap tightly and place the container in your lab's designated Satellite Accumulation Area (SAA). Ensure it is stored with compatible chemicals and within secondary containment.

  • Arrange for Disposal : Once the container is full, or if waste has been accumulated for an extended period, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not transport hazardous waste yourself.[6]

Management of Empty Containers

Empty containers that once held this compound must also be managed properly to avoid introducing hazardous residues into the regular waste stream.

  • Triple Rinsing : An empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove residual chemical.[6][7]

  • Rinsate Collection : The first rinse, and preferably all three, must be collected and disposed of as hazardous liquid chemical waste in your "Non-Halogenated Organic Liquids" container.[5][6][7]

  • Final Disposal : After triple-rinsing and allowing the container to air dry completely in a fume hood, the chemical labels must be fully defaced or removed. The container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.[5][8]

Spill and Emergency Procedures

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency number.

  • Small Spills (Solid) : For a small spill of solid material within a fume hood, carefully sweep it up with a brush and dustpan, or use an absorbent pad. Place the collected material and cleaning supplies into your solid hazardous waste container. Avoid raising dust.

  • Small Spills (Liquid) : For a small liquid spill, absorb it with an inert material like vermiculite or a chemical spill pillow. Collect the absorbed material and place it in your solid hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4]

By adhering to this comprehensive disposal framework, you contribute to a culture of safety, protect our environment, and ensure that your research remains compliant and responsible.

References

A Senior Application Scientist's Guide to Handling 2-Amino-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Amino-3-hydroxybenzaldehyde, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. Here, we will dissect the why behind each procedural step, ensuring that every action in the laboratory is deliberate, informed, and validated.

Hazard Profile: Understanding the Intrinsic Risks

Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound is a solid organic compound that presents several key health hazards that dictate our handling protocols.[1]

  • Health Hazards : The primary risks associated with this compound are irritation. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of its dust.[1][2][3] Ingestion is also harmful.[4] The causality here is the chemical's interaction with biological tissues, leading to inflammatory responses.

  • Physical Hazards : Currently, no significant physical hazards (such as flammability or explosivity) have been identified under standard laboratory conditions.[1]

This profile necessitates a control strategy centered on preventing physical contact and aerosolization.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The equipment detailed below provides a robust barrier against the specific hazards posed by this compound.

Protection TypeSpecificationPrimary Rationale & Scenario
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]Mandatory for all handling. Protects against accidental splashes or airborne dust particles causing serious eye irritation.
Hand Protection Protective gloves (e.g., Nitrile).Mandatory for all handling. Prevents direct skin contact, which can cause irritation.[1] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[6]
Skin & Body Long-sleeved lab coat.Mandatory for all handling. Provides a barrier against incidental contact with skin on the arms and body.[1]
Respiratory Not required under normal use with adequate ventilation.For small-scale laboratory use, handling in a well-ventilated area or a chemical fume hood is sufficient to control exposure.[1]
A NIOSH/MSHA or EN 136 approved respirator.Required for large-scale use, emergency situations (spills), or in areas with insufficient ventilation. [1] This prevents the inhalation of high concentrations of dust that may cause respiratory irritation.
Operational Protocol: From Bench to Disposal

A self-validating safety protocol integrates procedural steps with engineering controls. The following workflow is designed to minimize exposure at every stage of handling.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

    • Work within a properly functioning chemical fume hood or in a well-ventilated area to minimize inhalation risk.[1]

    • Cover the work surface with absorbent, disposable bench paper to contain any minor spills.

  • Donning PPE :

    • Don your lab coat, followed by safety goggles.

    • Finally, put on your protective gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

  • Handling the Compound :

    • When weighing or transferring the solid, do so carefully to avoid creating airborne dust.[1]

    • Keep the container tightly closed when not in use to prevent accidental spills and contamination.[1][7]

  • Post-Handling :

    • Decontaminate any equipment used with an appropriate solvent.

    • Wipe down the work surface thoroughly.

    • Remove contaminated bench paper for disposal.

  • Doffing PPE :

    • Remove gloves first, peeling them off without touching the outer surface.

    • Remove your lab coat, followed by your safety goggles.

    • Wash your hands thoroughly with soap and water.[4][7]

This entire process is visualized in the workflow diagram below.

cluster_prep Preparation cluster_handling Chemical Handling cluster_completion Completion cluster_emergency Contingency Plans prep_area 1. Prepare Work Area (Fume Hood, Eyewash Check) don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe handle 3. Handle Chemical (Avoid Dust Formation) don_ppe->handle clean 4. Decontaminate & Clean (Equipment, Work Surface) handle->clean spill Spill Occurs handle->spill exposure Exposure Occurs handle->exposure doff_ppe 5. Doff PPE clean->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash dispose 7. Dispose of Waste wash->dispose spill_proc Follow Spill Protocol spill->spill_proc exposure_proc Follow First Aid Protocol exposure->exposure_proc

Caption: Safe handling workflow for this compound.

Emergency & Disposal Plans

Preparedness is paramount. Your response to an unforeseen event should be as methodical as your planned experiment.

In the event of a spill, your immediate priority is to contain the material and protect yourself and others.

  • Personal Precautions : Ensure you are wearing the appropriate PPE, including a respirator if the spill is large or ventilation is poor.[1] Avoid breathing in the dust.[1]

  • Containment & Cleanup :

    • For dry spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][7] Avoid any actions that could generate dust.[8]

    • Do not allow the chemical to enter drains or waterways.[7]

  • Final Decontamination : Clean the spill area thoroughly once the material has been removed.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[2]

  • Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][7] Seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2][3]

  • Ingestion : Rinse the mouth with water. Call a poison center or physician for guidance.[2][7]

All chemical waste, including the compound itself and any contaminated materials (gloves, bench paper, etc.), must be treated as hazardous waste.

  • Collect all waste in a suitable, closed, and clearly labeled container.[1]

  • Dispose of the contents and the container at an approved waste disposal plant, following all local, state, and federal regulations.[1][4][7]

By embedding these safety-conscious steps into your routine, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your valuable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-hydroxybenzaldehyde
Reactant of Route 2
2-Amino-3-hydroxybenzaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.